Tryprostatin A
Description
This compound has been reported in Cordyceps tenuipes and Aspergillus fumigatus with data available.
isolated from Aspergillus fumigatus; a mammalian cell cycle inhibitor; structure given in first source
Properties
IUPAC Name |
(3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPVPHNDQHWLJ-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017629 | |
| Record name | Tryprostatin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171864-80-5 | |
| Record name | Tryprostatin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Tryprostatin A: A Technical Deep Dive into the Aspergillus fumigatus-Derived Mitotic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Tryprostatin A, a potent secondary metabolite derived from the fungus Aspergillus fumigatus. This document details the foundational research that identified this compound as a novel inhibitor of the mammalian cell cycle, offering insights into its mechanism of action, quantitative biological data, and the experimental protocols employed in its discovery.
Executive Summary
This compound is a diketopiperazine indole (B1671886) alkaloid first isolated from the fermentation broth of Aspergillus fumigatus strain BM939.[1][2][3] Structurally, it is a cyclic dipeptide of L-tryptophan and L-proline, featuring a prenyl group at the C2 position and a methoxy (B1213986) group at the C6 position of the indole ring.[4] This compound has garnered significant scientific interest due to its biological activity as a cell cycle inhibitor, specifically arresting cells in the G2/M phase.[5][6] Its primary mechanism of action involves the inhibition of microtubule assembly, not by direct interaction with tubulin's colchicine (B1669291) or vinblastine (B1199706) binding sites, but by disrupting the interaction between microtubule-associated proteins (MAPs) and the C-terminal domain of tubulin.[6][7] Furthermore, this compound has been identified as an inhibitor of the breast cancer resistance protein (BCRP), a transporter associated with multidrug resistance in cancer.[6][8] This multifaceted activity makes this compound a compelling lead compound for the development of novel anticancer therapeutics.
Isolation and Purification of this compound
The initial isolation of this compound from Aspergillus fumigatus BM939 involved a multi-step process combining fermentation, solvent extraction, and various chromatographic techniques.[2]
Fermentation Protocol
A generalized protocol for the production of this compound through fungal fermentation is as follows:
-
Producing Organism: Aspergillus fumigatus BM939.[2]
-
Inoculum Preparation: A loopful of the fungal strain is inoculated into a seed medium and incubated for several days to generate a sufficient biomass for inoculation of the production culture.
-
Production Culture: The seed culture is transferred to a larger volume of production medium. A typical medium might consist of maltose, polypeptone, and yeast extract.[9]
-
Fermentation Conditions: The production culture is incubated on a rotary shaker at approximately 28°C for 4 to 7 days to allow for the biosynthesis and secretion of secondary metabolites, including this compound.[9][10]
Extraction and Purification Protocol
Following fermentation, the culture broth is processed to isolate this compound:
-
Harvesting and Initial Extraction: The culture broth is separated into mycelia and filtrate. The mycelia are extracted with an organic solvent such as acetone (B3395972). The acetone extract is then concentrated, combined with the culture filtrate.[9]
-
Solvent Partitioning: The combined aqueous solution is subjected to liquid-liquid extraction with a solvent like ethyl acetate (B1210297) to transfer the secondary metabolites into the organic phase.[9]
-
Chromatographic Purification: The crude extract from the organic phase is then purified using a combination of chromatographic techniques. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity to separate compounds based on their affinity for the stationary phase.[2]
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): The final purification step often involves repeated preparative HPLC to yield pure this compound.[2]
-
Figure 1: Isolation and Purification Workflow for this compound.
Biological Activity and Quantitative Data
This compound exhibits significant biological activity, primarily as an inhibitor of cell cycle progression and cell proliferation. Its effects have been quantified against various cell lines.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 / MIC (µM) | Reference |
| This compound | tsFT210 (murine mammary) | 16.4 (MIC) | [2] |
| This compound | tsFT210 (murine mammary) | 68 (IC50) | [11] |
| Tryprostatin B | tsFT210 (murine mammary) | 4.4 (MIC) | [2] |
| Diastereomer-2 of Tryprostatin B | H520 (human lung carcinoma) | 11.9 (IC50) | [11] |
| Diastereomer-2 of Tryprostatin B | MCF7 (human breast carcinoma) | 17.0 (IC50) | [11] |
| Diastereomer-2 of Tryprostatin B | PC3 (human prostate carcinoma) | 11.1 (IC50) | [11] |
Mechanism of Action: Inhibition of Microtubule Assembly
This compound induces G2/M phase cell cycle arrest by inhibiting microtubule polymerization.[5][6] This effect is not due to direct binding to the colchicine or vinblastine sites on tubulin but rather through a novel mechanism involving the disruption of microtubule-associated proteins (MAPs) function.[6][7]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Preparation of Reagents:
-
Purified bovine brain tubulin.
-
Microtubule-Associated Proteins (MAPs).
-
Polymerization buffer (e.g., containing GTP and glutamate).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
A reaction mixture containing tubulin, MAPs, and polymerization buffer is prepared.
-
Varying concentrations of this compound are added to the reaction mixture. A vehicle control (DMSO) is also included.
-
The mixture is incubated at 37°C to induce microtubule polymerization.
-
The change in turbidity of the solution is monitored over time using a spectrophotometer at 340 nm. An increase in absorbance indicates microtubule assembly.
-
-
Data Analysis: The rate and extent of polymerization in the presence of this compound are compared to the control to determine its inhibitory activity. Results have shown that this compound inhibits MAP-dependent microtubule assembly, with a 40% inhibition observed at a concentration of 250 µM.[7]
Figure 2: Signaling Pathway of this compound's Mechanism of Action.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., tsFT210) is cultured under standard conditions.
-
Cells are treated with various concentrations of this compound for a defined period (e.g., 24 hours). A vehicle control is run in parallel.
-
-
Cell Harvesting and Fixation:
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
-
Staining:
-
The fixed cells are washed and stained with a fluorescent DNA-intercalating agent, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
-
Data Interpretation:
-
The resulting data is plotted as a histogram of DNA content. Cells in the G1 phase have a 2n DNA content, cells in the S phase have a DNA content between 2n and 4n, and cells in the G2 and M phases have a 4n DNA content. An accumulation of cells in the 4n peak after treatment with this compound indicates a G2/M phase arrest.[6]
-
Conclusion and Future Directions
The discovery of this compound from Aspergillus fumigatus has provided a valuable chemical probe for studying cell cycle regulation and a promising scaffold for the development of new anticancer drugs. Its unique mechanism of action, targeting the interaction between MAPs and tubulin, offers a potential avenue to overcome resistance to existing microtubule-targeting agents. Further research into the structure-activity relationships of this compound analogs, as well as its synergistic effects with other chemotherapeutic agents, will be crucial in realizing its therapeutic potential. The detailed protocols and data presented in this guide serve as a foundational resource for researchers in the fields of natural product chemistry, chemical biology, and oncology to build upon this important discovery.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Novel mammalian cell cycle inhibitors, tryprostatins A, B and other diketopiperazines produced by Aspergillus fumigatus. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H27N3O3 | CID 9929833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Tryprostatin A: Mechanism of Action as a Microtubule Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tryprostatin A (TPS-A), a fungal alkaloid isolated from Aspergillus fumigatus, has emerged as a significant agent in cancer research due to its potent antimitotic properties. This technical guide provides a comprehensive examination of the mechanism of action of this compound as a microtubule inhibitor. Unlike classical microtubule targeting agents, this compound exhibits a unique mode of action, primarily by disrupting the assembly of microtubules in a microtubule-associated protein (MAP)-dependent manner. This interference with microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis. This document synthesizes current research to offer a detailed understanding of its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for the development of anticancer therapeutics. This compound, a member of the diketopiperazine class of natural products, has been identified as a novel inhibitor of microtubule assembly.[1][2] Its distinct mechanism of action, differing from that of well-known microtubule inhibitors like taxanes and vinca (B1221190) alkaloids, presents a promising avenue for overcoming drug resistance and developing more effective cancer therapies.[3] This guide will explore the intricacies of this compound's interaction with the microtubule network, its impact on cell cycle progression, and the experimental frameworks used to study these phenomena.
Mechanism of Action
The primary mechanism of this compound's antitumor activity lies in its ability to disrupt microtubule dynamics. However, its approach is more nuanced than direct tubulin binding agents.
Inhibition of MAP-Dependent Microtubule Assembly
A key feature of this compound is its specific inhibition of microtubule assembly that is dependent on microtubule-associated proteins (MAPs).[1][4] In vitro studies have shown that while this compound has little to no effect on the self-assembly of purified tubulin, it potently blocks tubulin polymerization in the presence of MAPs such as MAP2 and tau.[1][5] This suggests that this compound does not bind to the common colchicine, vinca, or taxane (B156437) binding sites on tubulin. Instead, it is proposed to interfere with the interaction between MAPs and the C-terminal domain of tubulin, which is essential for microtubule stabilization and regulation.[3][6]
The disruption of this interaction prevents the proper formation and stabilization of microtubules, leading to a disorganized microtubule network.[1][4]
dot
Caption: Mechanism of this compound on Microtubule Assembly.
Cell Cycle Arrest at G2/M Phase
The disruption of microtubule dynamics, particularly the formation of the mitotic spindle, activates the Spindle Assembly Checkpoint (SAC).[7] The SAC is a critical cellular surveillance mechanism that ensures the proper attachment of chromosomes to the spindle microtubules before allowing the cell to proceed to anaphase. By inhibiting the formation of a functional mitotic spindle, this compound triggers a prolonged activation of the SAC.[7][8] This sustained checkpoint activation prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting cyclin B1 for degradation. The resulting high levels of cyclin B1-CDK1 activity maintain the cell in a mitotic state, leading to a characteristic arrest in the G2/M phase of the cell cycle.[3][7] This M-phase arrest is a reversible process; removal of the compound allows cells to resume cell cycle progression.[1][4]
dot
Caption: Signaling Pathway of this compound-induced G2/M Arrest.
Quantitative Data
The biological activity of this compound and its analogs has been quantified in various studies. The following tables summarize key data on their inhibitory concentrations and effects on cell cycle progression.
Table 1: Inhibitory Concentrations (IC50/GI50) of this compound and Analogs
| Compound | Cell Line | Assay Type | IC50/GI50 (µM) | Reference(s) |
| This compound (1) | tsFT210 | Growth Inhibition | 68 | [9][10] |
| This compound (1) | H520 (Lung) | Growth Inhibition | >100 | [8] |
| This compound (1) | MCF-7 (Breast) | Growth Inhibition | >100 | [8] |
| This compound (1) | PC-3 (Prostate) | Growth Inhibition | >100 | [8] |
| Tryprostatin B (2) | tsFT210 | Cell Cycle Arrest | 12.5 µg/mL | [3][11] |
| Diastereomer-2 of Tryprostatin B (8) | H520 (Lung) | Growth Inhibition | 11.9 | [8][9] |
| Diastereomer-2 of Tryprostatin B (8) | MCF-7 (Breast) | Growth Inhibition | 17.0 | [8][9] |
| Diastereomer-2 of Tryprostatin B (8) | PC-3 (Prostate) | Growth Inhibition | 11.1 | [8][9] |
| Analog 67 | tsFT210 | Growth Inhibition | 19 | [9][10] |
| Analog 68 | tsFT210 | Growth Inhibition | 10 | [9][10] |
| Spirothis compound | tsFT210 | Cell Cycle Arrest | 197.5 | [7][8] |
| Spirotryprostatin B | tsFT210 | Cell Cycle Arrest | 14.0 | [7][8] |
Table 2: Effect of this compound on In Vitro Microtubule Polymerization
| Compound | Condition | Concentration (µM) | Inhibition (%) | Reference(s) |
| This compound | Microtubule proteins (with MAPs) | 250 | 40 | [1][4][5] |
| This compound | Purified tubulin (glutamate-induced) | 250 | Little to no effect | [1][4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vitro Microtubule Polymerization Assay
This assay is used to determine the effect of a compound on the assembly of microtubules from tubulin.
-
Materials:
-
Purified tubulin (>99% pure)
-
Microtubule-associated proteins (MAPs)
-
This compound
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
96-well, UV-transparent microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare a tubulin solution to a final concentration of 2 mg/mL in General Tubulin Buffer containing MAPs and 10% glycerol.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO).
-
Add 10 µL of the this compound dilutions or vehicle control to the wells of a pre-chilled 96-well plate.
-
To initiate polymerization, add 90 µL of the tubulin/MAPs solution to each well.
-
Immediately add GTP to a final concentration of 1 mM.
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[6]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
Determine the Vmax of polymerization and the final polymer mass for each concentration of this compound.[6]
-
Caption: Workflow for Immunofluorescence Microscopy.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Cultured cells
-
This compound
-
PBS
-
Trypsin
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a suitable duration (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
dot
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies on this compound and its analogs have provided valuable insights into the chemical moieties essential for its biological activity. Key findings include:
-
The diketopiperazine ring with an L-Tyr-L-pro absolute configuration is crucial for the dual inhibition of topoisomerase II and tubulin polymerization. [3][9]* The 6-methoxy group on the indole (B1671886) moiety enhances the inhibitory activity on both topoisomerase II and tubulin polymerization. [3][9]* The 2-isoprenyl group on the indole scaffold is essential for potent inhibition of cell proliferation. [3][9]* Modifications at the indole N(a)-H position with various alkyl or aryl groups can influence the mechanism of action and potency. [9] These SAR studies are instrumental in guiding the synthesis of novel this compound analogs with improved potency and selectivity as potential anticancer agents.
Conclusion
This compound represents a unique class of microtubule inhibitors with a distinct mechanism of action. Its ability to selectively inhibit MAP-dependent microtubule assembly, leading to G2/M phase cell cycle arrest, distinguishes it from conventional microtubule-targeting drugs. This technical guide has provided a detailed overview of its molecular interactions, cellular effects, and the experimental protocols used for its characterization. The quantitative data and visual diagrams presented herein offer a comprehensive resource for researchers and drug development professionals. Further investigation into the precise binding interactions of this compound and the development of more potent analogs based on SAR studies hold significant promise for the future of cancer chemotherapy.
References
- 1. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryprostatins A and B, novel mammalian cell cycle inhibitors produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Microtubule Inhibitor for Cancer Treatment - Milwaukee Institute for Drug Discovery [uwm.edu]
- 11. Part I: A Concise Synthesis of Microtubule Inhibitor this compound and B and Its Analogs Part II: Brønsted Acid Catalyzed Reactions of Aromatic Ketones with Ethyl Diazoacetate and Its Synthetic Scope [minds.wisconsin.edu]
Tryprostatin A: A Potent and Specific M-Phase Cell Cycle Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tryprostatin A (TPS-A) is a prenylated diketopiperazine indole (B1671886) alkaloid, first isolated from the fermentation broth of the fungus Aspergillus fumigatus.[1][2] It has garnered significant interest within the scientific community as a potent and specific inhibitor of cell cycle progression, primarily arresting cells in the M-phase.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, providing quantitative data on its efficacy, outlining key experimental protocols for its study, and visualizing the associated cellular pathways.
This compound's unique mode of action, which involves the disruption of microtubule dynamics through a mechanism distinct from many classic microtubule-targeting agents, makes it a valuable tool for cell biology research and a potential lead compound in the development of novel anticancer therapeutics.[3][5]
Chemical Properties
This compound is a cyclic dipeptide, structurally characterized as a brevianamide (B1173143) F derivative substituted at the 2 and 6 positions of the indole ring with prenyl and methoxy (B1213986) groups, respectively.[6]
| Property | Value |
| Chemical Formula | C22H27N3O3 |
| Molecular Weight | 381.5 g/mol [7] |
| IUPAC Name | (3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[7] |
| CAS Number | 171864-80-5[7] |
Mechanism of Action: Inhibition of M-Phase Progression
This compound exerts its cell cycle inhibitory effects by disrupting the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.[3][4] This disruption leads to the activation of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are correctly attached to the spindle microtubules.[5][8] The prolonged activation of the SAC prevents the onset of anaphase, leading to a specific arrest of cells in the M-phase of the cell cycle.[3][4]
A Novel Mode of Microtubule Disruption
Unlike many well-known microtubule inhibitors such as colchicine, vinblastine, or taxol, which bind directly to tubulin, this compound exhibits a more nuanced mechanism.[3][5] It does not significantly inhibit the self-assembly of purified tubulin in vitro.[3][4] Instead, its primary target is the interaction between tubulin and microtubule-associated proteins (MAPs).[3][4] this compound specifically inhibits MAP-dependent microtubule assembly, likely by interfering with the interaction between MAPs and the C-terminal domain of tubulin.[3][4][9] This disruption of MAP-stabilized microtubules leads to the destabilization of the mitotic spindle.
dot
Caption: Mechanism of this compound-induced M-phase arrest.
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its analogues.
Table 1: In Vitro Microtubule Assembly Inhibition
| Compound | Concentration | Percent Inhibition | Assay Conditions |
| This compound | 250 µM | 40% | In vitro assembly of microtubules purified from bovine brains.[3][4] |
Table 2: Cell Growth Inhibition (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | tsFT210 | Murine Fibroblast | 68[10] |
| This compound analogue 68 | tsFT210 | Murine Fibroblast | 10[10] |
| This compound analogue 67 | tsFT210 | Murine Fibroblast | 19[10] |
| Diastereomer-2 of tryprostatin B | H520 | Human Lung Carcinoma | 11.9[10] |
| Diastereomer-2 of tryprostatin B | MCF7 | Human Breast Carcinoma | 17.0[10] |
| Diastereomer-2 of tryprostatin B | PC3 | Human Prostate Carcinoma | 11.1[10] |
Table 3: Minimum Inhibitory Concentration (MIC) for M-Phase Arrest
| Compound | Cell Line | MIC (µM) |
| This compound | tsFT210 | 16.4[1][2] |
| Tryprostatin B | tsFT210 | 4.4[1][2] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.
Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
dot
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C22H27N3O3 | CID 9929833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. benchchem.com [benchchem.com]
Unraveling the Biological Activities of Tryprostatin A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryprostatin A (TPS-A), a diketopiperazine alkaloid isolated from the fungus Aspergillus fumigatus, has emerged as a compelling molecule in cancer research due to its potent antimitotic properties. This technical guide provides an in-depth exploration of the biological activity of this compound and its synthetic analogs. We delve into its mechanism of action, focusing on its unique mode of inhibiting microtubule assembly, and detail its impact on cell cycle progression, leading to a characteristic G2/M arrest. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal bioassays, and visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug discovery.
Mechanism of Action: A Novel Approach to Microtubule Inhibition
This compound distinguishes itself from many other microtubule-targeting agents. Instead of directly binding to tubulin, evidence suggests that TPS-A inhibits microtubule assembly by interfering with the function of microtubule-associated proteins (MAPs).[1][2][3] This indirect mechanism of action presents a potentially novel therapeutic strategy. The disruption of normal microtubule dynamics is a cornerstone of its anticancer activity.
Inhibition of Microtubule Polymerization
This compound has been shown to inhibit the assembly of microtubules in vitro.[1][2][4] Notably, it demonstrates a more pronounced inhibitory effect on MAP-dependent microtubule assembly compared to the self-assembly of purified tubulin.[1][2][3] This observation supports the hypothesis that its primary cellular targets may be the regulatory proteins that orchestrate microtubule dynamics. Specifically, TPS-A has been found to block tubulin assembly induced by MAP2, tau, and poly-(l-lysine).[1][2]
Cell Cycle Arrest at G2/M Phase
A direct consequence of disrupted microtubule function is the arrest of the cell cycle at the G2/M transition phase.[5][6][7] This is a well-documented effect of microtubule-targeting agents. By interfering with the formation of the mitotic spindle, a critical microtubule-based structure for chromosome segregation, this compound activates the Spindle Assembly Checkpoint (SAC).[5] The activated SAC prevents the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle, ultimately leading to a halt in cell division.[5]
Quantitative Bioactivity Data
The following tables summarize the reported biological activities of this compound and several of its analogs against various cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound and Analogs on Cell Cycle Progression and Growth
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | tsFT210 | Cell Cycle Inhibition | 16.4 | [8] |
| Tryprostatin B | tsFT210 | Cell Cycle Inhibition | 4.4 | [8] |
| Spirothis compound | tsFT210 | Cell Cycle Inhibition | 197.5 | [7] |
| Spirotryprostatin B | tsFT210 | Cell Cycle Inhibition | 14.0 | [7] |
| Analog 68 | tsFT210 | Growth Inhibition | 10 | [9] |
| Analog 67 | tsFT210 | Growth Inhibition | 19 | [9] |
| This compound | tsFT210 | Growth Inhibition | 68 | [9] |
| Diastereomer-2 of Tryprostatin B | H520 | Growth Inhibition | 11.9 | [9] |
| Diastereomer-2 of Tryprostatin B | MCF-7 | Growth Inhibition | 17.0 | [9] |
| Diastereomer-2 of Tryprostatin B | PC-3 | Growth Inhibition | 11.1 | [9] |
Table 2: Growth Inhibition (GI50) of Tryprostatin Stereoisomers
| Compound | Cell Line | GI50 (µM) | Reference |
| This compound and Analogs (1-7) | H520, MCF-7, PC-3 | >100 | [6] |
| Diastereomer 8 of Tryprostatin B | H520, MCF-7, PC-3 | Potent at 100 µM | [6] |
Signaling Pathways
This compound-Induced G2/M Arrest Signaling Pathway
The disruption of microtubule dynamics by this compound triggers a signaling cascade that culminates in G2/M phase cell cycle arrest. The following diagram illustrates the key molecular events in this pathway.
Caption: this compound-induced G2/M arrest pathway.
Experimental Protocols
Synthesis of this compound Analogs (General Procedure)
The synthesis of this compound analogs often involves the coupling of a functionalized indole (B1671886) moiety with a diketopiperazine core.[7][10][11] A generalized synthetic approach is outlined below.
Caption: Generalized workflow for the synthesis of this compound analogs.
Protocol:
-
Protection: Protect reactive functional groups on the starting indole and diketopiperazine precursors. For instance, the indole nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group.
-
Alkylation: Introduce the desired substituent (e.g., an isoprenyl group) at the C2 position of the protected gramine. This can be achieved through various methods, including lithiation followed by reaction with an appropriate alkyl halide.[12]
-
Coupling: Couple the C2-alkylated gramine with the protected diketopiperazine. This key step can be mediated by a base to generate a nucleophile from the diketopiperazine that attacks the gramine derivative.[11]
-
Deprotection: Remove the protecting groups from the coupled product under appropriate acidic or basic conditions.
-
Purification: Purify the final analog using techniques such as column chromatography on silica (B1680970) gel and/or high-performance liquid chromatography (HPLC) to obtain a compound of high purity. Characterization is typically performed using NMR and mass spectrometry.[10]
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound and its analogs on the polymerization of tubulin into microtubules. An increase in turbidity at 340 nm corresponds to microtubule formation.[13]
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (this compound or analogs) dissolved in DMSO
-
Positive control (e.g., Paclitaxel) and negative control (DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add the test compound or control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound or its analogs.[1][14][15][16]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound or analog solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.
Topoisomerase II Inhibition Assay
This assay determines the ability of this compound and its analogs to inhibit the activity of topoisomerase II, an enzyme that relaxes supercoiled DNA.[6][17][18][19][20]
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)
-
Topoisomerase II reaction buffer
-
ATP
-
Test compounds
-
Stop solution/loading dye (containing SDS and proteinase K)
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Set up the reaction mixture on ice, containing the reaction buffer, supercoiled DNA, ATP, and the test compound at various concentrations.
-
Initiate the reaction by adding topoisomerase II enzyme. Include a no-enzyme control and a vehicle control.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control.
Conclusion
This compound and its analogs represent a promising class of antimitotic agents with a distinct mechanism of action. Their ability to induce G2/M cell cycle arrest through the disruption of microtubule function, likely mediated by interference with MAPs, offers a valuable avenue for the development of novel anticancer therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to further explore the therapeutic potential of this intriguing family of natural products. The provided visualizations of the key signaling pathway and experimental workflows are intended to facilitate a clearer understanding of the molecular events and experimental designs pertinent to the study of this compound. Further investigation into the structure-activity relationships of its analogs will be crucial in optimizing their potency and selectivity for future clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Building Blocks for the Synthesis of Tryprostatin Analogs – Office of Undergraduate Research [uwm.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. assaygenie.com [assaygenie.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. topogen.com [topogen.com]
Tryprostatin A as a Breast Cancer Resistance Protein (BCRP) Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A key contributor to this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP, also known as ABCG2), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] Tryprostatin A (TPA), a secondary metabolite isolated from the fungus Aspergillus fumigatus, has emerged as a potent inhibitor of BCRP.[1][3] This technical guide provides a comprehensive overview of TPA's role as a BCRP inhibitor, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation.
Mechanism of Action
BCRP is a half-transporter that homodimerizes to form a functional unit.[1] It utilizes the energy from ATP hydrolysis to actively transport substrate drugs across the cell membrane, leading to reduced intracellular drug accumulation and conferring a drug-resistant phenotype.[4][5] TPA has been shown to reverse BCRP-mediated resistance by directly inhibiting this efflux function.[3][6] While the precise molecular interactions are still under investigation, it is understood that TPA interferes with the transport cycle of BCRP, leading to increased intracellular concentrations of co-administered chemotherapeutic agents.
Quantitative Data on BCRP Inhibition
While a precise IC50 value for this compound's direct inhibition of BCRP is not consistently reported in the literature, its potent inhibitory effects are demonstrated by its ability to reverse drug resistance in BCRP-overexpressing cancer cell lines at specific concentrations. For comparative purposes, the inhibitory activities of other well-characterized BCRP inhibitors are also presented.
Table 1: Reversal of Mitoxantrone (B413) Resistance by this compound
| Cell Line | Description | This compound Concentration for Reversal | Reference |
| EPG85-257RNOV | Human gastric carcinoma with acquired BCRP-mediated MDR | 10-50 µM | [3][6] |
| MCF7/AdrVp | Human breast cancer with acquired BCRP-mediated MDR | 10-50 µM | [3][6] |
| MCF-7/BCRP clone 8 | BCRP cDNA-transfected human breast cancer | 10-50 µM | [3][6] |
Table 2: Comparative IC50/EC90 Values of Known BCRP Inhibitors
| Inhibitor | IC50/EC90 Value | Assay Type/Cell Line | Reference |
| Ko143 | 26 nM (EC90) | BCRP-mediated drug resistance reversal | [1] |
| Ko143 | 9.7 nM (IC50) | ATPase activity inhibition | [6] |
| Fumitremorgin C | ~1 µM (IC50) | BCRP inhibition | [7] |
| GF120918 (Elacridar) | 0.16 µM (IC50) | P-glycoprotein labeling inhibition | [8] |
| Novobiocin | 2.06 µM (IC50) | Estrone 3-sulfate transport inhibition | [9] |
Table 3: Cytotoxicity of this compound and Its Analogues
Note: The following data pertains to the inhibition of cell growth (cytotoxicity) and not directly to BCRP inhibition.
| Compound | Cell Line | GI50/IC50 (µM) | Reference |
| This compound (1) | tsFT210 | 68 | [2][10] |
| Analogue 68 | tsFT210 | 10 | [2][10] |
| Analogue 67 | tsFT210 | 19 | [2][10] |
| Diastereomer-2 of Tryprostatin B (8) | H520 (Lung) | 11.9 | [2][10] |
| Diastereomer-2 of Tryprostatin B (8) | MCF-7 (Breast) | 17.0 | [2][10] |
| Diastereomer-2 of Tryprostatin B (8) | PC-3 (Prostate) | 11.1 | [2][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a BCRP inhibitor.
Mitoxantrone Accumulation Assay
This assay measures the ability of TPA to inhibit the BCRP-mediated efflux of the fluorescent substrate mitoxantrone from cancer cells.
Materials:
-
BCRP-overexpressing cells (e.g., MCF-7/AdrVp, EPG85-257RNOV) and parental control cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Mitoxantrone hydrochloride.
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium to a concentration of 1 x 10^6 cells/mL.[11]
-
Pre-incubation with Inhibitor: Aliquot cell suspensions and pre-incubate with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 30 minutes at 37°C.
-
Substrate Incubation: Add mitoxantrone to a final concentration (e.g., 10 µM) to all samples and incubate for an additional 60 minutes at 37°C.[11]
-
Washing: Stop the incubation by adding ice-cold PBS. Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular mitoxantrone.
-
Analysis: Resuspend the cell pellets in PBS and analyze the intracellular fluorescence of mitoxantrone using a flow cytometer or fluorescence microscope.
-
Data Interpretation: An increase in intracellular mitoxantrone fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
BCRP ATPase Activity Assay
This assay determines the effect of TPA on the ATP hydrolysis activity of BCRP, which is essential for its transport function.
Materials:
-
BCRP-containing membrane vesicles (commercially available or prepared from BCRP-overexpressing cells).
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT).
-
ATP solution.
-
Magnesium chloride (MgCl2).
-
This compound.
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent).
-
Phosphate standard solution.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the BCRP membrane vesicles to the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor (e.g., Ko143) and a no-inhibitor control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and MgCl2 to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Color Development: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve to determine the amount of phosphate released in each sample. A decrease in phosphate release in the presence of this compound indicates inhibition of BCRP's ATPase activity.
Cytotoxicity Assay (MTT or MTS Assay)
This assay is used to determine the concentration at which TPA, alone or in combination with a BCRP substrate, inhibits cell proliferation.
Materials:
-
BCRP-overexpressing and parental control cells.
-
96-well plates.
-
Cell culture medium.
-
This compound.
-
Chemotherapeutic agent (BCRP substrate, e.g., mitoxantrone, topotecan).
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, or a combination of both. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C.
-
Cell Viability Measurement: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization solution.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (concentration that inhibits 50% of cell growth) for each treatment condition. A significant reduction in the IC50 of the chemotherapeutic agent in the presence of TPA indicates reversal of resistance.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of BCRP inhibition by this compound.
Caption: Workflow for the Mitoxantrone Accumulation Assay.
Caption: Workflow for the BCRP ATPase Activity Assay.
Conclusion
This compound is a valuable tool for studying and potentially overcoming BCRP-mediated multidrug resistance in cancer. Its ability to reverse the resistant phenotype at non-toxic concentrations highlights its potential as a chemosensitizing agent. The experimental protocols provided in this guide offer a framework for the continued investigation of TPA and the development of novel BCRP inhibitors. Further research is warranted to elucidate the precise molecular interactions between TPA and BCRP and to evaluate its efficacy in in vivo models.
References
- 1. apexbt.com [apexbt.com]
- 2. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of breast cancer resistance protein-mediated drug resistance by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BCRP Inhibition | Evotec [evotec.com]
- 10. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Role of Tryprostatin A in Inhibiting Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryprostatin A (TPS-A), a secondary metabolite isolated from Aspergillus fumigatus, has been identified as a unique inhibitor of microtubule dynamics. Unlike many conventional tubulin-targeting agents, TPS-A does not directly interact with tubulin monomers to prevent their self-assembly. Instead, it exhibits a novel mechanism of action by specifically inhibiting microtubule-associated protein (MAP)-dependent tubulin polymerization. This technical guide provides an in-depth analysis of the biochemical and cellular effects of this compound, including its mechanism of action, quantitative data on its inhibitory activities, and detailed protocols for key experimental procedures.
Mechanism of Action: A Novel Approach to Microtubule Disruption
This compound disrupts microtubule formation by interfering with the crucial interaction between tubulin and microtubule-associated proteins (MAPs), such as MAP2 and tau. These proteins are essential for promoting the nucleation and elongation of microtubules. TPS-A's inhibitory action is specific to this MAP-dependent pathway, as it shows little to no effect on tubulin self-assembly induced by artificial promoters like glutamate.[1] The primary consequence of this disruption is the destabilization of the microtubule network, leading to a cascade of cellular events, most notably cell cycle arrest at the G2/M phase.[2] This is triggered by the activation of the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome alignment before cell division.[2]
References
Initial Investigations into Tryprostatin A Cytotoxicity in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxic investigations of Tryprostatin A and its analogs in various cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and workflows.
Introduction to this compound
This compound is a diketopiperazine indole (B1671886) alkaloid originally isolated from the fungus Aspergillus fumigatus. It belongs to a class of natural products that have garnered significant interest for their potential as anticancer agents. The core mechanism of action for this compound and its related compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis in cancer cells.
Data Presentation: Cytotoxicity of this compound and Its Analogs
The cytotoxic effects of this compound and its derivatives have been evaluated in several cancer cell lines. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. It is important to note that IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process, whereas GI50 is the concentration that causes a 50% reduction in the net protein increase in control cells. The following tables summarize the available data.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Cell Type | Measurement | Value (µM) |
| This compound | tsFT210 | Murine Fibroblast | IC50 | 68[1] |
| This compound | H520 | Human Lung Carcinoma | GI50 | >100 |
| This compound | MCF-7 | Human Breast Adenocarcinoma | GI50 | >100 |
| This compound | PC-3 | Human Prostate Adenocarcinoma | GI50 | >100 |
Table 2: Cytotoxicity of Tryprostatin Analogs
| Compound | Cell Line | Cell Type | Measurement | Value (µM) |
| Diastereomer-2 of Tryprostatin B | H520 | Human Lung Carcinoma | IC50 | 11.9[1] |
| Diastereomer-2 of Tryprostatin B | MCF-7 | Human Breast Adenocarcinoma | IC50 | 17.0[1] |
| Diastereomer-2 of Tryprostatin B | PC-3 | Human Prostate Adenocarcinoma | IC50 | 11.1[1] |
| Analog 67 | tsFT210 | Murine Fibroblast | IC50 | 19[1] |
| Analog 68 | tsFT210 | Murine Fibroblast | IC50 | 10[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the cytotoxicity of this compound.
Cytotoxicity Assay: MTT Method
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, H520, PC-3)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentration and time point. Harvest the cells by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V Staining
This assay is used to detect apoptosis by staining for phosphatidylserine (B164497) (PS) externalization using Annexin V and for membrane integrity using a DNA stain like propidium iodide (PI).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound. Collect both the floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Experimental Workflow for Cytotoxicity Assessment
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryprostatin A (TPS-A) is a prenylated indole (B1671886) alkaloid, a cyclic dipeptide derived from L-tryptophan and L-proline, originally isolated from the fermentation broth of the fungus Aspergillus fumigatus.[1] This natural product has garnered significant attention in the fields of cell biology and oncology due to its potent biological activities, primarily its ability to induce cell cycle arrest and inhibit multidrug resistance. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, detailing its mechanism of action, relevant quantitative data, experimental methodologies, and the signaling pathways it modulates.
Primary Cellular Targets
The primary cellular targets of this compound are microtubules and the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. While some studies have investigated its effect on other cellular components like topoisomerase II, the most significant and well-documented interactions are with these two key players in cell division and drug resistance.
Microtubules: Inhibition of MAP-Dependent Assembly
A primary mechanism of action for this compound is the disruption of microtubule dynamics.[2][3] Unlike many other microtubule-targeting agents that bind directly to tubulin at well-defined sites (e.g., colchicine, vinca (B1221190) alkaloids, taxanes), this compound exhibits a more nuanced mechanism.[4][5] It does not significantly inhibit the self-assembly of purified tubulin in vitro.[2][3] Instead, its inhibitory effect is specific to the microtubule-associated protein (MAP)-dependent assembly of microtubules.[2][3]
Evidence suggests that this compound interferes with the interaction between MAPs (such as MAP2 and tau) and the C-terminal domain of tubulin.[2][4] This interference prevents the proper stabilization and polymerization of microtubules, which are crucial for the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle leads to the activation of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that halts the cell cycle in the M phase until all chromosomes are correctly attached to the spindle.[6] This ultimately results in a G2/M phase cell cycle arrest.[2][7]
Breast Cancer Resistance Protein (BCRP/ABCG2): Reversal of Multidrug Resistance
This compound is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter protein.[5][8][9] BCRP is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[5][10]
This compound has been shown to reverse BCRP-mediated drug resistance at concentrations that are not cytotoxic.[5][8] It can inhibit the BCRP-dependent efflux of anticancer drugs like mitoxantrone, topotecan, and doxorubicin.[8][10] This makes this compound and its analogs attractive candidates for development as chemosensitizing agents to be used in combination with conventional chemotherapy.
Topoisomerase II (Weak Inhibition)
Some studies have explored the effect of this compound on topoisomerase II, an enzyme critical for DNA replication and chromosome segregation. However, the inhibitory activity of this compound against topoisomerase II is generally considered to be very weak.[5] The primary mechanism of its cytotoxic and cell cycle inhibitory effects is attributed to its actions on microtubules and BCRP.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
| Target/Process | Cell Line | Parameter | Value | Reference |
| Cell Cycle Arrest (G2/M) | tsFT210 | Final Concentration | 50 µg/mL | [5] |
| Microtubule Assembly (in vitro) | Bovine Brain | % Inhibition | 40% at 250 µM | [2][3] |
| BCRP-mediated Mitoxantrone Resistance Reversal | EPG85-257RNOV (gastric carcinoma), MCF7/AdrVp (breast cancer) | Concentration Range | 10-50 µM | [5][8] |
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | tsFT210 | IC50 | 68 µM | [9] |
| Analogue 67 | tsFT210 | IC50 | 19 µM | [9] |
| Analogue 68 | tsFT210 | IC50 | 10 µM | [9] |
| Diastereomer-2 of Tryprostatin B | H520 (lung) | IC50 | 11.9 µM | [9] |
| Diastereomer-2 of Tryprostatin B | MCF-7 (breast) | IC50 | 17.0 µM | [9] |
| Diastereomer-2 of Tryprostatin B | PC-3 (prostate) | IC50 | 11.1 µM | [9] |
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This assay is used to determine the effect of a compound on the assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (containing MAPs)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (1 mM final concentration)
-
Glycerol (10% final concentration)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
On ice, prepare a tubulin solution to a final concentration of 2-3 mg/mL in General Tubulin Buffer containing 10% glycerol.[4][11]
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO).
-
Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells of a pre-chilled 96-well plate.
-
To initiate polymerization, add 90 µL of the tubulin solution to each well.
-
Immediately add GTP to a final concentration of 1 mM.
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for a specified period (e.g., 60 minutes).[4]
Data Analysis:
-
Plot absorbance at 340 nm versus time to generate polymerization curves.
-
The rate of polymerization (Vmax) and the final polymer mass can be determined from these curves to assess the inhibitory effect of the compound.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cell line of interest (e.g., HeLa, tsFT210)
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and collect them by centrifugation. Wash the cells with ice-cold PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[4][6]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
Data Analysis:
-
The data is typically displayed as a histogram of cell count versus DNA content.
-
The percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases is quantified.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Signaling Pathways and Logical Relationships
The interaction of this compound with its primary cellular targets triggers a cascade of downstream events, particularly affecting cell cycle progression.
Conclusion
This compound is a multifaceted natural product with well-defined primary cellular targets that are of significant interest in cancer research and drug development. Its unique mechanism of inhibiting MAP-dependent microtubule assembly, leading to G2/M cell cycle arrest, and its potent inhibition of the BCRP multidrug resistance transporter, highlight its potential as both a standalone therapeutic agent and a chemosensitizer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate the therapeutic applications of this compound and its analogs.
References
- 1. This compound | C22H27N3O3 | CID 9929833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biological activity of the tryprostatins and their diastereomers on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of breast cancer resistance protein-mediated drug resistance by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. interchim.fr [interchim.fr]
The Biosynthesis of Tryprostatin A in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryprostatin A, a prenylated indole (B1671886) alkaloid produced by the fungus Aspergillus fumigatus, has garnered significant interest in the scientific community due to its potent and specific inhibition of the breast cancer resistance protein (BCRP), a key contributor to multidrug resistance in cancer. Understanding its biosynthetic pathway is crucial for the potential bioengineering of novel analogs with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps, key intermediates, and the genetic architecture of the biosynthetic gene cluster. This document includes quantitative data on enzyme kinetics, detailed experimental protocols for key analytical procedures, and visualizations of the biosynthetic pathway and related experimental workflows.
The this compound Biosynthetic Gene Cluster (ftm)
The biosynthesis of this compound is orchestrated by a set of genes located within the fumitremorgin (ftm) gene cluster in Aspergillus fumigatus.[1] This cluster is responsible for the production of a series of prenylated indole alkaloids, including fumitremorgins A, B, and C, and Tryprostatin B.[2][3] The co-localization of the genes within this cluster facilitates their co-regulation and ensures the efficient production of these complex secondary metabolites.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the condensation of two amino acids, L-tryptophan and L-proline, and proceeds through a series of modifications including prenylation, hydroxylation, and O-methylation.
Step 1: Formation of the Diketopiperazine Scaffold - Brevianamide (B1173143) F
The initial step in the pathway is the formation of the cyclic dipeptide, brevianamide F (cyclo-L-Trp-L-Pro). This reaction is catalyzed by a dimodular non-ribosomal peptide synthetase (NRPS) encoded by the ftmA gene (also known as Afu8g00170).[2][3] The FtmA enzyme activates and tethers L-tryptophan and L-proline to its thiolation domains and subsequently catalyzes the condensation and cyclization to release brevianamide F.[4]
Step 2: Prenylation to Form Tryprostatin B
Brevianamide F then undergoes a C2-prenylation of the indole ring to form Tryprostatin B. This reaction is catalyzed by the enzyme brevianamide F prenyltransferase, also known as Tryprostatin B synthase, which is encoded by the ftmPT1 gene.[5][6] This enzyme belongs to a class of prenyltransferases that utilize dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor and do not require a divalent metal ion for activity.[2][6]
Putative Final Steps: Hydroxylation and O-Methylation to Yield this compound
The conversion of Tryprostatin B to this compound involves the addition of a methoxy (B1213986) group at the C6 position of the indole ring. This is hypothesized to be a two-step process:
-
6-Hydroxylation: A cytochrome P450 monooxygenase is likely responsible for the hydroxylation of the indole ring at the C6 position. The ftm gene cluster contains several cytochrome P450 genes, including ftmC and ftmG, which are plausible candidates for this reaction.[7]
-
6-O-Methylation: Following hydroxylation, an O-methyltransferase (OMT) would catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the newly introduced hydroxyl group, yielding this compound. The specific O-methyltransferase responsible for this step within the ftm cluster has not yet been definitively characterized.
Quantitative Data
The following table summarizes the available kinetic data for the characterized enzyme in the this compound biosynthetic pathway.
| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| FtmPT1 (Tryprostatin B synthase) | ftmPT1 | Brevianamide F | 55 | 5.57 | [2][8] |
| Dimethylallyl diphosphate (DMAPP) | 74 | [2][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Fungal Culture and Metabolite Extraction
Objective: To cultivate Aspergillus fumigatus and extract secondary metabolites, including this compound.
Materials:
-
Aspergillus fumigatus strain (e.g., Af293)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Inoculate A. fumigatus spores onto PDA plates and incubate at 37°C for 5-7 days until sporulation.
-
Prepare a spore suspension in sterile water containing 0.05% Tween 80.
-
Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with 1 x 106 spores/mL.
-
Incubate the liquid culture at 30°C with shaking at 180 rpm for 7-10 days.
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be used for further purification and analysis.
Gene Knockout in Aspergillus fumigatus via Protoplast Transformation
Objective: To create a targeted gene deletion mutant in A. fumigatus to investigate gene function.
Materials:
-
A. fumigatus strain
-
Gene knockout cassette with a selectable marker (e.g., hygromycin resistance)
-
Glucanex or a similar enzyme mixture for protoplast formation
-
Osmotic stabilizer (e.g., 1.2 M MgSO₄)
-
Polyethylene glycol (PEG) solution
-
Selective growth medium (containing the appropriate antibiotic)
Procedure:
-
Grow the A. fumigatus strain in liquid minimal medium for 12-16 hours.
-
Harvest the mycelia and wash with an osmotic stabilizer.
-
Resuspend the mycelia in the osmotic stabilizer containing the lytic enzyme mixture and incubate with gentle shaking to generate protoplasts.
-
Filter the protoplast suspension to remove mycelial debris and wash the protoplasts with the osmotic stabilizer.
-
Resuspend the protoplasts in a solution containing the osmotic stabilizer and CaCl₂.
-
Add the linearized gene knockout cassette DNA to the protoplast suspension and incubate on ice.
-
Add PEG solution to induce transformation and incubate at room temperature.
-
Wash the protoplasts to remove the PEG and resuspend in the osmotic stabilizer.
-
Plate the transformed protoplasts on selective regeneration medium and incubate until transformants appear.
-
Isolate individual transformants and confirm the gene deletion by PCR and Southern blot analysis.[9][10]
In Vitro Assay for FtmPT1 (Tryprostatin B Synthase)
Objective: To determine the enzymatic activity of the prenyltransferase FtmPT1.
Materials:
-
Purified FtmPT1 enzyme
-
Brevianamide F
-
Dimethylallyl diphosphate (DMAPP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Methanol (for quenching)
-
HPLC system for product analysis
Procedure:
-
Set up a reaction mixture containing the reaction buffer, brevianamide F, and DMAPP.
-
Initiate the reaction by adding the purified FtmPT1 enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to detect and quantify the formation of Tryprostatin B.[2][8]
Visualizations
Biosynthetic Pathway of this compound
References
- 1. A developmentally regulated gene cluster involved in conidial pigment biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a P450 Fusion Enzyme for Biaryl Coupling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determining Aspergillus fumigatus transcription factor expression and function during invasion of the mammalian lung | PLOS Pathogens [journals.plos.org]
- 5. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. REGULATION AND HETEROLOGOUS EXPRESSION OF P450 ENZYME SYSTEM COMPONENTS OF THE WHITE ROT FUNGUS PHANEROCHAETE CHRYSOSPORIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fumitremorgin gene cluster of Aspergillus fumigatus: identification of a gene encoding brevianamide F synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Fungal Pathogen Aspergillus fumigatus Regulates Growth, Metabolism, and Stress Resistance in Response to Light - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Tryprostatin A for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryprostatin A is a prenylated cyclic dipeptide isolated from the fungus Aspergillus fumigatus. It has garnered significant interest in the scientific community for its potent biological activities, primarily as an inhibitor of microtubule assembly and the breast cancer resistance protein (BCRP), a member of the ATP-binding cassette (ABC) transporter family.[1][2] These properties make this compound a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for researchers working with this compound.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the proper handling, storage, and application of the compound in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₇N₃O₃ | [3] |
| Molecular Weight | 381.47 g/mol | [3] |
| Appearance | Pale Yellow Crystalline Solid | [3] |
| Melting Point | 120-123°C | [3] |
| Boiling Point | 666.43°C at 760 mmHg | [3] |
| Density | 1.26 g/cm³ | [3] |
| Solubility | Soluble in methanol, absolute ethanol (B145695), DMSO, chloroform, dichloromethane, and acetone. | [1][3][4] |
| Storage | Store at -20°C. | [3] |
| Purity | Typically ≥98% | [3] |
| IUPAC Name | (3S,8aS)-3-{[6-methoxy-2-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | [3] |
| CAS Number | 171864-80-5 | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its primary biological effects through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[3][5] Unlike many other microtubule inhibitors that bind directly to tubulin, this compound appears to inhibit microtubule assembly by interfering with the function of microtubule-associated proteins (MAPs).[2][6] This unique mechanism of action makes it a valuable tool for studying microtubule regulation and a potential therapeutic agent against cancers that have developed resistance to other microtubule-targeting drugs.
The inhibition of microtubule assembly by this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, which in turn prevents the cell from progressing into anaphase, leading to an accumulation of cells in the M phase of the cell cycle.
The G2/M cell cycle checkpoint is a complex signaling network that ensures the fidelity of cell division. Key players in this pathway include the cyclin-dependent kinase 1 (Cdk1) and its regulatory partner, Cyclin B. The activation of the Cdk1/Cyclin B complex is essential for entry into mitosis. DNA damage or spindle disruption triggers a signaling cascade involving kinases such as ATM and Chk1/2, which ultimately leads to the inhibitory phosphorylation of Cdk1, preventing mitotic entry.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Total Synthesis of this compound
The total synthesis of this compound is a complex multi-step process that has been approached through various strategies by different research groups. A common approach involves the synthesis of the diketopiperazine core and the functionalized indole (B1671886) moiety, followed by their coupling.
Key Synthetic Strategies:
-
Radical-mediated Indole Synthesis: This strategy often involves the use of a low-temperature free radical initiator to construct the indole ring.
-
Palladium-catalyzed Cross-coupling: These reactions are employed for the introduction of the isoprenyl group at the C2 position of the indole.
-
Asymmetric Synthesis: Chiral auxiliaries or catalysts are used to establish the correct stereochemistry of the diketopiperazine ring.
A detailed, step-by-step protocol is beyond the scope of this guide; however, researchers are encouraged to consult the primary literature for specific experimental procedures.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm with temperature control
Procedure:
-
Prepare the polymerization buffer and keep it on ice.
-
Dilute the tubulin to the desired final concentration (e.g., 1-2 mg/mL) in cold polymerization buffer.
-
Prepare serial dilutions of this compound in polymerization buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
In a pre-chilled 96-well plate, add the tubulin solution to each well.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 30-60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance as a function of time to generate polymerization curves. The inhibitory effect of this compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in a population of cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population in this compound-treated cells indicates cell cycle arrest.
Experimental and Screening Workflows
The following diagrams illustrate a typical experimental workflow for investigating the effects of a compound like this compound on the cell cycle and a general screening workflow for identifying new cell cycle inhibitors.
Caption: Experimental workflow for characterizing this compound.
References
- 1. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a specific and novel inhibitor of microtubule assembly [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Tryprostatin A Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of a Tryprostatin A stock solution using dimethyl sulfoxide (B87167) (DMSO) as the solvent. This compound is a potent inhibitor of the breast cancer resistance protein (BCRP) and also affects microtubule polymerization, making it a valuable tool in cancer research and drug development.[1] Accurate preparation of a stable, concentrated stock solution is crucial for obtaining reliable and reproducible experimental results. This protocol outlines a detailed, step-by-step procedure for preparing a 10 mM this compound stock solution, along with essential safety information and guidelines for its use in cell culture applications.
Introduction
This compound is a secondary metabolite isolated from the fungus Aspergillus fumigatus. It has garnered significant interest in the scientific community due to its biological activities, primarily as an inhibitor of the ATP-binding cassette (ABC) transporter BCRP (ABCG2). BCRP is known to confer multidrug resistance in cancer cells by effluxing a wide range of chemotherapeutic agents. By inhibiting BCRP, this compound can potentially reverse this resistance, sensitizing cancer cells to treatment. Furthermore, this compound has been shown to disrupt microtubule assembly, leading to cell cycle arrest at the G2/M phase. These properties make this compound a critical compound for studying multidrug resistance mechanisms and for the development of novel anticancer therapies.
Given its hydrophobic nature, this compound is readily soluble in organic solvents like DMSO.[2][3][4] Preparing a concentrated stock solution in DMSO allows for convenient storage and subsequent dilution into aqueous cell culture media for various in vitro assays. This application note provides a standardized protocol to ensure the consistent and effective use of this compound in a laboratory setting.
Materials and Equipment
Reagents
-
This compound powder (Purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.9% purity)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Sterile, filtered pipette tips
Equipment
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Quantitative Data Summary
For accurate and reproducible experiments, precise measurements are critical. The following table summarizes the key quantitative data for preparing a 10 mM this compound stock solution.
| Parameter | Value | Reference |
| Molecular Weight (MW) | 381.47 g/mol | |
| Target Stock Concentration | 10 mM | |
| Mass for 1 mL of 10 mM Stock | 3.815 mg | |
| Typical Working Concentration | 10 - 50 µM | [5] |
| Final DMSO in Culture (max) | ≤ 0.5% | [6] |
| Storage Temperature (Stock) | -20°C (short-term) or -80°C (long-term) |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol details the steps to prepare 1 mL of a 10 mM this compound stock solution in DMSO.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and DMSO.[2][6][7][8][9]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh this compound:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh 3.815 mg of this compound powder directly into the tube.
-
-
Add DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for at least 30 seconds to dissolve the powder completely.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can aid dissolution.[5]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[10]
-
Preparation of Working Solutions for Cell Culture
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium.
-
Thaw Stock Solution: Remove a single aliquot of the 10 mM this compound stock from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Dilution Procedure: It is recommended to perform serial dilutions to ensure accuracy and to prevent precipitation of the compound. For a 1:1000 dilution:
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of culture medium to get a 100 µM solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to achieve the final 10 µM working concentration.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C22H27N3O3 | CID 9929833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Effective Concentration of Tryprostatin A for Microtubule Disruption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryprostatin A (TPS-A) is a fungal alkaloid isolated from Aspergillus fumigatus that has garnered significant interest as a potent inhibitor of cell cycle progression.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, leading to an arrest in the M phase of the cell cycle.[3][4] Unlike many other microtubule-targeting agents that bind directly to tubulin, this compound exhibits a more nuanced mechanism. Evidence suggests that it inhibits the microtubule-associated protein (MAP)-dependent assembly of microtubules, rather than the self-assembly of purified tubulin.[3][4] This unique mode of action makes this compound a valuable tool for studying MAP-dependent microtubule regulation and the spindle assembly checkpoint (SAC).
These application notes provide a summary of the effective concentrations of this compound and its analogues, detailed protocols for key experiments to assess its activity, and a visualization of the pertinent signaling pathway.
Data Presentation: Effective Concentrations of this compound and Analogues
The following table summarizes the effective concentrations of this compound and related compounds in various experimental systems. These concentrations have been shown to induce effects such as cell cycle arrest, microtubule disruption, and cytotoxicity.
| Compound | Cell Line/System | Concentration | Observed Effect | Reference |
| This compound | tsFT210 (mouse mammary carcinoma) | 16.4 µM | M phase arrest (MIC) | [1] |
| This compound | 3Y1 (rat fibroblast) | 20 µM | Disruption of cytoplasmic microtubules | [5] |
| This compound | In vitro (bovine brain microtubules) | 50-250 µM | Inhibition of microtubule assembly | [5] |
| This compound | In vitro (bovine brain microtubules) | 250 µM | 40% inhibition of microtubule assembly | [3][4] |
| This compound | Various (NCI-60 panel) | ≤ 10 µM | GI50 in 2 of 60 cell lines | [6] |
| Tryprostatin B | tsFT210 (mouse mammary carcinoma) | 4.4 µM | M phase arrest (MIC) | [1] |
| ds2-try B | Human breast, prostate, and lung cancer cell lines | Not specified | More potent cytotoxicity than etoposide | [7] |
Experimental Protocols
Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, 3Y1)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde fixation)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently labeled anti-mouse/rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10-50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 6-24 hours).
-
Washing: Wash the cells three times with PBS.
-
Fixation:
-
Methanol Fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.
-
Paraformaldehyde Fixation: Add 4% paraformaldehyde and incubate for 15 minutes at room temperature.
-
-
Permeabilization (for paraformaldehyde fixation only): If using paraformaldehyde, wash the cells three times with PBS and then incubate with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then add blocking buffer. Incubate for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer. Aspirate the blocking buffer and add the diluted primary antibody solution. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody and Nuclear Stain Incubation: Dilute the fluorescently labeled secondary antibody and DAPI in blocking buffer. Aspirate the PBS and add the secondary antibody solution. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Microtubule disruption will be evident by the loss of the filamentous network structure.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours.
-
Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A. Incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of this compound's effect.
In Vitro Microtubule Assembly Assay (Turbidimetric)
This assay measures the effect of this compound on the polymerization of purified tubulin in the presence of MAPs.
Materials:
-
Purified tubulin and MAPs
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
96-well plate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Tubulin/MAPs Solution: On ice, prepare a solution of tubulin and MAPs to the desired final concentration (e.g., 2 mg/mL) in General Tubulin Buffer containing 10% glycerol.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in General Tubulin Buffer. Include a vehicle control (DMSO).
-
Assay Setup: Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add 90 µL of the tubulin/MAPs solution to each well. Immediately add GTP to a final concentration of 1 mM.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. A decrease in the rate and extent of polymerization in the presence of this compound indicates its inhibitory effect.
Visualizations
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on microtubules.
Spindle Assembly Checkpoint (SAC) Signaling Pathway
Caption: The Spindle Assembly Checkpoint pathway activated by this compound.
References
- 1. Novel mammalian cell cycle inhibitors, tryprostatins A, B and other diketopiperazines produced by Aspergillus fumigatus. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryprostatins A and B, novel mammalian cell cycle inhibitors produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of the tryprostatins and their diastereomers on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Tryprostatin A in Tubulin Polymerization Assays for Drug Discovery
Abstract
Tryprostatin A, a fungal alkaloid isolated from Aspergillus fumigatus, has been identified as a potent inhibitor of microtubule dynamics. Its mechanism of action involves the disruption of microtubule assembly, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. This makes this compound a valuable tool for studying microtubule-dependent cellular processes and a potential lead compound in the development of novel anticancer therapeutics. This application note provides a detailed protocol for employing this compound in an in vitro tubulin polymerization assay, a fundamental method for characterizing the activity of microtubule-targeting agents.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for their function. Consequently, compounds that interfere with microtubule dynamics are of significant interest in cancer research.
This compound specifically inhibits microtubule-associated protein (MAP)-dependent microtubule assembly. This is distinct from the mechanism of some other microtubule inhibitors that directly interact with tubulin dimers. By preventing the proper formation of the mitotic spindle, this compound effectively halts cell division at the M phase, ultimately leading to programmed cell death.
The in vitro tubulin polymerization assay is a robust and widely used method to screen for and characterize compounds that modulate microtubule dynamics. This assay typically monitors the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules. This application note details a turbidity-based tubulin polymerization assay to assess the inhibitory effect of this compound.
Quantitative Data
The inhibitory effect of this compound on tubulin polymerization can be quantified to determine its potency. The following table summarizes the available data for this compound and provides a template for presenting results from similar experiments with other potential inhibitors.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | MAP-dependent microtubule assembly | Turbidity-based | % Inhibition | 40% at 250 µM | |
| Nocodazole (Control) | Tubulin Polymerization | Turbidity-based | IC50 | ~2 µM | |
| Paclitaxel (Control) | Microtubule Stabilization | Turbidity-based | EC50 | ~5 µM |
Note: IC50 and EC50 values for control compounds can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol is designed to measure the effect of this compound on the polymerization of purified tubulin by monitoring the increase in light scattering at 340 nm.
Materials:
-
Lyophilized >99% pure tubulin (from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
DMSO (as a solvent for this compound)
-
Positive control inhibitor (e.g., Nocodazole)
-
Negative control (DMSO vehicle)
-
96-well half-area clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare a 10x stock of this compound in DMSO. Further dilute this stock in General Tubulin Buffer to create a series of 10x working concentrations.
-
Prepare 10x stocks of positive (e.g., 20 µM Nocodazole) and negative (DMSO) controls in General Tubulin Buffer.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin polymerization reaction mix. For each reaction, combine:
-
General Tubulin Buffer
-
Glycerol (to a final concentration of 10%)
-
GTP (to a final concentration of 1 mM)
-
Reconstituted tubulin (to a final concentration of 3 mg/mL)
-
-
Mix gently by pipetting and keep on ice.
-
-
Running the Assay:
-
To the wells of a pre-warmed 96-well plate, add 10 µL of the 10x this compound working solutions, positive control, or negative control.
-
Initiate the polymerization reaction by adding 90 µL of the tubulin polymerization reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of this compound and the controls.
-
Determine the rate of polymerization (Vmax) from the steepest slope of the polymerization curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the negative control.
-
If a dose-response is observed, calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Signaling Pathway
Caption: this compound's mechanism of action.
Conclusion
This compound serves as a valuable research tool for investigating the intricacies of microtubule-dependent cellular processes. The provided protocol for the in vitro tubulin polymerization assay offers a reliable method for characterizing the inhibitory activity of this compound and screening for novel microtubule-targeting compounds. The unique mechanism of action of this compound, specifically its interference with MAP-dependent microtubule assembly, distinguishes it from many other tubulin inhibitors and warrants further investigation for its therapeutic potential.
Visualizing Microtubule Disruption: An Immunofluorescence Protocol for Tryprostatin A Treatment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tryprostatin A is a potent inhibitor of microtubule assembly, exerting its effects by interfering with microtubule dynamics.[1][2][3] This disruption leads to cell cycle arrest, primarily at the G2/M phase, and can subsequently induce apoptosis.[1] Visualizing the impact of this compound on the microtubule network is crucial for understanding its mechanism of action and for the development of novel anti-cancer therapeutics. This application note provides a detailed immunofluorescence protocol to visualize microtubule integrity in cultured cells following treatment with this compound.
Key Experimental Principles
The protocol outlined below follows a standard indirect immunofluorescence procedure. Cells are first cultured on a suitable substrate, such as glass coverslips, and then treated with varying concentrations of this compound. Following treatment, the cells are fixed to preserve their cellular structure. Methanol (B129727) fixation is often recommended for visualizing microtubules as it can better preserve their filamentous structure compared to paraformaldehyde.[4][5] After fixation, the cells are permeabilized to allow antibodies to access the intracellular microtubule network. A blocking step is then employed to minimize non-specific antibody binding. The cells are subsequently incubated with a primary antibody specific for α-tubulin, a primary component of microtubules, followed by a fluorescently-labeled secondary antibody that binds to the primary antibody. Finally, the cell nuclei are often counterstained with a DNA-binding dye like DAPI, and the coverslips are mounted for visualization using fluorescence microscopy.
Signaling Pathways and Experimental Workflow
The experimental workflow for this protocol is a sequential process beginning with cell culture and culminating in microscopic analysis.
Caption: Experimental workflow for microtubule visualization after this compound treatment.
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for the key reagents in this protocol. Optimization may be required depending on the cell line and specific antibodies used.
| Reagent/Step | Recommended Concentration/Time | Notes |
| This compound Treatment | ||
| Concentration Range | 1 - 50 µM | A dose-response experiment is recommended to determine the optimal concentration for your cell line. A 20 µM concentration has been shown to be effective.[6] |
| Incubation Time | 6 - 24 hours | Time-course experiments should be performed to observe the dynamics of microtubule disruption. |
| Antibody Dilutions | ||
| Primary Antibody (Anti-α-tubulin) | 1:200 - 1:1000 | Refer to the manufacturer's datasheet for the specific antibody used. |
| Secondary Antibody (Fluorophore-conjugated) | 1:400 - 1:1000 | Protect from light during incubation. |
| Incubation Times | ||
| Fixation (Cold Methanol) | 5 - 10 minutes at -20°C | Methanol acts as both a fixative and a permeabilizing agent.[4][5] |
| Blocking | 30 - 60 minutes at room temperature | |
| Primary Antibody Incubation | 1 hour at room temperature or overnight at 4°C | Overnight incubation at 4°C can enhance signal.[7] |
| Secondary Antibody Incubation | 1 hour at room temperature | Protect from light.[7] |
| DAPI Staining | 5 minutes at room temperature |
Detailed Experimental Protocol
Materials and Reagents:
-
Cell line of interest (e.g., HeLa, A549)
-
Glass coverslips (sterile)
-
6-well or 24-well tissue culture plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol, ice-cold (-20°C)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS[4][7]
-
Primary Antibody: Mouse or Rabbit anti-α-tubulin antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse or anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
Procedure:
-
Cell Culture and Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired length of time (e.g., 6, 12, or 24 hours).
-
-
Immunofluorescence Staining:
-
Washing: Gently aspirate the treatment medium and wash the cells twice with PBS.
-
Fixation: Add ice-cold methanol to each well to cover the coverslips and incubate for 5-10 minutes at -20°C.[4][8]
-
Rehydration and Washing: Gently wash the cells three times with PBS at room temperature.[4]
-
Blocking: Add Blocking Buffer to each well and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.[7]
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations or the optimized dilution. Aspirate the blocking solution and add the primary antibody solution to the coverslips. Incubate for 1 hour at room temperature or overnight at 4°C.[7]
-
Washing: Wash the cells three times for 5 minutes each with PBS.[7]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light. Aspirate the wash buffer and add the secondary antibody solution. Incubate for 1 hour at room temperature in the dark.[7]
-
Washing: Wash the cells three times for 5 minutes each with PBS, protecting from light.[7]
-
Counterstaining: Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.
-
Final Wash: Wash the cells one final time with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto glass microscope slides with a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish to prevent drying.
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores. Capture images for analysis.
-
Expected Results:
In untreated or vehicle-treated cells, a well-organized and extensive network of filamentous microtubules should be observed throughout the cytoplasm. Following effective this compound treatment, a dose- and time-dependent disruption of this network is expected. This may manifest as a diffuse tubulin signal, fragmented microtubules, or a complete loss of the filamentous network, indicating microtubule depolymerization.[2][3][6]
Troubleshooting:
-
High Background: Insufficient blocking or washing. Increase blocking time or the number of washes. The primary antibody concentration may be too high.
-
Weak or No Signal: Primary or secondary antibody concentration may be too low. The fixation method may not be optimal for the specific antibody; consider testing paraformaldehyde fixation as an alternative.[4]
-
Diffuse Microtubule Staining in Control Cells: Cells may be over-confluent, or the fixation may have been inadequate. Ensure proper cell density and that the methanol is ice-cold. A pre-extraction step with a low concentration of a non-ionic detergent before fixation can help remove soluble tubulin.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cellproduce.co.jp [cellproduce.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 8. scbt.com [scbt.com]
Application of Tryprostatin A in Breast Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryprostatin A (TPA) is a diketopiperazine alkaloid isolated from the fungus Aspergillus fumigatus. It has garnered significant interest in cancer research due to its potent biological activities. Primarily known as an inhibitor of the breast cancer resistance protein (BCRP/ABCG2), TPA also exhibits cytotoxic effects through the disruption of microtubule dynamics, leading to cell cycle arrest.[1][2] This dual mechanism of action makes TPA a compelling compound for investigation in breast cancer, particularly in overcoming multidrug resistance and inhibiting tumor cell proliferation. These application notes provide a comprehensive overview of the use of TPA in breast cancer cell line research, including its mechanism of action, effects on cell viability and cell cycle, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms:
-
Inhibition of Breast Cancer Resistance Protein (BCRP): TPA is a potent inhibitor of BCRP, an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance by effluxing a wide range of chemotherapeutic drugs from cancer cells.[1] By inhibiting BCRP, TPA can sensitize resistant breast cancer cells to conventional chemotherapy. At concentrations of 10–50 μM, TPA has been shown to reverse mitoxantrone (B413) resistance in the human breast cancer cell line MCF7/AdrVp.[1]
-
Disruption of Microtubule Polymerization: TPA acts as a microtubule-destabilizing agent.[1] It inhibits microtubule assembly, leading to the disruption of the mitotic spindle, a critical structure for cell division. This interference with microtubule dynamics results in a cell cycle arrest at the M phase.[1]
Data Presentation
Table 1: Growth Inhibitory (GI₅₀) and Half-Maximal Inhibitory Concentration (IC₅₀) Values of this compound and its Analogues in Breast Cancer Cell Lines
| Compound | Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Reference |
| This compound (1) | MCF-7 | >100 | - | [1] |
| This compound (1) | MDA-MB-231/ATCC | >100 | - | [1] |
| This compound (1) | BT-549 | 79.7 | - | [1] |
| Diastereomer-2 of tryprostatin B (8) | MCF-7 | - | 17.0 | [1][2] |
Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. IC₅₀ is the concentration required to inhibit a biological process or response by 50%. A direct IC₅₀ value for this compound in these specific breast cancer cell lines was not available in the cited literature; however, GI₅₀ values are provided. An analogue, Diastereomer-2 of tryprostatin B, showed potent activity.
Table 2: Effect of this compound on Cell Cycle Distribution in tsFT210 Cells (as a reference for M-phase arrest)
| Treatment | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (DMSO) | - | N/A | N/A | N/A | [1] |
| This compound (1) | 30 | N/A | N/A | Arrest | [1] |
| Analogue 71 | 100 | G1 | G1 | G2/M phase | [1] |
| Analogue 72 | 100 | G1 | G1 | G2/M phase | [1] |
Note: This data is from tsFT210 cells, a mouse mammary tumor cell line, and is included to illustrate the characteristic G2/M phase arrest induced by TPA and its analogues.
Experimental Protocols
I. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (TPA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
TPA Treatment: Prepare serial dilutions of TPA in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing various concentrations of TPA. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against TPA concentration to determine the IC₅₀ value.
II. Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound (TPA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of TPA for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
III. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in breast cancer cells treated with this compound.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound (TPA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TPA at various concentrations for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Visualizations
References
- 1. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Tryprostatin A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis methodologies for Tryprostatin A and its derivatives. This document includes detailed experimental protocols for key synthetic strategies, a comparative analysis of quantitative data, and visualizations of synthetic pathways and relevant biological signaling cascades.
Introduction
This compound is a prenylated indole (B1671886) alkaloid isolated from the marine fungus Aspergillus fumigatus. It has garnered significant attention in the scientific community due to its potent biological activities. Notably, this compound functions as a mitotic inhibitor, arresting the cell cycle at the G2/M phase by disrupting microtubule assembly.[1][2] Furthermore, it has been identified as an inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a transporter protein associated with multidrug resistance in cancer chemotherapy.[3] These dual activities make this compound and its derivatives attractive targets for the development of novel anticancer agents.
The complex chemical structure of this compound, featuring a diketopiperazine ring fused to a prenylated tryptophan core, has presented a significant challenge to synthetic chemists. Consequently, numerous research groups have developed elegant and diverse total synthesis strategies. This document outlines and compares several prominent approaches.
Comparative Summary of Total Synthesis Strategies
Several research groups have reported the total synthesis of this compound, each employing unique key strategies to construct the core structure and introduce the characteristic prenyl group. The following table summarizes the key quantitative data from some of the most notable syntheses.
| Principal Investigator | Key Strategy | Starting Material | Number of Steps (Linear) | Overall Yield (%) | Reference |
| Cook, J. M. | Fischer indole synthesis, Schöllkopf chiral auxiliary, bromination/lithiation/prenylation | m-Anisidine | 13 | 14.7 | [1][4] |
| Fukuyama, T. | Radical-mediated indole synthesis, Pd-catalyzed prenylation | o-alkenyl isocyanide | 11 | 30 | [1][5] |
| Yin, X.-S. | Pd(II)-catalyzed β-methyl C(sp3)–H monoarylation, Pd/norbornene-promoted C–H prenylation | Alanine (B10760859) | 12 | 25 | [1] |
| Hossain, M. M. | Coupling of a C2,N′-diprenylated gramine (B1672134) salt and a diketopiperazine mediated by quinine | Gramine | 4 | 22 (with epimer) | [6][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments from selected total syntheses of this compound and its prominent derivative, Tryprostatin B.
Yin's Sequential C–H Activation Strategy for this compound
This strategy highlights the use of modern C-H activation techniques for a convergent synthesis.[1]
Key Step: Pd(II)-catalyzed β-methyl C(sp3)–H Monoarylation
-
Reaction: To a solution of 8-aminoquinoline (B160924) derived alanine (1.0 equiv) and N-Ns-3-iodo-6-methoxyindole (1.1 equiv) in a suitable solvent is added Pd(OAc)2 (0.1 equiv) and a ligand (e.g., Ac-Gly-OH, 0.2 equiv). The mixture is stirred at a specified temperature until the reaction is complete as monitored by TLC.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 6-OMe-Tryptophan derivative.
Key Step: Pd/Norbornene-promoted C2-selective C–H Prenylation
-
Reaction: The 6-OMe-Tryptophan derivative (1.0 equiv) is dissolved in a mixture of CH3CN and H2O. To this are added Pd(OAc)2 (0.1 equiv), norbornene (5.0 equiv), Cs2CO3 (3.0 equiv), and prenyl bromide (1.5 equiv). The reaction is stirred at 50 °C for 24 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered and the filtrate is concentrated. The residue is purified by column chromatography to afford the C2-prenylated product.
Final Steps: Deprotection and Cyclization
-
Dipeptide Formation: The N-Boc protecting group is cleaved, followed by coupling with N-Boc-Pro-OH to give the dipeptide.
-
Cyclization: Subsequent deprotection of the N-Boc group and intramolecular cyclization yields this compound.
Hossain's Concise Synthesis of this compound and B
This approach offers a highly efficient route starting from commercially available gramine.[6][7]
Key Step: Quinine-mediated coupling of C2,N′-diprenylated gramine salt and diketopiperazine
-
Preparation of C2,N′-diprenylated gramine salt: Gramine is first protected with a Boc group, followed by direct lithiation and reaction with prenyl bromide to yield the diprenylated gramine salt.
-
Coupling Reaction: The C2,N′-diprenylated gramine salt (1.0 equiv) and a diketopiperazine derivative (1.2 equiv) are dissolved in acetonitrile. Quinine (0.2 equiv) is added as a bifunctional base. The reaction mixture is refluxed until completion.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield a mixture of Tryprostatin and its epimer. The epimers can be separated by further chromatography.
Synthesis of this compound Derivatives and Structure-Activity Relationship (SAR)
The synthesis of various this compound analogs has been crucial for understanding the structure-activity relationship (SAR) and for optimizing its biological activity.[3][8] Modifications have been explored at the indole nitrogen, the C2 position of the indole, the diketopiperazine ring, and the 6-methoxy group.
The following table summarizes the inhibitory potency (IC50) of selected this compound and B derivatives against various cancer cell lines.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | - | tsFT210 | 68 | [8] |
| Tryprostatin B | 6-demethoxy | tsFT210 | 4.4 | [7] |
| Analog 67 | N-allyl | tsFT210 | 19 | [8] |
| Analog 68 | N-benzyl | tsFT210 | 10 | [8] |
| ds2-try B (Diastereomer of Tryprostatin B) | D-proline | H520 (Lung) | 11.9 | [3] |
| ds2-try B (Diastereomer of Tryprostatin B) | D-proline | MCF-7 (Breast) | 17.0 | [3] |
| ds2-try B (Diastereomer of Tryprostatin B) | D-proline | PC-3 (Prostate) | 11.1 | [3] |
| Etoposide (Control) | - | H520 (Lung) | 8.7 | [3] |
| Etoposide (Control) | - | MCF-7 (Breast) | 55.6 | [3] |
| Etoposide (Control) | - | PC-3 (Prostate) | 11.1 | [3] |
Visualizations
Synthetic Pathways
The following diagrams illustrate the logical workflow of two distinct and significant total synthesis routes for this compound.
References
- 1. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02343H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BCRP Inhibition Assay Using Tryprostatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a crucial ATP-binding cassette (ABC) transporter that plays a significant role in drug disposition and multidrug resistance in cancer.[1][2] BCRP is an efflux pump that actively transports a wide range of substrates out of cells, thereby limiting their intracellular concentration and therapeutic efficacy.[3] Its expression in key physiological barriers such as the intestine, liver, kidney, and the blood-brain barrier makes it a critical determinant of drug absorption, distribution, and elimination.[4][5] Inhibition of BCRP can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered drugs.[4] Therefore, assessing the inhibitory potential of new chemical entities on BCRP is a key recommendation from regulatory agencies like the FDA and EMA.[4]
Tryprostatin A, a fungal secondary metabolite, has been identified as a potent inhibitor of BCRP.[6][7] It has been shown to reverse BCRP-mediated multidrug resistance, making it a valuable tool for in vitro studies of BCRP function and for use as a positive control in BCRP inhibition assays.[6][8] At concentrations between 10-50 microM, this compound has been demonstrated to reverse the mitoxantrone-resistant phenotype in various cancer cell lines.[6][9]
This document provides a detailed protocol for a cell-based BCRP inhibition assay using this compound as a reference inhibitor. The assay utilizes a fluorescent probe substrate to measure the activity of the BCRP transporter in cells overexpressing the protein.
Principle of the Assay
This assay quantifies the inhibitory effect of a test compound on the BCRP-mediated efflux of a fluorescent probe substrate from cells. In cells overexpressing BCRP, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. When a BCRP inhibitor, such as this compound, is present, the efflux is blocked, leading to an accumulation of the fluorescent substrate inside the cells and a corresponding increase in fluorescence intensity. The half-maximal inhibitory concentration (IC50) of the test compound is determined by measuring the fluorescence at various concentrations of the compound.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| MDCKII-BCRP cells | (e.g., Corning) | Varies |
| MDCKII (Parental) cells | (e.g., Corning) | Varies |
| Dulbecco's Modified Eagle Medium (DMEM) | (e.g., Gibco) | Varies |
| Fetal Bovine Serum (FBS) | (e.g., Gibco) | Varies |
| Penicillin-Streptomycin | (e.g., Gibco) | Varies |
| Trypsin-EDTA | (e.g., Gibco) | Varies |
| Hoechst 33342 (fluorescent substrate) | (e.g., Thermo Fisher) | Varies |
| This compound (positive control inhibitor) | (e.g., Sigma-Aldrich) | Varies |
| Test Compound | - | - |
| Hanks' Balanced Salt Solution (HBSS) | (e.g., Gibco) | Varies |
| 96-well black, clear-bottom plates | (e.g., Corning) | Varies |
| Fluorescence microplate reader | - | - |
Experimental Protocol
Cell Culture
-
Culture MDCKII-BCRP and MDCKII parental cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
BCRP Inhibition Assay
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the MDCKII-BCRP and MDCKII parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.
-
Incubate the plate at 37°C and 5% CO2 for 24-48 hours to allow the cells to form a monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound and the test compound in HBSS to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add 100 µL of the diluted this compound, test compound, or vehicle control (HBSS with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Prepare the fluorescent substrate solution by diluting Hoechst 33342 in HBSS to a final concentration of 5 µM.
-
Add 100 µL of the Hoechst 33342 solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells three times with ice-cold HBSS to remove the extracellular fluorescent substrate.
-
Add 100 µL of HBSS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at 350 nm and emission at 460 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the wells with MDCKII parental cells (lacking BCRP) from the fluorescence intensity of the wells with MDCKII-BCRP cells for each condition.
-
Percentage Inhibition Calculation:
-
The percentage of BCRP inhibition is calculated using the following formula:
where:
-
Fluorescence_inhibitor is the fluorescence in the presence of the test compound or this compound.
-
Fluorescence_vehicle is the fluorescence of the vehicle control (0% inhibition).
-
Fluorescence_max_inhibitor is the fluorescence in the presence of a saturating concentration of a potent BCRP inhibitor (e.g., a high concentration of this compound) representing 100% inhibition.
-
-
-
IC50 Determination:
Quantitative Data Summary
| Parameter | Value |
| Cell Seeding Density | 5 x 10^4 cells/well |
| Fluorescent Substrate | Hoechst 33342 |
| Substrate Concentration | 5 µM |
| Positive Control | This compound |
| This compound Concentration Range | e.g., 0.1 - 100 µM |
| Pre-incubation Time | 30 minutes |
| Incubation Time with Substrate | 60 minutes |
| Plate Reader Settings | Excitation: 350 nm, Emission: 460 nm |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCRP Inhibition | Evotec [evotec.com]
- 5. bioivt.com [bioivt.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Analysis of Tryprostatin A Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryprostatin A is a fungal metabolite, first isolated from Aspergillus fumigatus, belonging to the diketopiperazine class of alkaloids.[1][2] It has garnered significant interest in oncology research due to its biological activities, which include the inhibition of the breast cancer resistance protein (BCRP) and the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[1][2][3][4] These properties make this compound a promising scaffold for the development of novel antimitotic agents.[3]
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products like this compound. By systematically modifying its chemical structure and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features required for potency and selectivity. These application notes provide an overview of synthetic strategies and detailed protocols for key biological assays essential for conducting SAR studies on this compound analogs.
Key Structural Features and SAR Insights
SAR studies have identified several structural components of this compound that are critical for its cytotoxic and antimitotic activity.[1][3] Understanding these relationships is fundamental to designing new, more effective analogs.
-
Diketopiperazine Ring Stereochemistry : The absolute configuration of the diketopiperazine ring, specifically the L-Tryptophan-L-Proline configuration, is essential for potent activity.[1][5] Analogs with D-amino acid units generally exhibit significantly reduced or no activity.[1]
-
Indole (B1671886) C2-Isoprenyl Group : The presence of the 2-isoprenyl moiety on the indole ring is crucial for potent inhibition of cell proliferation.[1][3]
-
Indole 6-Methoxy Group : The 6-methoxy substituent on the indole ring plays a key role in the dual inhibition of topoisomerase II and tubulin polymerization.[1][3]
-
Indole N-H Substitution : Substitution at the indole N-H position with various alkyl or aryl groups can lead to active analogs, indicating this position is amenable to modification to modulate activity and mechanism of action.[1][3]
Synthetic Strategies for this compound Analogs
The synthesis of this compound and its analogs typically involves the coupling of a suitably modified L-tryptophan derivative with an L-proline derivative to form the characteristic diketopiperazine core. A key challenge is the selective installation of the isoprenyl group at the C2 position of the indole ring. Various synthetic routes have been developed to achieve this, often employing advanced techniques like C-H activation or Fischer indole synthesis.[6][7][8]
Data Presentation: Biological Activity of Analogs
Quantitative data from cytotoxicity assays are essential for comparing the potency of different analogs. The following tables summarize the growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for this compound and selected analogs against various human cancer cell lines.
Table 1: Cytotoxicity (GI₅₀, µM) of Tryprostatin Stereoisomers [1]
| Compound | H520 (Lung) | MCF7 (Breast) | PC3 (Prostate) |
|---|---|---|---|
| This compound (1) | >100 | >100 | >100 |
| Tryprostatin B (2) | >40 | >40 | >40 |
| ds2-Tryprostatin B (8) | 11.9 | 17.0 | 11.1 |
| Etoposide (Control) | - | - | 11.1 (PC3) |
Table 2: Inhibition of Cell Growth (IC₅₀, µM) by N-Substituted Analogs [1][3]
| Compound | tsFT210 Cell Line | Fold Improvement vs. TPSA |
|---|---|---|
| This compound (1) | 68 | - |
| Analog 67 (N-allyl) | 19 | 3.5x |
| Analog 68 (N-benzyl) | 10 | 7.0x |
Experimental Protocols
Protocol 1: General Synthesis of an N-Substituted this compound Analog
This protocol describes a general method for the N-alkylation of the this compound indole core, a common strategy for generating analogs for SAR studies.[1]
Materials:
-
This compound precursor (des-prenyl or fully formed)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, allyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the this compound precursor (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-substituted analog.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Microtubule Polymerization Assay
This assay measures the ability of this compound analogs to inhibit the assembly of microtubules, a key aspect of their mechanism of action. This compound specifically inhibits microtubule-associated protein (MAP)-dependent assembly.[4][9][10]
Materials:
-
Purified tubulin (>99%) and microtubule-associated proteins (MAPs)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
Guanosine triphosphate (GTP) solution (100 mM)
-
Glycerol
-
This compound analog stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
On ice, prepare a tubulin/MAPs solution at the desired final concentration (e.g., 2 mg/mL tubulin) in General Tubulin Buffer containing 10% glycerol.
-
Prepare serial dilutions of the this compound analog in General Tubulin Buffer. Include a vehicle-only control.
-
In a pre-chilled 96-well plate, add 10 µL of the analog dilutions or vehicle control to the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin/MAPs solution to each well.
-
Immediately add GTP to a final concentration of 1 mM and mix gently by pipetting.
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time for each concentration. Compare the polymerization curves of the treated samples to the vehicle control to determine the inhibitory effect of the analog. Calculate IC₅₀ values where applicable.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound analogs on cell cycle progression. The compounds typically cause an accumulation of cells in the G2/M phase.[11][12]
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound analog stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the this compound analog or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission data. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle and compare the treated samples to the control.
Mechanism of Action: Signaling Pathway
This compound and its active analogs exert their antimitotic effect by interfering with the normal function of microtubules. Unlike classic agents like colchicine (B1669291) or taxanes, this compound does not bind directly to tubulin but instead disrupts the interaction between tubulin and MAPs.[4][9] This leads to the destabilization of the mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the M phase, which can ultimately lead to apoptosis.
References
- 1. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity of the tryprostatins and their diastereomers on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Part I: A Concise Synthesis of Microtubule Inhibitor this compound and B and Its Analogs Part II: Brønsted Acid Catalyzed Reactions of Aromatic Ketones with Ethyl Diazoacetate and Its Synthetic Scope [minds.wisconsin.edu]
- 7. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for M-Phase Cell Synchronization Using Tryprostatin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tryprostatin A (TPS-A) for the synchronization of cultured cells in the M-phase of the cell cycle. This document includes detailed protocols for cell treatment, synchronization verification, and data on effective concentrations, alongside visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction
This compound is a fungal alkaloid isolated from Aspergillus fumigatus that functions as a potent and reversible inhibitor of cell cycle progression, specifically arresting cells in the M-phase.[1][2] Its unique mechanism of action, which involves the disruption of microtubule-associated protein (MAP)-dependent microtubule assembly, distinguishes it from many other microtubule-targeting agents.[1][3] This property makes this compound a valuable tool for studying the molecular events of mitosis, developing anti-cancer therapeutics, and for various other applications in cell biology research where a synchronized cell population is required.
Data Presentation
The efficacy of this compound in inducing M-phase arrest is dose- and time-dependent.[1] The following tables summarize the available quantitative data on the effective concentrations of this compound in different experimental contexts.
Table 1: Effective Concentrations of this compound for Cell Cycle Inhibition
| Cell Line | Effect | Concentration | Reference |
| tsFT210 (murine) | Complete G2/M phase arrest | 50 µg/mL | [1][4] |
| tsFT210 (murine) | Minimum Inhibitory Concentration (MIC) for M-phase arrest | 16.4 µM | [2] |
| 3Y1 (rat fibroblast) | M-phase specific arrest | Effective concentrations induce microtubule depolymerization | [1] |
Table 2: Growth Inhibition (GI50) Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 | Reference |
| H520 | Human Lung Cancer | > 100 µM | [1] |
| MCF7 | Human Breast Cancer | > 100 µM | [1] |
| PC-3 | Human Prostate Cancer | > 100 µM | [1] |
| tsFT210 | Murine | IC50 = 68 µM | [5] |
Note: GI50 and IC50 values represent the concentration required to inhibit cell growth by 50% and are indicative of the compound's potency. The concentrations required for efficient M-phase synchronization may vary and should be determined empirically for each cell line.
Experimental Protocols
The following protocols provide a detailed methodology for synchronizing cells in M-phase using this compound and for verifying the cell cycle arrest.
Protocol 1: M-Phase Synchronization of Cultured Cells with this compound
This protocol outlines the steps for treating cultured mammalian cells with this compound to induce M-phase arrest.
Materials:
-
This compound (TPS-A)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, fetal bovine serum)
-
Cultured cells in exponential growth phase
-
Sterile cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, dissolve 1 mg of TPS-A in an appropriate volume of DMSO to create a 10 mM stock. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the desired cell line onto culture plates or flasks at a density that will allow them to be in the exponential growth phase at the time of treatment. Typically, a confluency of 40-60% is recommended.
-
This compound Treatment:
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., 10 µM, 20 µM, 50 µM) to determine the optimal concentration for your specific cell line.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest TPS-A concentration).
-
Incubate the cells for a predetermined duration. The optimal incubation time should also be determined empirically (e.g., 12, 18, or 24 hours).
-
-
Harvesting M-Phase Arrested Cells:
-
After incubation, mitotic cells, which are typically rounded and loosely attached, can be selectively harvested by gentle shaking of the culture vessel ("mitotic shake-off").
-
Carefully collect the medium containing the detached mitotic cells.
-
For adherent cells that did not detach, they can be harvested using standard trypsinization methods.
-
Centrifuge the collected cell suspension to pellet the cells.
-
Wash the cell pellet with PBS to remove any residual medium and this compound.
-
-
Reversibility of Arrest (Optional): To release the cells from M-phase arrest, wash the cells twice with pre-warmed, drug-free complete medium and re-plate them in fresh medium. The cells should re-enter the cell cycle.[1]
Protocol 2: Verification of M-Phase Arrest by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Harvested and washed cells (from Protocol 1)
-
Cold 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
RNase A solution (e.g., 100 µg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Generate a histogram of DNA content (PI fluorescence). Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N.
-
A successful M-phase synchronization will result in a significant increase in the percentage of cells in the G2/M peak compared to the asynchronous (vehicle-treated) control.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the experimental workflow for cell synchronization.
References
- 1. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel mammalian cell cycle inhibitors, tryprostatins A, B and other diketopiperazines produced by Aspergillus fumigatus. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of the tryprostatins and their diastereomers on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-Based Purification and Analysis of the Antimitotic Agent Tryprostatin A
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryprostatin A, a diketopiperazine indole (B1671886) alkaloid isolated from the fungus Aspergillus fumigatus, is a potent inhibitor of the breast cancer resistance protein (BCRP) and arrests the cell cycle in the G2/M phase, making it a compound of significant interest in cancer research.[1][2][3] This document provides detailed protocols for the purification and analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for obtaining high-purity this compound for biological assays and further drug development activities.
Introduction
This compound is a fungal secondary metabolite that has been the subject of extensive research due to its biological activities.[1][2] As with many natural products, isolation and purification from complex fermentation broths are critical steps to enable detailed biological and pharmacological studies. HPLC is an indispensable tool for both the preparative purification of this compound and the analytical determination of its purity.[1][3] This application note outlines robust reversed-phase HPLC (RP-HPLC) methods for both purposes.
Purification of this compound
The purification of this compound from fungal culture extracts typically involves a multi-step process, beginning with solvent extraction and followed by chromatographic techniques.[2][4] Preparative HPLC is often the final step to achieve high purity.[3][4]
Experimental Protocol: Preparative HPLC
This protocol is designed for the final purification of a pre-enriched this compound sample.
1. Sample Preparation:
-
Dissolve the crude or semi-purified this compound extract in a minimal amount of a suitable solvent, such as methanol (B129727) or a mixture of the initial mobile phase components.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC System and Parameters:
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a gradient pump and UV detector |
| Column | C18 (ODS), 10 µm particle size, 20 mm x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Program | 30-70% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL, depending on sample concentration and column loading capacity |
3. Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.
-
Analyze the collected fractions for purity using the analytical HPLC method described below.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for the preparative HPLC purification of this compound.
Analysis of this compound
Analytical HPLC is used to determine the purity of this compound samples and to monitor the progress of purification.
Experimental Protocol: Analytical HPLC
This protocol is suitable for assessing the purity of isolated this compound or for detecting its presence in crude extracts.
1. Sample and Standard Preparation:
-
Sample Solution: Prepare a stock solution of the purified this compound in methanol at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of 10-50 µg/mL.
-
Standard Solution: If a certified reference standard is available, prepare a solution of known concentration in the same manner as the sample solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC System and Parameters:
| Parameter | Specification |
| HPLC System | Analytical HPLC system with a gradient pump and Diode Array Detector (DAD) |
| Column | C18 (ODS), 5 µm particle size, 4.6 mm x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5-95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (primary), with DAD monitoring from 200-400 nm for peak purity analysis |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Peak identity can be confirmed by comparing the retention time and UV spectrum with a reference standard.
Caption: Workflow for the analytical HPLC of this compound.
Summary of HPLC Methods
The following table summarizes the key parameters for the preparative and analytical HPLC methods for this compound.
| Parameter | Preparative HPLC | Analytical HPLC |
| Objective | Isolation and Purification | Purity Determination and Quantification |
| Column | C18, 10 µm, 20 mm x 250 mm | C18, 5 µm, 4.6 mm x 150 mm |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 10 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | DAD (200-400 nm), primary at 254 nm |
| Injection Volume | 1-5 mL | 10 µL |
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the successful purification and analysis of this compound. The preparative method allows for the isolation of high-purity material suitable for biological and pharmacological studies, while the analytical method enables accurate determination of purity. These protocols are essential for researchers and scientists working on the development of this compound and its analogs as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel mammalian cell cycle inhibitors, tryprostatins A, B and other diketopiperazines produced by Aspergillus fumigatus. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Tryprostatin A in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryprostatin A (TSA) is a potent antimitotic agent isolated from the fungus Aspergillus fumigatus. It functions as a microtubule-destabilizing agent, not by directly binding to tubulin, but by inhibiting the function of microtubule-associated proteins (MAPs) that are essential for microtubule polymerization and stability. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. These properties make this compound a compound of significant interest for investigation as a potential therapeutic agent in oncology, particularly for prostate cancer.
These application notes provide a comprehensive guide for the experimental setup to study the effects of this compound on prostate cancer cells. Detailed protocols for key assays are provided, along with data presentation tables and diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting the normal dynamics of cellular microtubules. Unlike many other microtubule-targeting agents that bind directly to tubulin, TSA interferes with the interaction between tubulin and microtubule-associated proteins (MAPs).[1][2][3] This interference prevents the proper assembly and stabilization of microtubules, which are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2][3] The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the M phase.[1][2][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Data Presentation
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Type | This compound IC50 (µM) | Reference |
| PC-3 | Androgen-independent | 11.1 | [4] |
| LNCaP | Androgen-sensitive | Not explicitly reported, but sensitive to microtubule-disrupting agents. | [5][6] |
| DU145 | Androgen-independent | Not explicitly reported, but sensitive to microtubule-disrupting agents. | [5][6] |
Table 2: Expected Effects of this compound on Cell Cycle Distribution in Prostate Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (e.g., 0.1% DMSO) | ~60-70% | ~15-25% | ~10-15% |
| This compound (at IC50 concentration) | Decreased | Decreased | Significantly Increased |
Table 3: Key Protein Markers for Western Blot Analysis
| Pathway | Protein | Expected Change with TSA Treatment | Antibody Dilution (example) |
| Cell Cycle | Cyclin B1 | Increased | 1:1000 |
| CDK1 | No significant change in total protein | 1:1000 | |
| Phospho-CDK1 (Tyr15) | Decreased (activation) | 1:1000 | |
| Apoptosis | Bcl-2 | Decreased | 1:1000 |
| Bax | Increased | 1:1000 | |
| Cleaved Caspase-9 | Increased | 1:1000 | |
| Cleaved Caspase-3 | Increased | 1:1000 | |
| Cleaved PARP | Increased | 1:1000 | |
| Microtubules | α-Tubulin | No change (loading control) | 1:2000 |
| Acetylated-Tubulin | Decreased (destabilization) | 1:1000 |
Mandatory Visualizations
Caption: Signaling pathway of this compound in prostate cancer cells.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
PC-3 (androgen-independent)
-
DU145 (androgen-independent)
-
LNCaP (androgen-sensitive)
-
-
Culture Medium:
-
For PC-3 and DU145: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For LNCaP: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, and 4.5 g/L glucose.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the TSA solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[7][8]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix overnight at -20°C.[9]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both the culture medium (containing floating cells) and adherent cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[10][11][12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][11][12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (see Table 3 for suggestions) overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like α-tubulin or β-actin.
Immunofluorescence Microscopy for Microtubule Analysis
This method allows for the visualization of the microtubule network within the cells.
-
Cell Culture on Coverslips: Seed prostate cancer cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[13]
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., at a 1:500 dilution) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature, protected from light.[13]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.[13]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images to observe changes in microtubule morphology, such as depolymerization and spindle disruption.[14]
References
- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinicsinoncology.com [clinicsinoncology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BCL2 expression is enriched in advanced prostate cancer with features of lineage plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Apoptosis by dietary agents for prevention and treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. "Induction of Apoptosis in Human Prostate Cancer Cells by Resveratrol" by Gary Zulfikar Morris [digitalcommons.odu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor solubility of Tryprostatin A in cell culture media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor solubility of Tryprostatin A in cell culture media.
Troubleshooting Poor Solubility of this compound
Question: My this compound is precipitating when I add it to my cell culture medium. How can I resolve this?
Answer:
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. Here are several steps you can take to troubleshoot and resolve this problem:
-
Proper Stock Solution Preparation: this compound is known to be soluble in organic solvents.[][2] It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous cell culture medium.
-
Recommended Solvent: The most commonly used and recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4] Ethanol and methanol (B129727) are also viable alternatives.[][2]
-
High Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM. This allows for a small volume of the stock to be added to the cell culture medium, minimizing the final concentration of the organic solvent.
-
-
Control Final Solvent Concentration: High concentrations of organic solvents can be toxic to cells.[4]
-
Recommended DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium of ≤ 0.1%. While some cell lines can tolerate up to 0.5%, it is best practice to keep it as low as possible.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Dilution Technique: The method of dilution can significantly impact solubility.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into a large volume of media. Instead, perform a stepwise dilution. You can first dilute the stock solution into a smaller volume of pre-warmed (37°C) cell culture medium, mix gently, and then add this intermediate dilution to your final culture volume.
-
Rapid Mixing: When adding the this compound stock solution (or the intermediate dilution) to the final culture volume, ensure rapid and thorough mixing by gently swirling the plate or tube. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
-
Pre-warm Media: Using pre-warmed cell culture medium (37°C) can sometimes help to improve the solubility of compounds upon dilution.
-
Sonication (with caution): If you still observe precipitation after following the steps above, you can try briefly sonicating your final working solution. However, be cautious as this can potentially degrade the compound or affect other media components.
Question: I don't see immediate precipitation, but I suspect my this compound is not fully dissolved or is precipitating over time. How can I check this?
Answer:
Visual inspection is not always sufficient to confirm complete dissolution. Here's how you can investigate further:
-
Microscopic Examination: After preparing your final working solution, take an aliquot and examine it under a microscope. Look for any crystalline structures or amorphous precipitates.
-
Turbidity Measurement: For a more quantitative assessment, you can measure the turbidity of your solution using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm).[5] An increase in absorbance compared to a control medium indicates the presence of insoluble particles.
-
Time-Lapse Observation: Incubate a sample of your final working solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) and visually inspect for precipitation at different time points (e.g., 1, 6, 24 hours).
Quantitative Data
There is limited publicly available quantitative data on the solubility of this compound in cell culture media. The solubility is highly dependent on the specific medium formulation, serum concentration, and pH. However, its solubility in common organic solvents is well-documented.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [][2] |
| Ethanol | Soluble | [][2] |
| Methanol | Soluble | [] |
| Water / Aqueous Buffers | Poorly soluble | [6] |
Researchers are encouraged to determine the empirical solubility limit in their specific cell culture system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 381.47 g/mol .[] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 381.47 g/mol = 0.00038147 g = 0.381 mg. It is recommended to prepare a larger volume (e.g., 1-5 mg) for more accurate weighing. For example, to prepare a stock from 1 mg of this compound:
-
Volume of DMSO (mL) = (1 mg / 381.47 g/mol ) / (10 mmol/L) * 1000 mL/L = 0.262 mL = 262 µL.
-
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve in DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound.
-
Mix thoroughly: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Properly prepared stock solutions in DMSO are typically stable for several months at these temperatures.[7]
Protocol 2: Determining the Approximate Solubility of this compound in Cell Culture Medium
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~650 nm
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate: Cover the plate and incubate for a set period (e.g., 1-2 hours) at 37°C to allow for equilibration and potential precipitation.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength of approximately 650 nm using a plate reader. At this wavelength, absorbance is primarily due to light scattering by particles, indicating precipitation.
-
Analyze Results: Plot the absorbance at 650 nm against the concentration of this compound. The concentration at which you start to see a significant increase in absorbance above the baseline of the vehicle control is the approximate solubility limit of this compound in your specific cell culture medium under these conditions.
Signaling Pathway and Experimental Workflow
Mechanism of Action: this compound functions as a microtubule-destabilizing agent.[8][9] It inhibits the polymerization of tubulin, a key component of microtubules.[8][9] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis.[8]
References
- 2. labsolu.ca [labsolu.ca]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tryprostatin A Dosage for Maximum Cell Cycle Arrest
Welcome to the technical support center for Tryprostatin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during experiments aimed at achieving maximum cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prenylated indole (B1671886) alkaloid isolated from the fungus Aspergillus fumigatus. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol (B145695). For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C to minimize freeze-thaw cycles. When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%, ideally below 0.1%).[][3]
Q3: What is a typical starting concentration range for this compound to induce G2/M arrest?
A3: The effective concentration of this compound can vary significantly between cell lines. Based on published data, a common starting point for observing G2/M arrest is in the micromolar (µM) range. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration. Refer to the data tables below for reported IC50 and GI50 values in various cell lines as a guide.
Data Presentation: Inhibitory Concentrations of this compound and Analogs
The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for this compound and its related compounds across various cancer cell lines. This data can serve as a starting point for designing your dosage optimization experiments.
Table 1: IC50 Values of this compound and Analogs in Murine Fibroblast Cells (tsFT210)
| Compound | IC50 (µM) |
| This compound | 68 |
| Analog 68 | 10 |
| Analog 67 | 19 |
Data sourced from a study on structure-activity relationships of this compound analogs.[1]
Table 2: GI50 Values of this compound and Diastereomer-2 of Tryprostatin B in Human Carcinoma Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| This compound | H520 | Lung | >100 |
| MCF7 | Breast | >100 | |
| PC3 | Prostate | >100 | |
| Diastereomer-2 of Tryprostatin B | H520 | Lung | 11.9 |
| MCF7 | Breast | 17.0 | |
| PC3 | Prostate | 11.1 |
Data from in vitro preclinical antitumor screening.[1]
Troubleshooting Guides
This section provides solutions to common problems you may encounter when using this compound in your experiments.
Issue 1: Suboptimal or No G2/M Cell Cycle Arrest
Q: I am not observing the expected G2/M arrest in my cells after treatment with this compound. What could be the reason?
A: Several factors could contribute to this issue:
-
Incorrect Dosage: The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment using a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal dose for G2/M arrest in your cell line.
-
-
Cell Line Resistance: Your cell line may be inherently resistant to this compound.
-
Solution: Consider using a different cell line that has been reported to be sensitive to microtubule-targeting agents. You can also investigate the expression levels of proteins associated with drug resistance, such as Breast Cancer Resistance Protein (BCRP), for which this compound is a known inhibitor.[1]
-
-
Compound Instability: this compound may have degraded.
-
Solution: Prepare a fresh stock solution from solid material. Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots. Prepare working solutions immediately before use.[3]
-
-
Insufficient Incubation Time: The duration of treatment may not be long enough to observe a significant G2/M block.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration.
-
Issue 2: High Cell Death or Off-Target Effects
Q: I am observing excessive cell death even at low concentrations of this compound, or I suspect off-target effects. What should I do?
A: This could be due to solvent toxicity or the inherent sensitivity of your cell line.
-
Solvent Toxicity: The concentration of DMSO in your final working solution might be too high.
-
Solution: Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.1%). Always include a vehicle control (media with the same concentration of DMSO but without this compound) in your experiments to assess the effect of the solvent alone.[3]
-
-
High Compound Concentration: The concentrations you are testing might be too high for your specific cell line, leading to widespread apoptosis instead of a clean cell cycle arrest.
-
Solution: Lower the concentration range in your dose-response experiments. A biphasic effect is sometimes observed with cell cycle inhibitors, where lower concentrations cause arrest and higher concentrations lead to apoptosis.[4]
-
Issue 3: Compound Precipitation in Cell Culture Media
Q: My this compound solution precipitates when I add it to the cell culture medium. How can I prevent this?
A: Precipitation of hydrophobic compounds in aqueous media is a common issue.
-
Solution:
-
Pre-warm the media: Adding the compound to media pre-warmed to 37°C can improve solubility.
-
Slow, dropwise addition: Add the DMSO stock solution to the media drop-by-drop while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Check final concentration: The desired concentration may exceed the solubility limit of this compound in the aqueous medium. Consider using a lower final concentration if possible.
-
Sonication: Brief sonication of the final diluted solution can sometimes help redissolve small precipitates. However, be cautious as this can also degrade the compound.
-
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze DNA content and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed your cells of interest in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the determined duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1][5]
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol is for detecting key G2/M regulatory proteins, such as Cyclin B1 and CDK1, to confirm the mechanism of cell cycle arrest.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an ECL detection system. An accumulation of Cyclin B1 is an expected indicator of G2/M arrest.[1][6][7]
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to cell cycle arrest.
Caption: Experimental workflow for optimizing this compound dosage.
References
How to minimize off-target effects of Tryprostatin A in experiments
Welcome to the Technical Support Center for Tryprostatin A (TPS-A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound is known to have three primary on-target activities:
-
Inhibition of Breast Cancer Resistance Protein (BCRP/ABCG2): TPS-A is a potent inhibitor of this ATP-binding cassette (ABC) transporter, which is often involved in multidrug resistance in cancer cells.[1]
-
Disruption of Microtubule Dynamics: TPS-A inhibits microtubule assembly, not by directly binding to tubulin, but by interfering with the function of microtubule-associated proteins (MAPs).[1][2] This leads to cell cycle arrest in the G2/M phase.[1][3][4]
-
Inhibition of Topoisomerase II: TPS-A has been shown to be a weak inhibitor of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.[3]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited specific information available from broad screening assays like kinome scans or chemical proteomics that definitively identifies the off-target proteins of this compound. However, based on its chemical structure and the nature of its known targets, researchers should be aware of the potential for interactions with other ATP-binding proteins or enzymes involved in cell cycle regulation. Any unexpected cellular phenotype should be investigated as a potential off-target effect.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Perform a Dose-Response Analysis: On-target and off-target effects often occur at different concentration ranges. A detailed dose-response curve can help to identify the concentration window where the on-target effect is dominant.
-
Rescue Experiments: If possible, overexpressing the target protein might rescue the phenotype, confirming an on-target effect.
-
Use of Analogs: Compare the activity of this compound with its less active analogs, such as Tryprostatin B.[3] If an effect is observed with TPS-A but not with an inactive analog, it is more likely to be a specific effect.
Q4: What is a good starting concentration for my experiments with this compound?
A4: The optimal concentration of this compound will depend on the cell line and the specific biological question. Based on published data, concentrations ranging from 10 µM to 100 µM have been used to observe effects on cell growth and cell cycle progression.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity at concentrations expected to be specific for the target. | 1. Cell line is particularly sensitive to microtubule disruption or topoisomerase II inhibition.2. Off-target cytotoxic effects are occurring.3. Incorrect compound concentration. | 1. Perform a detailed dose-response curve to determine the IC50 in your cell line.2. Use a lower concentration of this compound for a longer duration.3. Verify the concentration of your stock solution.4. Compare with a structurally unrelated inhibitor of the same target. |
| Observed phenotype does not align with the known on-target effects of this compound. | 1. The phenotype is a result of a previously uncharacterized downstream effect of the primary targets.2. The phenotype is due to an off-target effect. | 1. Review the literature for the latest research on the signaling pathways of BCRP, microtubule dynamics, and topoisomerase II.2. Attempt to rescue the phenotype by overexpressing the intended target.3. Consider performing off-target identification studies, such as chemical proteomics. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Degradation of this compound stock solution.3. Inconsistent treatment times. | 1. Standardize cell culture and treatment protocols.2. Prepare fresh stock solutions of this compound in DMSO and store them properly at -20°C.[5][6]3. Ensure precise timing for all experimental steps. |
| No effect observed at expected active concentrations. | 1. The cell line is resistant to this compound (e.g., high expression of other efflux pumps).2. The compound has degraded.3. The experimental endpoint is not sensitive to the effects of this compound. | 1. Check for the expression of other ABC transporters in your cell line.2. Test the activity of your this compound stock on a sensitive, positive control cell line.3. Consider using a more sensitive assay, such as cell cycle analysis, in addition to a simple viability assay. |
Data Presentation
Table 1: Cytotoxicity of this compound and Analogs in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | tsFT210 | Murine Fibroblast | 68 | [3] |
| This compound | NCI-H520 | Human Lung Carcinoma | >10 | [3] |
| This compound | MCF7 | Human Breast Adenocarcinoma | >10 | [3] |
| This compound | PC3 | Human Prostate Adenocarcinoma | >10 | [3] |
| Tryprostatin B | tsFT210 | Murine Fibroblast | >40 | [3] |
| Analogue 68 | tsFT210 | Murine Fibroblast | 10 | [3] |
| Analogue 67 | tsFT210 | Murine Fibroblast | 19 | [3] |
| Diastereomer-2 of Tryprostatin B | NCI-H520 | Human Lung Carcinoma | 11.9 | [3] |
| Diastereomer-2 of Tryprostatin B | MCF7 | Human Breast Adenocarcinoma | 17.0 | [3] |
| Diastereomer-2 of Tryprostatin B | PC3 | Human Prostate Adenocarcinoma | 11.1 | [3] |
Table 2: Inhibitory Activity of this compound on On-Target Processes
| Target Process | Assay | Concentration for Effect | Observed Effect | Reference |
| BCRP Inhibition | Not specified | 10-50 µM | Potent Inhibition | [1] |
| Microtubule Assembly | In vitro polymerization with purified bovine brain microtubules | 250 µM | 40% inhibition | [2] |
| Topoisomerase II | DNA relaxation assay | Weak inhibition | Weak inhibition | [3] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Method)
This protocol is adapted from established methods for assessing cell viability.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium (B1200493) iodide (PI) staining methods to analyze DNA content.[5][7][8][9][10]
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and detect emission at approximately 617 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: On-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. Frontiers | Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins [frontiersin.org]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A framework for identification of on- and off-target transcriptional responses to drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results in Tryprostatin A cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Tryprostatin A cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fungal alkaloid isolated from Aspergillus fumigatus.[1][2] It primarily functions as an inhibitor of the breast cancer resistance protein (BCRP), an ABC transporter that confers multidrug resistance.[3][4] Additionally, this compound has been shown to inhibit microtubule assembly, leading to cell cycle arrest in the G2/M phase.[1][3][5] It is also a weak inhibitor of topoisomerase II.[3]
Q2: What are the expected IC50 values for this compound?
The half maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. For instance, in tsFT210 cells, the IC50 has been reported to be 68 μM.[3][4] It's crucial to establish a baseline IC50 for your specific cell line and assay system.
Q3: Why am I seeing significant variability in my IC50 values for this compound between experiments?
Fluctuations in IC50 values are a common issue in cytotoxicity assays and can arise from several factors:
-
Cell Health and Passage Number: The sensitivity of cells to this compound can be influenced by their health and passage number. It is recommended to use cells in the exponential growth phase and maintain a consistent, low passage number.[6] High passage numbers can lead to genetic drift and altered drug sensitivity.[6]
-
Inconsistent Cell Seeding: An uneven distribution of cells in the microplate wells is a major source of variability.[6]
-
Assay Protocol Variations: Minor deviations in the experimental protocol, such as incubation times, can introduce variability.[6]
-
Compound Stability and Storage: Ensure that this compound is stored correctly and that stock solutions are prepared fresh to avoid degradation.
Q4: Can the choice of cytotoxicity assay affect the results with this compound?
Yes, the choice of assay can significantly impact the results. Colorimetric assays like the MTT assay, which measure metabolic activity, can sometimes be prone to interference from the compound being tested.[7][8] It is advisable to use an orthogonal assay, such as a lactate (B86563) dehydrogenase (LDH) release assay (measuring membrane integrity), to confirm the cytotoxic effects of this compound.[7][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound cytotoxicity experiments.
Issue 1: High variability between replicate wells within the same experiment.
Possible Causes & Solutions:
-
Uneven Cell Distribution:
-
Solution: Ensure your cell suspension is homogeneous before and during plating. Gently swirl the cell suspension between pipetting steps. After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even settling.[6]
-
-
Pipetting Errors:
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.[6]
-
-
Edge Effects:
-
Solution: The outer wells of a microplate are susceptible to evaporation and temperature changes.[6] To minimize this "edge effect," avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[6]
-
Issue 2: Inconsistent IC50 values across different experimental days.
Possible Causes & Solutions:
-
Variable Cell Health:
-
Solution: Standardize your cell culture practice. Always use cells that are in the logarithmic growth phase and within a defined passage number range.[6]
-
-
Inconsistent Drug Preparation:
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Ensure the solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[9]
-
-
Assay Timing:
-
Solution: Adhere strictly to a standardized protocol, particularly with respect to incubation times for both the drug treatment and the assay reagents.[6]
-
Issue 3: Discrepancies between results from different cytotoxicity assays (e.g., MTT vs. LDH).
Possible Causes & Solutions:
-
Assay-Specific Interference:
-
Solution: this compound might interfere with the chemistry of a specific assay. For example, some compounds can directly reduce the MTT reagent, leading to a false signal.[7] Include a cell-free control with this compound and the assay reagent to check for direct chemical interactions.
-
-
Different Biological Readouts:
-
Solution: Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity. A compound might affect metabolism before causing cell death, leading to different results at certain time points. Consider the biological question you are asking when choosing an assay.[10]
-
Data Summary
The following table summarizes reported IC50 and GI50 (50% growth inhibition) values for this compound and its analogues in various cell lines. Note that values can vary based on experimental conditions.
| Compound | Cell Line | Assay Type | Reported Value (μM) |
| This compound | tsFT210 | Growth Inhibition | 68[3][4] |
| This compound analogue 68 | tsFT210 | Growth Inhibition | 10[3][4] |
| This compound analogue 67 | tsFT210 | Growth Inhibition | 19[3][4] |
| Diastereomer-2 of tryprostatin B | H520 | Growth Inhibition | 11.9[3][4] |
| Diastereomer-2 of tryprostatin B | MCF7 | Growth Inhibition | 17.0[3][4] |
| Diastereomer-2 of tryprostatin B | PC3 | Growth Inhibition | 11.1[3][4] |
Experimental Protocols
Protocol: MTT Assay for this compound Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest cells that are in their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[6]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Include untreated control wells (medium with solvent only) and blank wells (medium only).[6]
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
-
-
Solubilization of Formazan Crystals:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value using a suitable software package.
-
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A decision tree for troubleshooting inconsistent cytotoxicity assay results.
Caption: The primary mechanisms of action for this compound leading to cell death.
References
- 1. Part I: A Concise Synthesis of Microtubule Inhibitor this compound and B and Its Analogs Part II: Brønsted Acid Catalyzed Reactions of Aromatic Ketones with Ethyl Diazoacetate and Its Synthetic Scope [minds.wisconsin.edu]
- 2. Novel mammalian cell cycle inhibitors, tryprostatins A, B and other diketopiperazines produced by Aspergillus fumigatus. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of Tryprostatin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Tryprostatin A. Our aim is to help improve the overall yield and efficiency of this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low overall yield in this compound synthesis?
A1: Low overall yields in the total synthesis of this compound are often attributed to a few key challenges. The C2-prenylation of the tryptophan core can be difficult to control, leading to undesired side products.[1][2] Additionally, the formation of the diketopiperazine ring can be a low-yielding step.[3] Another significant factor can be the formation of hard-to-separate diastereomeric mixtures, which reduces the isolated yield of the desired product.[4]
Q2: Which synthetic route for this compound has the highest reported overall yield?
A2: Several synthetic routes to this compound have been reported, with varying efficiencies. Some of the more recent and optimized syntheses have shown significant improvements in overall yield. For instance, a concise four-step synthesis has been reported with an overall yield of 40%.[5][6] Other notable syntheses include a 12-step route with a 25% overall yield and an 11-step synthesis with a 30% overall yield.[1] It is important to consider both the overall yield and the number of linear steps when selecting a synthetic route.
Q3: Are there any biocatalytic methods available for the prenylation of the tryptophan core?
A3: Yes, biocatalytic approaches for the prenylation of tryptophan derivatives are an emerging area of research.[7][8] Enzymes such as 4-dimethylallyltryptophan synthases (4-DMATSs) can catalyze the regioselective C4-prenylation of unprotected tryptophan derivatives, potentially offering a more direct and environmentally friendly alternative to traditional chemical methods.[7][9] While this technology is still developing, it holds promise for simplifying the synthesis of this compound and its analogs.
Troubleshooting Guide
Issue 1: Low Yield in the C2-Prenylation of the Indole (B1671886) Ring
Q: My C2-prenylation reaction using a Pd/norbornene-promoted C-H activation strategy is giving a low yield of the desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields in this key step can be frustrating. Here are several factors to investigate:
-
Reagent Quality: Ensure that all reagents, especially the palladium catalyst and norbornene, are of high purity. Impurities can poison the catalyst and inhibit the reaction.
-
Reaction Conditions: This reaction is sensitive to conditions. Consider the following optimizations:
-
Solvent: The choice of solvent can be critical. While DMA with water is commonly used, screening other solvents may be beneficial.[10]
-
Temperature: The reaction temperature can influence the rate and selectivity. If the reaction is sluggish, a modest increase in temperature may help. Conversely, if side products are forming, lowering the temperature could improve selectivity.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Both incomplete conversion and product degradation from prolonged reaction times can lower the yield.
-
-
Formation of Byproducts: The electron-donating methoxy (B1213986) group on the indole ring can lead to the formation of chlorinated byproducts, especially with certain prenylation methods.[11][12] If you observe multiple spots on your TLC, consider that you may be forming regioisomers or other side products.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.
Issue 2: Difficulty with Diketopiperazine (DKP) Ring Formation
Q: The final cyclization to form the diketopiperazine ring is proceeding with low efficiency. What can I do to improve the yield of this step?
A: Diketopiperazine formation is a known challenge in peptide synthesis and natural product synthesis.[3] Here are some troubleshooting tips:
-
Deprotection of the Dipeptide Precursor: Incomplete deprotection of the precursor dipeptide will prevent cyclization. Ensure that the deprotection step is complete by monitoring with TLC or LC-MS.
-
Cyclization Conditions:
-
Base: The choice and amount of base used to promote the cyclization can be critical. If a weak base is not effective, a stronger, non-nucleophilic base might be required.
-
Solvent and Concentration: The reaction is typically run in a polar aprotic solvent. Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.
-
-
Stability of the Dipeptide: The linear dipeptide precursor may be unstable under the reaction conditions. It is advisable to proceed with the cyclization step immediately after deprotection.
-
Purification: Diketopiperazines can sometimes be challenging to purify. Consider different chromatography conditions or recrystallization to improve the isolated yield.
Data Presentation
The following table summarizes the overall yields and number of linear steps for several reported total syntheses of this compound.
| Synthetic Route Highlights | Number of Linear Steps | Overall Yield (%) | Reference |
| Concise 4-step synthesis | 4 | 40 | [5][6] |
| Pd/norbornene-promoted C-H activation | 12 | 25 | [1][6] |
| Alternative route with Danishefsky's prenylation | 11 | 18 | [1] |
| Fischer indole/Schöllkopf protocol | 13 | 14.7 | [1][2] |
| Radical-mediated indole synthesis/Pd-catalyzed prenylation | 11 | 30 | [1] |
| Quinine-mediated coupling | 4 | 22 (as a 1:1 mixture with epimer) | [5][13] |
Experimental Protocols
Protocol 1: General Procedure for Pd/Norbornene-Promoted C2-Prenylation of an N-Protected Tryptophan Derivative
Disclaimer: This is a generalized procedure and may require optimization for specific substrates.
-
To a Schlenk flask charged with a magnetic stir bar, add the N-protected 6-methoxy-tryptophan derivative (1 equiv.), norbornene (2-5 equiv.), and a suitable base such as Cs₂CO₃ or K₂CO₃ (2-3 equiv.).
-
Add the palladium catalyst, for example, Pd(OAc)₂ (10 mol%) and a ligand such as PPh₃ (20 mol%).[11][12]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., CH₃CN/H₂O 2:1) via syringe.[11][12]
-
Add prenyl bromide (3 equiv.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.[11][12]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the C2-prenylated product.
Protocol 2: General Procedure for Diketopiperazine Formation
Disclaimer: This is a generalized procedure and may require optimization based on the specific dipeptide precursor.
-
Dissolve the linear dipeptide precursor (e.g., N-Boc-Pro-C2-prenyl-6-OMe-Trp-OR) in a suitable solvent for deprotection (e.g., dichloromethane (B109758) for a Boc group).
-
Add the deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature until the deprotection is complete as monitored by TLC or LC-MS.
-
Remove the solvent and excess deprotecting agent under reduced pressure.
-
Dissolve the crude deprotected dipeptide in a suitable solvent for cyclization (e.g., methanol (B129727) or DMF).
-
Add a base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the salt and promote cyclization.
-
Stir the reaction at room temperature or with gentle heating, monitoring the formation of the diketopiperazine by TLC or LC-MS.
-
Once the cyclization is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude diketopiperazine by flash column chromatography or recrystallization.
Mandatory Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in C2-prenylation.
References
- 1. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering protein prenylation: an emerging tool for selective protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective C-2 alkylation of tryptophan by a Pd(II)/norbornene-promoted C-H activation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Part I: A Concise Synthesis of Microtubule Inhibitor this compound and B and Its Analogs Part II: Brønsted Acid Catalyzed Reactions of Aromatic Ketones with Ethyl Diazoacetate and Its Synthetic Scope [minds.wisconsin.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Biocatalytic C4‐Prenylation of Unprotected Tryptophan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Structural Basis of Tryptophan Reverse N-Prenylation Catalyzed by CymD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Tryprostatin A Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential instability of Tryprostatin A in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing biological activity over time. What are the potential causes?
Loss of biological activity can be attributed to the chemical degradation of this compound in your aqueous experimental medium. Potential degradation pathways include:
-
Hydrolysis of the Diketopiperazine Ring: The cyclic dipeptide core of this compound can be susceptible to hydrolysis, leading to a ring-opening event. This would significantly alter the three-dimensional structure of the molecule, likely abolishing its interaction with its biological target. This process can be influenced by pH and temperature.
-
Oxidation of the Indole (B1671886) Moiety: The indole ring is known to be susceptible to oxidation.[1][2][3][4] This can lead to the formation of various oxidation products, altering the electronic and steric properties of the molecule and potentially impacting its biological activity. The presence of dissolved oxygen or oxidizing agents in your solution can accelerate this process.
Q2: I am preparing a stock solution of this compound. What is the best solvent and how should I store it?
For long-term storage, it is advisable to dissolve this compound in an anhydrous organic solvent such as DMSO or ethanol (B145695) and store it at -20°C or -80°C. For immediate use in aqueous solutions, prepare fresh dilutions from the stock. If you must store an aqueous solution, it should be for the shortest time possible, protected from light, and kept at a low temperature (e.g., 2-8°C). The pH of the aqueous solution should also be considered, with a near-neutral pH generally being a safer starting point.
Q3: How can I assess the stability of this compound in my specific cell culture medium or buffer?
To determine the stability of this compound in your experimental conditions, a stability study is recommended. This involves incubating a solution of this compound in your medium of choice under your experimental conditions (e.g., 37°C, 5% CO2) and monitoring its concentration over time. A common analytical method for this is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Troubleshooting Guides
Problem: Inconsistent experimental results when using this compound.
-
Possible Cause: Degradation of this compound in aqueous solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen, non-aqueous stock solution immediately before each experiment.
-
Minimize Incubation Time: Reduce the time your aqueous solution of this compound is incubated, especially at elevated temperatures.
-
Control pH: Ensure the pH of your experimental buffer is controlled and consistent between experiments.
-
Perform a Stability Check: Conduct a simple stability study by preparing your this compound solution and analyzing its concentration by HPLC at the beginning and end of your typical experiment duration.
-
Problem: Precipitate formation in my aqueous this compound solution.
-
Possible Cause: Poor solubility of this compound or its degradation products in your aqueous medium.
-
Troubleshooting Steps:
-
Check Solubility Limits: You may be exceeding the solubility of this compound in your buffer. Try preparing a more dilute solution.
-
Use of Co-solvents: For certain applications, the inclusion of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous solution can improve solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Filtration: If a precipitate is observed, filter the solution through a 0.22 µm filter before use to remove any undissolved material.
-
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under various conditions to illustrate the potential impact of pH and temperature. This data is for illustrative purposes only and should be confirmed by experimental analysis.
| Condition ID | Buffer System | pH | Temperature (°C) | Incubation Time (hours) | Hypothetical % Remaining this compound |
| A | Phosphate Buffered Saline | 7.4 | 37 | 24 | 85% |
| B | Phosphate Buffered Saline | 7.4 | 4 | 24 | 98% |
| C | Acetate Buffer | 5.0 | 37 | 24 | 92% |
| D | Carbonate-Bicarbonate Buffer | 9.0 | 37 | 24 | 70% |
Experimental Protocols
Protocol: Assessing the Aqueous Stability of this compound using HPLC
This protocol outlines a general method to determine the stability of this compound in an aqueous solution.
1. Materials:
- This compound
- Anhydrous DMSO
- Aqueous buffer of choice (e.g., PBS, cell culture medium)
- HPLC system with a UV detector
- C18 HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA)
- Autosampler vials
2. Procedure:
- Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Prepare the Test Solution: Dilute the this compound stock solution in your aqueous buffer to the final desired concentration (e.g., 10 µM).
- Initial Time Point (T=0): Immediately after preparation, transfer an aliquot of the test solution to an autosampler vial and analyze by HPLC. This will serve as your 100% reference.
- Incubation: Incubate the remaining test solution under your desired experimental conditions (e.g., in a 37°C incubator).
- Subsequent Time Points: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the test solution, transfer to autosampler vials, and analyze by HPLC.
- HPLC Analysis:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: A suitable gradient to elute this compound and its potential degradation products (e.g., 5% to 95% B over 20 minutes).
- Detection: Monitor at a wavelength where this compound has a strong absorbance (e.g., determined by a UV scan).
- Data Analysis:
- Integrate the peak area of the this compound peak at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining this compound versus time.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. The performance and pathway of indole degradation by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Line Resistance to Tryprostatin A
Welcome to the technical support center for researchers utilizing Tryprostatin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with cell line resistance during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, to this compound can arise from several molecular mechanisms. The most probable causes, based on resistance patterns to other microtubule-destabilizing agents, include:
-
Alterations in the Drug Target (β-Tubulin):
-
Point Mutations: A specific mutation in the gene encoding β-tubulin can alter the binding affinity of this compound to its target, thereby reducing its inhibitory effect on microtubule polymerization.
-
Changes in β-Tubulin Isotype Expression: Cancer cells can alter the expression levels of different β-tubulin isotypes. Over- or under-expression of certain isotypes may confer resistance to microtubule-targeting drugs. For instance, decreased expression of class III β-tubulin has been observed in cell lines resistant to other microtubule destabilizers.[1][2]
-
-
Increased Drug Efflux:
-
Upregulation of ABC Transporters: While this compound is a known inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), it is possible that overexpression of other ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), could lead to increased efflux of the drug from the cell, lowering its intracellular concentration.
-
-
Alterations in Microtubule-Associated Proteins (MAPs):
Q2: How can I determine if my resistant cell line has mutations in β-tubulin?
A2: To identify mutations in the β-tubulin gene, you will need to perform gene sequencing. This involves isolating the genomic DNA or mRNA from both your resistant and parental (sensitive) cell lines, amplifying the β-tubulin gene (TUBB) using PCR, and then sequencing the PCR products. A comparison of the sequences from the resistant and sensitive cells will reveal any acquired mutations.
Q3: What is the significance of different β-tubulin isotypes in this compound resistance?
A3: Different isotypes of β-tubulin can have distinct effects on microtubule dynamics and drug sensitivity.[6] For example, some studies have shown that decreased expression of the class III β-tubulin isotype is associated with resistance to microtubule-destabilizing agents like vinca (B1221190) alkaloids.[1][2] Therefore, a change in the isotype composition of the microtubules in your cells could be a mechanism of resistance to this compound. You can investigate this by performing quantitative Western blotting using isotype-specific antibodies.
Q4: Can overexpression of ABC transporters cause resistance to this compound, even though it is a BCRP inhibitor?
A4: This is a complex question. While this compound inhibits BCRP, high levels of BCRP overexpression could potentially still contribute to some level of resistance. More likely, however, is the upregulation of other ABC transporters that are not inhibited by this compound, such as P-glycoprotein (MDR1). To test for this, you can perform quantitative RT-PCR or Western blotting to compare the expression levels of various ABC transporter genes (e.g., ABCB1 for MDR1, ABCG2 for BCRP) between your sensitive and resistant cell lines.
Troubleshooting Guides
Problem: Decreased cell death or cell cycle arrest observed after this compound treatment.
This guide will walk you through the steps to identify the potential mechanism of resistance in your cell line.
Figure 1. Troubleshooting workflow for investigating this compound resistance.
Quantitative Data Summary
The following table provides a representative example of the change in drug sensitivity that might be observed in a cell line that has developed resistance to a microtubule-destabilizing agent. The data is analogous to what might be expected for this compound resistance, based on published data for vincristine (B1662923) resistance in a human leukemia cell line.
| Cell Line | Drug | IC50 (nM) | Fold Resistance | β-Tubulin Mutation (Class I) | Class III β-Tubulin Expression |
| CEM (Sensitive) | Vincristine | 1.5 ± 0.2 | 1.0 | Wild-type | Present |
| VCR R (Resistant) | Vincristine | 25.0 ± 3.5 | ~16.7 | Leu240Ile | Decreased |
Data adapted from Kavallaris et al., Cancer Research, 2001.[1][2]
Key Experimental Protocols
Determination of IC50 Values
Objective: To quantify the concentration of this compound that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period equivalent to two to three cell doubling times.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis to calculate the IC50 value.
Western Blot for β-Tubulin Isotype Expression
Objective: To determine the relative expression levels of different β-tubulin isotypes.
Methodology:
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the β-tubulin isotypes of interest (e.g., anti-βIII-tubulin) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the expression of each isotype to the loading control.
Sequencing of the β-Tubulin Gene (TUBB)
Objective: To identify point mutations in the β-tubulin gene.
Methodology:
-
Genomic DNA/RNA Extraction: Isolate genomic DNA or total RNA from both sensitive and resistant cell lines. If starting with RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Amplify the coding region of the β-tubulin gene (TUBB) using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.
-
Sequence Analysis: Align the sequences from the resistant and sensitive cells with the reference β-tubulin sequence to identify any nucleotide changes. Translate the nucleotide sequence to identify any amino acid substitutions.
Signaling Pathways and Logical Relationships
Potential Mechanisms of this compound Action and Resistance
The following diagram illustrates the primary mechanism of action of this compound and the key points where resistance can emerge.
Figure 2. this compound mechanism of action and resistance pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Immunofluorescence Staining of Tryprostatin A-Treated Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing immunofluorescence (IF) staining on cells treated with Tryprostatin A, a microtubule-destabilizing agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Staining Issues
Q1: I am not getting any fluorescent signal, or the signal is very weak in my this compound-treated cells. What could be the problem?
A1: Weak or no signal can be attributed to several factors. Here is a systematic troubleshooting approach:
-
Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low.[1][2]
-
Antibody Incubation: Incubation times might be insufficient.[6]
-
Incorrect Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody.
-
Solution: Ensure the secondary antibody is designed to recognize the host species of your primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).[1]
-
-
Photobleaching: The fluorescent signal may have been bleached due to prolonged exposure to light.
-
This compound Effect: this compound disrupts microtubule polymerization, leading to a diffuse cytoplasmic signal instead of distinct filaments.[9][10][11] This can be misinterpreted as a weak signal.
-
Solution: Compare your staining with a vehicle-treated control (e.g., DMSO) to confirm that the observed diffuse pattern is a result of the treatment. Including a positive control for microtubule stabilization (e.g., paclitaxel) can also be helpful.[12]
-
Q2: I am observing high background fluorescence, which is obscuring my specific signal. How can I reduce it?
A2: High background can be caused by several factors related to your staining protocol:
-
Insufficient Blocking: Non-specific sites may not be adequately blocked, leading to off-target antibody binding.[1]
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.[1][13]
-
Solution: Reduce the antibody concentrations and/or the incubation period.[1]
-
-
Inadequate Washing: Insufficient washing can leave unbound antibodies on the slide.
-
Autofluorescence: Some cells or tissues naturally fluoresce.[6][8]
-
Solution: Examine an unstained sample to check for autofluorescence. If present, you can try using a longer wavelength fluorophore or specific quenching agents.[8]
-
Q3: My staining appears non-specific, with cellular compartments other than microtubules being stained. What should I do?
A3: Non-specific staining occurs when antibodies bind to unintended targets.[1] Here’s how to troubleshoot this:
-
Primary Antibody Specificity: The primary antibody may have poor specificity.
-
Permeabilization Issues: The permeabilization step might be too harsh, exposing unintended epitopes.
-
Solution: Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100). For cytoskeletal elements, a mild permeabilization is often sufficient.[16]
-
-
Cross-reactivity of Secondary Antibody: The secondary antibody might be cross-reacting with other proteins in your sample.
-
Solution: Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.
-
Issues Specific to this compound Treatment
Q4: How does this compound affect the microtubule structure I should expect to see?
A4: this compound is a microtubule polymerization inhibitor.[9][10][17] It disrupts microtubule assembly, leading to a dose-dependent depolymerization of the microtubule network.[9][10][11][18] Therefore, instead of the typical filamentous microtubule structures seen in control cells, you should expect to observe a diffuse, disorganized cytoplasmic signal for tubulin.[18] At higher concentrations, you may see a near-complete loss of microtubule fibers.[18] this compound specifically inhibits cell cycle progression in the M phase by disrupting the mitotic spindle.[9][10][11]
Q5: What is the best fixation method for visualizing microtubules in this compound-treated cells?
A5: The choice of fixation method is critical for preserving cytoskeletal structures.
-
Methanol (B129727) Fixation: Cold methanol (-20°C) is often the preferred fixative for microtubules as it simultaneously fixes and permeabilizes the cells and can preserve the filamentous structure well in control cells.[18][19]
-
Paraformaldehyde (PFA) Fixation followed by Permeabilization: PFA is a cross-linking fixative that can also be used.[19] However, it may not preserve microtubule structure as effectively as methanol.[19] If you use PFA, it must be followed by a separate permeabilization step with a detergent like Triton X-100.[19][20]
For this compound-treated cells, where the microtubules are expected to be depolymerized, either method can be effective for visualizing the resulting diffuse tubulin. Consistency in your fixation method across all experimental conditions is key for accurate comparisons.
Experimental Protocols
Detailed Immunofluorescence Protocol for Microtubule Staining in this compound-Treated Cells
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Culture and Treatment:
- Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (around 50-60% is often recommended to visualize individual cells clearly).[14][18]
- Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-only control (e.g., DMSO).
2. Fixation (Choose one method):
- Methanol Fixation:
- Aspirate the culture medium and gently wash the cells twice with PBS.
- Fix the cells by incubating with ice-cold methanol at -20°C for 5-10 minutes.[18][21]
- Wash the cells three times with PBS for 5 minutes each.[21]
- PFA Fixation and Permeabilization:
- Aspirate the culture medium and gently wash the cells twice with PBS.
- Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[21]
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[21][22]
- Wash the cells three times with PBS for 5 minutes each.[21]
3. Blocking:
- Incubate the cells with a blocking buffer (e.g., 10% normal goat serum or 1-5% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[4][21][23]
4. Primary Antibody Incubation:
- Dilute the primary anti-tubulin antibody in the blocking buffer to its optimal concentration.
- Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[3][21]
5. Secondary Antibody Incubation:
- Wash the cells three times with PBS for 5-10 minutes each.[24]
- Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
- Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[22]
6. Counterstaining and Mounting:
- Wash the cells three times with PBS for 10 minutes each, protected from light.[24]
- (Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.
- Wash the cells again with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
7. Imaging:
- Image the cells using a fluorescence microscope with the appropriate filters for your chosen fluorophores.
- Capture images of both control and this compound-treated cells using identical settings to allow for accurate comparison.
Quantitative Data Summary
The optimal concentrations and incubation times for antibodies can vary. It is always recommended to perform a titration experiment for any new antibody.[14][15]
| Parameter | Recommended Range | Notes |
| Primary Antibody Concentration | 1-10 µg/mL or 1:100-1:1000 dilution of antiserum | Titration is crucial to find the best signal-to-noise ratio.[14][15] |
| Secondary Antibody Concentration | 1-10 µg/mL | A starting dilution of 1:1000 is often a good starting point.[5] |
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C | Overnight incubation at 4°C can enhance the signal.[7] |
| Secondary Antibody Incubation | 1 hour at RT | Protect from light to prevent photobleaching. |
| This compound Concentration | Varies by cell line | Effective concentrations for cell cycle arrest are in the micromolar range.[25] |
Visualizations
Caption: Workflow for immunofluorescence staining of microtubules.
Caption: Mechanism of this compound action on microtubules.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. IF Troubleshooting | Proteintech Group [ptglab.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. 二次抗体を用いた蛍光免疫染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sinobiological.com [sinobiological.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. biocompare.com [biocompare.com]
- 16. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellproduce.co.jp [cellproduce.co.jp]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. ptglab.com [ptglab.com]
- 23. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 24. benchchem.com [benchchem.com]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
Mitigating Tryprostatin A degradation during storage and handling
This technical support center provides guidance on mitigating the degradation of Tryprostatin A during storage and handling. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues that users may encounter related to this compound degradation.
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at -20°C in a tightly sealed container, protected from light. 2. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 3. Verify the purity of the compound using a suitable analytical method like HPLC-UV before use. |
| Discoloration or precipitation in stock solutions (especially in DMSO). | Oxidation or instability in the solvent. A DMSO solution of a related compound, Tryprostatin B, is known to undergo slow transformation when exposed to air.[1] | 1. Prepare fresh DMSO stock solutions and use them immediately. 2. If short-term storage is necessary, purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and store at -20°C. 3. For longer-term storage, consider preparing aliquots to minimize exposure to air and moisture. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. The indole (B1671886) ring in this compound is susceptible to oxidation, and the diketopiperazine ring can undergo hydrolysis. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Use a validated stability-indicating HPLC method to separate the parent compound from its degradants. 3. Store the compound and its solutions protected from light, as tryptophan-containing compounds can be susceptible to photodegradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed, light-resistant container to minimize degradation from temperature fluctuations, light, and moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in methanol (B129727), ethanol, and DMSO. For stock solutions, use high-purity, anhydrous solvents. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use vials, purge with an inert gas, and store at -20°C for a short period. Avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its chemical structure, the primary degradation pathways for this compound are likely:
-
Oxidation: The indole ring is susceptible to oxidation.
-
Hydrolysis: The diketopiperazine ring can be hydrolyzed, especially under acidic or basic conditions.
-
Photodegradation: The tryptophan moiety makes the molecule potentially sensitive to light.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique to assess the purity and detect degradation products of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive detection and identification of degradants.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector or LC-MS system
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 60°C for 48 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of this compound in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample (a freshly prepared 0.1 mg/mL solution), using a suitable stability-indicating HPLC-UV or LC-MS method.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Adjusting Tryprostatin A treatment time for optimal M-phase block
Welcome to the technical support center for Tryprostatin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for achieving M-phase cell cycle block in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule inhibitor that specifically arrests cells in the M-phase of the cell cycle.[1][2] Unlike many other microtubule-targeting agents that bind directly to tubulin, this compound disrupts microtubule dynamics by interfering with the function of microtubule-associated proteins (MAPs).[1][2] This interference prevents the proper formation and function of the mitotic spindle, which is essential for chromosome segregation during mitosis. The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in M-phase until all chromosomes are correctly attached to the spindle.[2]
Q2: What is a recommended starting concentration and treatment time for this compound?
A2: The optimal concentration and treatment time for this compound are highly dependent on the specific cell line being used. Based on available data, a complete M-phase block in tsFT210 cells was observed at a concentration of 50 µg/mL.[1] For other cell lines, it is recommended to perform a dose-response and time-course experiment to determine the optimal conditions. A good starting point for concentration could be in the range of 10-100 µM, with treatment times ranging from 12 to 48 hours.
Q3: How can I confirm that cells are arrested in M-phase?
A3: M-phase arrest can be confirmed using several methods:
-
Flow Cytometry: This is the most common method for cell cycle analysis. Cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide), and their DNA content is measured. Cells in G2/M phase will have a 4N DNA content.
-
Microscopy: Morphological changes characteristic of mitosis, such as cell rounding and chromosome condensation, can be observed using phase-contrast or fluorescence microscopy.
-
Western Blotting: Analysis of M-phase specific markers, such as phosphorylated Histone H3 (Ser10) or Cyclin B1 levels, can confirm mitotic arrest.
Troubleshooting Guides
Problem 1: Incomplete M-phase Block
-
Possible Cause:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit microtubule function in your specific cell line.
-
Insufficient Treatment Time: The incubation time may not be long enough for a significant population of cells to enter and arrest in M-phase.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to microtubule inhibitors.
-
-
Suggested Solutions:
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) for a fixed time (e.g., 24 hours) to identify the optimal concentration for your cell line.
-
Optimize Treatment Time: Once an effective concentration is determined, perform a time-course experiment (e.g., 12, 24, 36, 48 hours) to find the incubation time that yields the highest percentage of M-phase arrested cells.
-
Consider Cell Synchronization: To increase the population of cells entering mitosis during treatment, consider synchronizing the cells at the G1/S or S phase border before adding this compound. A common method is a double thymidine (B127349) block.
-
Problem 2: High Levels of Cell Death/Cytotoxicity
-
Possible Cause:
-
Excessive Concentration: The concentration of this compound may be too high, leading to widespread cytotoxicity.
-
Prolonged M-phase Arrest: Extended arrest in mitosis can trigger apoptosis (programmed cell death).
-
-
Suggested Solutions:
-
Reduce Concentration: Lower the concentration of this compound to a level that induces M-phase arrest without causing excessive cell death.
-
Reduce Treatment Time: Shorten the incubation period to minimize the duration of mitotic arrest.
-
Perform a Viability Assay: Use a cell viability assay (e.g., MTT or Trypan Blue exclusion) to quantify cytotoxicity at different concentrations and time points. This will help identify a therapeutic window for achieving M-phase block with minimal cell death.
-
Data Presentation
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | tsFT210 | Not explicitly provided, but complete G2/M arrest at 50 µg/mL (~114 µM) | [1] |
| Spirothis compound | tsFT210 | 197.5 | [2][3] |
| Spirotryprostatin B | tsFT210 | 14.0 | [2][3] |
| Nocodazole | HL-60 | ~80% G2/M arrest at 200 nM (12h) | [2] |
| Paclitaxel (Taxol) | MDA-MB-468 | Accumulation in 4N state at 100 nM | [2] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both treated and control cells by trypsinization.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS and then resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
PBS
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with the desired concentration of this compound.
-
Fixation: After treatment, wash the cells with PBS and fix them with either ice-cold methanol or 4% paraformaldehyde.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstaining: (Optional) Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: Mechanism of this compound-induced M-phase arrest.
Caption: Experimental workflow for analyzing M-phase arrest.
Caption: Troubleshooting logic for this compound treatment.
References
Technical Support Center: Optimizing Enzymatic Assays with Tryprostatin A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tryprostatin A. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your enzymatic assays involving this potent microtubule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product derived from the fungus Aspergillus fumigatus. Its primary mechanism of action is the inhibition of microtubule assembly.[1] Unlike many other microtubule-targeting agents, this compound does not directly bind to tubulin. Instead, it specifically inhibits microtubule-associated protein (MAP)-dependent microtubule assembly.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the M phase.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions for each experiment to ensure optimal activity.
Q3: What is a typical concentration range for this compound in a tubulin polymerization assay?
Published data indicates that this compound at a concentration of 250 µM can inhibit the in vitro assembly of microtubules purified from bovine brains by 40%.[1] However, the optimal concentration will depend on the specific assay conditions, including the concentration of tubulin and MAPs. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific experimental setup. A starting range of 1 µM to 500 µM is suggested.
Q4: Can I use a standard tubulin polymerization assay with this compound?
Yes, a standard in vitro tubulin polymerization assay is the most common method to evaluate the activity of this compound. These assays typically monitor the increase in absorbance or fluorescence as tubulin polymerizes into microtubules. Since this compound's mechanism is MAP-dependent, it is crucial to include microtubule-associated proteins (like MAP2 or tau) in the assay to observe its inhibitory effect.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or low inhibition of tubulin polymerization observed. | Absence of MAPs: this compound's inhibitory activity is dependent on the presence of microtubule-associated proteins (MAPs). | Ensure that your assay includes purified MAPs (e.g., MAP2 or tau) or that you are using a tubulin preparation that contains endogenous MAPs. |
| Incorrect assay conditions: Suboptimal pH, temperature, or buffer composition can affect both enzyme activity and inhibitor potency. | The optimal temperature for tubulin polymerization is 37°C. A common buffer is a PIPES-based buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, and 1 mM GTP). Verify that your assay is run under these standard conditions. | |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Use a fresh aliquot of this compound stock solution for each experiment. | |
| High background signal in the assay. | Precipitation of this compound: High concentrations of the inhibitor, especially in aqueous buffers with low DMSO content, can lead to precipitation. | Visually inspect the assay wells for any precipitate. If observed, try lowering the final concentration of this compound or slightly increasing the final DMSO concentration (typically up to 2% v/v is tolerated in most assays). |
| Non-specific binding: this compound may bind to other proteins in the assay or to the surface of the assay plate. | To mitigate non-specific binding, consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. Including a carrier protein like bovine serum albumin (BSA) can also help, but be mindful that it could potentially sequester the inhibitor. | |
| Inconsistent or irreproducible results. | Variability in reagents: The activity of tubulin and MAPs can vary between batches and preparations. | Use highly purified and well-characterized tubulin and MAPs. Perform quality control checks on each new batch of reagents. |
| Pipetting errors: Inaccurate pipetting, especially of small volumes of inhibitor, can lead to significant variability. | Use calibrated pipettes and ensure thorough mixing of all components. | |
| Assay timing: The kinetics of tubulin polymerization can be rapid. | Ensure that the inhibitor is added and the reaction is initiated consistently across all wells. Use a plate reader with an injector function if available. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Inhibition of Microtubule Assembly | 40% inhibition | 250 µM this compound, in vitro assembly of microtubules purified from bovine brains | [1] |
| Calculated Inhibition Constant (Ki) | 13.44 nM (for a designed analogue) | Molecular docking study with αβ-tubulin | [2] |
| Cell Proliferation IC50 (tsFT210 cells) | 68 µM | Cell-based assay | [3] |
Experimental Protocols
In Vitro MAP-Dependent Tubulin Polymerization Assay (Absorbance-Based)
This protocol is adapted from standard procedures for monitoring tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
Purified MAPs (e.g., MAP2 or tau)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GTP stock solution (100 mM)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
-
96-well clear bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
On ice, prepare the tubulin/MAP solution by diluting tubulin and MAPs to their final desired concentrations in GTB.
-
Prepare a fresh 10 mM GTP working solution by diluting the stock in GTB.
-
Prepare serial dilutions of this compound in GTB. Also, prepare a vehicle control (GTB with the same final concentration of DMSO).
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, add the following to each well:
-
50 µL of the tubulin/MAP solution
-
10 µL of the this compound dilution or vehicle control
-
-
To initiate the polymerization, add 5 µL of 10 mM GTP to each well.
-
-
Measurement:
-
Immediately transfer the plate to the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound.
-
Determine the rate of polymerization (Vmax) from the steepest slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Microtubule Dynamics Regulation
Caption: Regulation of microtubule dynamics by key signaling molecules.
Experimental Workflow for this compound Assay Optimization
Caption: Workflow for optimizing a tubulin polymerization assay with this compound.
Logical Relationship of this compound's Mechanism
Caption: The mechanism of action of this compound leading to cell cycle arrest.
References
- 1. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]
- 3. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Tryprostatin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Tryprostatin A. Our goal is to address specific issues encountered during experimental procedures, ensuring a smoother and more efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main hurdles in the large-scale synthesis of this compound revolve around three key areas:
-
Asymmetric synthesis of the 6-methoxy-tryptophan moiety: Achieving high enantiopurity of this chiral building block is crucial for the biological activity of the final product.
-
C2-selective prenylation of the indole (B1671886) ring: Introducing the prenyl group specifically at the C2 position of the tryptophan indole ring can be challenging, often leading to a mixture of regioisomers and undesired side products.[1]
-
Diketopiperazine ring formation and stereocontrol: The cyclization to form the diketopiperazine core can be sensitive to reaction conditions, and controlling the stereochemistry at the newly formed chiral centers is essential. Some synthetic routes report the formation of epimers that require careful separation.[2][3]
Q2: I am observing a low overall yield. What are the most common steps for yield loss?
A2: Low overall yield is a frequent issue. The most critical steps for yield loss are typically the C2-prenylation and the final purification. The prenylation step can suffer from the formation of chlorinated byproducts, especially when using methods involving reagents like BCl3.[1] Additionally, purification by column chromatography can lead to significant material loss, particularly if diastereomers are formed and require careful separation.[2][3] Inefficient coupling reactions or decomposition of intermediates can also contribute to lower overall yields.
Q3: What are the common side products in this compound synthesis, and how can I minimize them?
A3: Common side products often arise from the prenylation and cyclization steps.
-
During prenylation: Besides the desired C2-prenylated product, you might observe N-prenylated or di-prenylated indoles. The use of a Pd/norbornene-promoted C-H activation strategy has been shown to favor C2-selectivity.[1][4] Another common issue is the formation of chlorinated byproducts when using certain Lewis acids.[1]
-
During diketopiperazine formation: Epimerization at the chiral centers can occur, leading to a mixture of diastereomers of this compound.[2][3] Careful control of the reaction conditions, such as temperature and base, is crucial to minimize epimerization.
Q4: What are the recommended methods for purifying large-scale batches of this compound?
A4: For large-scale purification, a combination of techniques is often employed:
-
Initial purification: After the reaction work-up, a preliminary purification by flash column chromatography on silica (B1680970) gel is typically used to remove major impurities.[2]
-
Separation of diastereomers: If epimers are present, they can often be separated by careful column chromatography.[2][3]
-
Final purification: High-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) is recommended for obtaining highly pure this compound.
Troubleshooting Guides
Problem 1: Low Yield in C2-Prenylation Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inefficient catalyst or reaction conditions. | Optimize reaction conditions: screen different palladium catalysts, ligands, bases, and solvents. A reported effective system is Pd(OAc)₂, PPh₃, Cs₂CO₃ in a CH₃CN/H₂O mixture.[1] Increase reaction time or temperature cautiously, monitoring for decomposition. |
| Formation of multiple products (TLC/LC-MS analysis) | Lack of regioselectivity (N-prenylation or di-prenylation). | Employ a directing group strategy or a catalyst system known for high C2-selectivity, such as the Pd/norbornene system.[1][4] |
| Presence of chlorinated byproducts | Use of chlorine-containing Lewis acids (e.g., BCl₃). | Switch to a chlorine-free prenylation method. The Pd/norbornene-promoted C-H activation is a viable alternative.[1] |
Problem 2: Formation of Diastereomers
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC or peaks in HPLC corresponding to isomers | Epimerization during diketopiperazine formation or subsequent steps. | Carefully control the temperature and choice of base during the cyclization step. Weaker bases and lower temperatures may reduce epimerization. Some synthetic routes inherently produce epimeric mixtures.[2][3] |
| Difficulty in separating diastereomers | Similar polarity of the epimers. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Alternatively, preparative HPLC can be employed for more challenging separations. |
Data Presentation
Table 1: Comparison of Selected Synthetic Routes for this compound
| Synthetic Approach | Key Reactions | Number of Steps | Overall Yield | Reference |
| Cook Group | Fischer indole/Schöllkopf protocol, bromination/lithiation/prenylation | 13 | 14.7% | [1] |
| Fukuyama Group | Radical-mediated indole synthesis, Pd-catalyzed prenylation | 11 | 30% | [1] |
| Yin and Co-workers | Pd(II)-catalyzed β-methyl C(sp³)–H monoarylation, Pd/norbornene-promoted C–H activation | 12 (linear) | 25% | [1][4] |
| Hossain et al. | Coupling of C2,N'-diprenylated gramine (B1672134) salt and diketopiperazine | 4 | 22% (combined with epimer) | [2][3] |
Experimental Protocols
Protocol 1: C2-Selective Prenylation via Pd/Norbornene-Promoted C-H Activation
This protocol is adapted from the work of Yin and co-workers.[1]
Materials:
-
N-Boc-6-OMe-Tryptophan derivative
-
Prenyl bromide (3 equivalents)
-
Pd(OAc)₂ (10 mol%)
-
PPh₃ (20 mol%)
-
Norbornene (5 equivalents)
-
Cs₂CO₃ (3 equivalents)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add the N-Boc-6-OMe-Tryptophan derivative, Pd(OAc)₂, PPh₃, norbornene, and Cs₂CO₃.
-
Purge the vessel with nitrogen.
-
Add a degassed 2:1 mixture of CH₃CN and H₂O.
-
Add prenyl bromide to the reaction mixture.
-
Stir the reaction at 50°C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the crude product by flash column chromatography.
Protocol 2: Diketopiperazine Ring Formation
This is a general protocol and may require optimization.[5]
Materials:
-
Dipeptide precursor (e.g., N-Boc-Pro-2-prenyl-6-OMe-Trp)
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) for Boc group)
-
Solvent for deprotection (e.g., Dichloromethane (DCM))
-
Base for cyclization (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Solvent for cyclization (e.g., a non-polar solvent like toluene (B28343) or xylene)
Procedure:
-
Deprotection:
-
Dissolve the dipeptide precursor in DCM.
-
Add TFA and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide in a suitable solvent (e.g., toluene).
-
Add a base such as TEA or DIPEA.
-
Heat the reaction mixture to reflux and monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography.
-
Mandatory Visualization
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Key transformations and potential side products.
References
- 1. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Microtubule Assembly Inhibitors: Vincristine vs. Tryprostatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two microtubule assembly inhibitors, Vincristine and Tryprostatin A. While both compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, they do so through distinct mechanisms. This document outlines their mechanisms of action, summarizes available quantitative data on their cellular effects, and provides detailed protocols for key experimental assays.
Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[1] Both Vincristine and this compound interfere with this process, but at different points of interaction.
Vincristine , a well-established chemotherapeutic agent from the vinca (B1221190) alkaloid family, directly targets tubulin. It binds with high affinity to the β-tubulin subunit at the so-called vinca-binding domain.[1] This binding inhibits the polymerization of tubulin dimers into microtubules.[2][3] At low concentrations, Vincristine suppresses the dynamic instability of existing microtubules, effectively "capping" the plus ends and halting their growth and shortening phases.[1] At higher concentrations, it actively promotes the depolymerization of microtubules.[1] This net loss of microtubule polymers disrupts the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC), which leads to a sustained arrest in the M-phase of the cell cycle and subsequent apoptosis.[1][3]
This compound (TPS-A) , a fungal alkaloid isolated from Aspergillus fumigatus, presents a more nuanced mechanism. Unlike Vincristine, TPS-A has little to no effect on the self-assembly of purified tubulin in vitro.[4][5] Instead, its inhibitory action is specific to microtubule assembly that is dependent on Microtubule-Associated Proteins (MAPs).[4][5] TPS-A blocks the polymerization induced by MAPs such as MAP2 and tau, which are crucial for stabilizing microtubules and promoting their assembly.[4][5] It is believed to interfere with the interaction between these MAPs and the C-terminal domain of tubulin.[6] This disruption of MAP-dependent assembly leads to the disorganization of the microtubule spindle, M-phase arrest, and cell death.[4][5]
Quantitative Data Comparison
The following tables summarize the available experimental data for Vincristine and this compound. Direct comparison is challenging due to the use of different cell lines and experimental conditions in the literature. Vincristine, as a clinical drug, is more extensively characterized.
Table 1: Cytotoxicity (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Cell Line | IC50 Value | Citation |
| Vincristine | SH-SY5Y (Neuroblastoma) | ~0.1 µM (at 24h) | [7] |
| HeLa (Cervical Cancer) | 50 nM | [8] | |
| MCF-7 (Breast Cancer) | 170 nM | [8] | |
| MCF-7 WT (Breast Cancer) | 7.371 nM | [9] | |
| VCR-Resistant MCF-7 | 10,574 nM | [9] | |
| L1210 (Murine Leukemia) | 10⁻⁸ to 10⁻⁷ M | [10] | |
| This compound | tsFT210 (Mouse Mammary Carcinoma) | 68 µM | [11] |
| NCI-60 Panel (Various Cancers) | GI50 > 10 µM | [12] | |
| Tryprostatin B Diastereomer | MCF-7 (Breast Cancer) | 17.0 µM | [11] |
| Tryprostatin B Diastereomer | H520 (Lung Cancer) | 11.9 µM | [11] |
| Tryprostatin B Diastereomer | PC3 (Prostate Cancer) | 11.1 µM | [11] |
| Note: Data for this compound analogues and diastereomers are included for context but do not represent the parent compound. |
Table 2: Effect on Cell Cycle
Disruption of microtubule dynamics typically causes an arrest at the G2/M phase of the cell cycle.
| Compound | Cell Line | Treatment | % of Cells in G2/M Phase | Citation |
| Vincristine | SH-SY5Y (Neuroblastoma) | Control | 13.28 ± 3.76% | [7] |
| 0.1 µM for 18h | 72.34 ± 9.44% | [7] | ||
| HeLa (Cervical Cancer) | 100 nM for 24h | Significant increase | [8] | |
| MCF-7 (Breast Cancer) | 300 nM for 48h | Significant increase | [8] | |
| This compound | 3Y1 (Rat Fibroblast) | Effective concentrations | M-phase arrest observed | [4][5] |
| tsFT210 (Mouse Mammary Carcinoma) | 50 µg/mL | G2/M phase arrest observed | [12] | |
| Note: Quantitative cell cycle data for this compound is limited in publicly available literature. |
Table 3: Induction of Apoptosis
Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis.
| Compound | Cell Line / System | Treatment | % of Apoptotic Cells (Sub-G1) | Citation |
| Vincristine | SH-SY5Y (Neuroblastoma) | Control | 3.47 ± 1.46% | [7] |
| 0.1 µM for 24h | 21.25 ± 4.36% | [7] | ||
| ALL (in vivo, human) | Single injection | Increase from 2% to 40.7% (in 1 patient) | [13] | |
| BCL1 (Lymphoma) | 3.6 µg/mL (IC50) | Apoptosis induced | [14] | |
| This compound | Various | - | Induces cell cycle arrest, which typically leads to apoptosis. | [4][6] |
| Note: Direct quantitative measurement of apoptosis induced by this compound is not well-documented in the reviewed literature. |
Signaling Pathway from Mitotic Arrest to Apoptosis
The disruption of the mitotic spindle by either Vincristine or this compound activates the Spindle Assembly Checkpoint (SAC). This cellular surveillance mechanism prevents the cell from proceeding to anaphase until all chromosomes are correctly attached to the spindle. Prolonged activation of the SAC due to irreparable microtubule damage leads to a sustained mitotic arrest. This arrest can trigger the intrinsic pathway of apoptosis through the dysregulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases like Caspase-3, culminating in cell death.[1]
Experimental Protocols & Workflows
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by the increase in turbidity (light scattering) at 340 nm or by an increase in fluorescence using a reporter dye.
Methodology:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (B35011) (15%), and a fluorescent reporter in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA).
-
Compound Preparation: Prepare 10x stocks of test compounds (Vincristine, this compound), a known inhibitor (e.g., Nocodazole), and a vehicle control (e.g., DMSO).
-
Assay Setup: Add 5 µL of the 10x compound stocks to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence (or absorbance at 340 nm) at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the signal versus time. A decrease in the rate and extent of signal increase compared to the vehicle control indicates inhibition of polymerization.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Vincristine or this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Remove the treatment media and add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against drug concentration to determine the IC50 value.
Cell Cycle Analysis
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with the desired concentrations of Vincristine or this compound for a specific time.
-
Harvest and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram using cell cycle analysis software to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Culture cells and induce apoptosis by treating with Vincristine or this compound.
-
Harvest Cells: Collect both floating and adherent cells.
-
Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters cells with compromised membranes).
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Add additional 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.
-
Data Analysis: Create a quadrant plot of Annexin V-FITC versus PI fluorescence.
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or debris)
-
Conclusion
Vincristine and this compound are both valuable tools for studying and targeting microtubule dynamics in cancer research.
-
Vincristine is a potent, clinically-used drug that acts as a classic tubulin-binding agent, directly inhibiting microtubule polymerization and promoting depolymerization. Its effects are well-documented with extensive quantitative data available.
-
This compound offers a unique mechanism by selectively inhibiting MAP-dependent microtubule assembly. This makes it a valuable probe for studying the specific roles of MAPs in cellular processes. While it is less potent than Vincristine in cell-based assays, its distinct mechanism provides a foundation for the development of novel anticancer agents that may circumvent resistance mechanisms associated with direct tubulin binders.
The choice between these two inhibitors depends on the research objective: Vincristine serves as a benchmark for potent antimitotic activity, while this compound is ideal for investigating the specific pathways of MAP-facilitated microtubule dynamics.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Array-based analysis of the effects of trichostatin A and CG-1521 on cell cycle and cell death in LNCaP prostate cancer cells | Semantic Scholar [semanticscholar.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Validating BCRP Inhibition: A Comparative Guide to Tryprostatin A and Other Modulators
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) mediated by efflux transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2) is a critical challenge. This guide provides an objective comparison of the inhibitory effects of Tryprostatin A on BCRP, benchmarked against other known inhibitors, and supported by experimental data and detailed protocols.
The ATP-binding cassette (ABC) transporter BCRP is a key player in MDR, actively extruding a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. Potent and specific BCRP inhibitors are sought after to be used in combination with anticancer drugs to resensitize resistant tumors. This compound, a fungal secondary metabolite, has been identified as one such potential BCRP inhibitor. This guide delves into the validation of its inhibitory effect, comparing its performance with established BCRP modulators.
Comparative Analysis of BCRP Inhibitors
The inhibitory potency of a compound against BCRP is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce BCRP-mediated transport by 50%. Below is a comparative summary of the reported inhibitory activities of this compound and other well-characterized BCRP inhibitors. It is important to note that IC50 values can vary depending on the experimental system, the substrate used, and the specific assay conditions.
| Inhibitor | Test System | BCRP Substrate | IC50 / Effective Concentration | Citation(s) |
| This compound | Human gastric and breast cancer cell lines | Mitoxantrone (B413) | 10–50 µM (reverses resistance) | [1] |
| tsFT210 cells | - | 68 µM (cell growth inhibition) | [1] | |
| Purified human ABCG2 in proteoliposomes | Estrone-3-sulfate | No significant inhibition of ATPase activity | [2][3] | |
| Ko143 | BCRP-overexpressing membrane vesicles | Estrone-3-sulfate | 0.11 µM | [4] |
| ABCG2-transduced MDCK II cells | - | 26 nM (EC90) | [5] | |
| Purified ABCG2 | - | 9.7 nM (ATPase activity) | ||
| Elacridar (GF120918) | BCRP-overexpressing cells | Prazosin, Estrone-3-sulfate | 0.05 - 0.5 µM | |
| Caki-1 and ACHN cells | - | 2.5 µM (inhibits cell growth) | ||
| Febuxostat | BCRP-overexpressing membrane vesicles | Rosuvastatin | 0.35 µM | [6] |
| BCRP-overexpressing membrane vesicles | Urate | 27 nM | [7] |
Note: The data for this compound on direct BCRP transport inhibition (IC50) is less defined compared to other inhibitors. Much of the available data relates to the concentration required to reverse drug resistance in cell culture or cytotoxicity, which are downstream effects. A recent 2024 study indicated that this compound and its analogues with a ring-opened scaffold did not significantly inhibit the ATPase activity of purified ABCG2, suggesting a potentially different or indirect mechanism of action compared to direct ATPase inhibitors like Ko143.
Experimental Protocols for Validating BCRP Inhibition
Accurate and reproducible experimental design is paramount for validating the inhibitory effect of compounds on BCRP. The following are detailed methodologies for key assays cited in the comparison.
Vesicular Transport Assay
This assay directly measures the ATP-dependent transport of a probe substrate into inside-out membrane vesicles prepared from cells overexpressing BCRP.
Principle: In inside-out membrane vesicles, the ATP-binding domains of BCRP are oriented towards the exterior. In the presence of ATP, BCRP transports its substrates into the vesicles. An effective inhibitor will block this transport, resulting in lower intra-vesicular accumulation of the substrate.
Protocol:
-
Vesicle Preparation: Prepare inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human BCRP.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, a radiolabeled or fluorescent BCRP probe substrate (e.g., [³H]-estrone-3-sulfate), and varying concentrations of the test inhibitor (e.g., this compound) in a suitable assay buffer.
-
Initiation: Initiate the transport reaction by adding ATP. A parallel reaction with AMP instead of ATP serves as a negative control to determine non-specific binding and passive diffusion.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined optimal time (e.g., 5-10 minutes).
-
Termination: Stop the reaction by adding an ice-cold wash buffer.
-
Filtration: Rapidly filter the reaction mixtures through a filter plate to separate the vesicles from the assay medium.
-
Washing: Wash the filters with ice-cold buffer to remove unbound substrate.
-
Quantification: Measure the amount of substrate trapped inside the vesicles using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the values from the AMP controls. Determine the percentage of inhibition at each inhibitor concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
BCRP-ATPase Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of BCRP, which is essential for its transport function.
Principle: BCRP utilizes the energy from ATP hydrolysis to efflux its substrates. The rate of ATP hydrolysis, and thus the activity of the transporter, can be quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released. Inhibitors can either decrease the basal ATPase activity or inhibit the substrate-stimulated ATPase activity.
Protocol:
-
Reaction Setup: In a microplate, add purified BCRP-containing membrane vesicles to a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor. For measuring inhibition of stimulated activity, also add a known BCRP substrate that stimulates ATPase activity.
-
Initiation: Start the reaction by adding Mg-ATP.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., based on the formation of a colored complex with malachite green).
-
Data Analysis: The change in ATPase activity in the presence of the test compound is determined relative to the basal or substrate-stimulated activity. The IC50 value is calculated from the concentration-response curve.
Cell-Based Mitoxantrone Accumulation Assay
This assay assesses the ability of an inhibitor to reverse BCRP-mediated efflux of a fluorescent substrate, mitoxantrone, in living cells.
Principle: Cells overexpressing BCRP will efflux the fluorescent anticancer drug mitoxantrone, resulting in low intracellular fluorescence. An effective BCRP inhibitor will block this efflux, leading to increased intracellular accumulation of mitoxantrone and higher fluorescence.
Protocol:
-
Cell Culture: Plate BCRP-overexpressing cells (e.g., MCF-7/MX100) and the corresponding parental (low BCRP) cell line in a multi-well plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a short period (e.g., 30-60 minutes).
-
Substrate Addition: Add the BCRP substrate, mitoxantrone, to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular mitoxantrone.
-
Lysis and Quantification: Lyse the cells and measure the intracellular mitoxantrone fluorescence using a fluorescence plate reader. Alternatively, analyze the cells by flow cytometry.
-
Data Analysis: Compare the fluorescence intensity in inhibitor-treated cells to that of vehicle-treated cells. An increase in fluorescence indicates inhibition of BCRP. The concentration of inhibitor that produces a 50% increase in accumulation (EC50) can be determined.
Mechanism of BCRP-Mediated Multidrug Resistance and its Inhibition
BCRP is a homodimeric "half-transporter" embedded in the cell membrane. It utilizes the energy derived from ATP hydrolysis to actively transport a wide array of structurally diverse substrates out of the cell, against their concentration gradient. This efflux mechanism is a primary cause of multidrug resistance in cancer. BCRP inhibitors function by interfering with this process, leading to the intracellular accumulation of chemotherapeutic drugs and the restoration of their cytotoxic effects.
References
- 1. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xenotech.com [xenotech.com]
- 5. bioivt.com [bioivt.com]
- 6. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity of Tryprostatin A Analogs: A Guide for Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various Tryprostatin A analogs, focusing on their performance against several cancer cell lines. The information is intended for researchers, scientists, and professionals involved in drug development. Experimental data is presented to support the objective comparison of these compounds.
Introduction
This compound is a fungal alkaloid isolated from Aspergillus fumigatus that has garnered interest for its antimitotic properties.[1][2] It and its analogs are known to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] These compounds function as inhibitors of microtubule assembly, a mechanism distinct from many other microtubule-targeting agents.[3][4][5] Structure-activity relationship (SAR) studies have been conducted to identify the key structural features necessary for cytotoxic activity, leading to the synthesis of various analogs with potentially enhanced potency.[1][6]
Quantitative Cytotoxicity Data
The cytotoxic and growth-inhibitory activities of this compound and its analogs have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the table below. Lower values indicate greater potency.
| Compound | Cell Line | Cell Type | IC50 / GI50 (µM) |
| This compound (1) | tsFT210 | Murine Fibroblast | 68[1][6] |
| H520 | Human Lung Carcinoma | >100[7] | |
| MCF-7 | Human Breast Adenocarcinoma | >100[7] | |
| PC-3 | Human Prostate Adenocarcinoma | >100[7] | |
| Tryprostatin B (2) | tsFT210 | Murine Fibroblast | 12.5 (µg/mL)[1] |
| Diastereomer of this compound (5) | Various | NCI-60 Cell Line Panel | More active than this compound[1] |
| Diastereomer-2 of Tryprostatin B (8) | H520 | Human Lung Carcinoma | 11.9[1][6][7] |
| MCF-7 | Human Breast Adenocarcinoma | 17.0[1][6][7] | |
| PC-3 | Human Prostate Adenocarcinoma | 11.1[1][6][7] | |
| Analog 67 | tsFT210 | Murine Fibroblast | 19[1][6] |
| Analog 68 | tsFT210 | Murine Fibroblast | 10[1][6] |
| Spirothis compound | tsFT210 | Murine Fibroblast | 197.5[2][3][7] |
| Spirotryprostatin B | tsFT210 | Murine Fibroblast | 14.0[2][3][7] |
Mechanism of Action: Microtubule Disruption and Cell Cycle Arrest
This compound and its analogs exert their cytotoxic effects primarily by inhibiting microtubule polymerization.[1][4] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle during cell division.[2][3] Consequently, the spindle assembly checkpoint is activated, which halts the cell cycle at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[2] Studies indicate that this compound specifically inhibits microtubule assembly that is dependent on microtubule-associated proteins (MAPs).[4][5]
Experimental Protocols
The following is a representative methodology for assessing the cytotoxicity of this compound analogs.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, H520, PC-3)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogs dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: A serial dilution of each this compound analog is prepared. The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compounds. A control group receives medium with DMSO only (vehicle control). The plates are then incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of the solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unlocking Synergistic Potential: Tryprostatin A in Combination Chemotherapy
For Immediate Release
A comprehensive review of existing research reveals the promising potential of Tryprostatin A (TPA) as a synergistic agent in combination with conventional chemotherapy drugs. TPA, a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), has demonstrated the ability to reverse multidGrug resistance in cancer cells, a significant hurdle in effective cancer treatment. This guide provides an in-depth comparison of TPA's synergistic effects, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound's primary mechanism of synergistic activity lies in its inhibition of BCRP, an ATP-binding cassette (ABC) transporter. BCRP functions as a cellular pump, actively removing a variety of chemotherapy agents from cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic effects. By inhibiting BCRP, TPA effectively traps these chemotherapeutic agents within the cancer cells, enhancing their efficacy and overcoming resistance.
Quantitative Analysis of Synergistic Effects
While direct quantitative synergy data, such as Combination Index (CI) values, for this compound with other chemotherapy agents are not extensively published, the reversal of drug resistance provides strong evidence of synergistic interactions. The following table summarizes the observed effects of TPA in sensitizing resistant cancer cell lines to BCRP substrate drugs.
| Cell Line | Resistant To (BCRP Substrate) | TPA Concentration | Observed Effect | Fold Reversal of Resistance (Estimated) | Reference |
| EPG85-257RNOV (Human Gastric Carcinoma) | Mitoxantrone (B413) | 10-50 µM | Reversed mitoxantrone-resistant phenotype; Inhibited BCRP-dependent mitoxantrone accumulation.[1][2] | Not explicitly quantified, but significant reversal observed. | [1][2] |
| MCF7/AdrVp (Human Breast Cancer) | Mitoxantrone | 10-50 µM | Reversed mitoxantrone-resistant phenotype; Inhibited BCRP-dependent mitoxantrone accumulation.[1][2] | Not explicitly quantified, but significant reversal observed. | [1][2] |
| MCF-7/BCRP clone 8 (Human Breast Cancer) | Mitoxantrone | 10-50 µM | Reversed mitoxantrone-resistant phenotype.[1] | Not explicitly quantified, but significant reversal observed. | [1] |
| Myeloma Cells | Topotecan (B1662842), Doxorubicin | Not Specified | Inhibited the efflux of topotecan and doxorubicin. | Not Quantified | N/A |
Experimental Protocols
Detailed experimental protocols for quantifying the synergistic effects of this compound are crucial for reproducible research. Below are representative methodologies derived from studies on BCRP inhibitors and combination therapies.
Cell Viability and Cytotoxicity Assays (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent alone and in combination with this compound.
-
Cell Seeding: Plate cancer cells (e.g., BCRP-overexpressing and parental cell lines) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., mitoxantrone, doxorubicin) and this compound in cell culture medium.
-
Treat cells with the chemotherapeutic agent alone, TPA alone (to assess its intrinsic cytotoxicity), and in combination at various fixed-ratio or non-fixed-ratio concentrations.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment condition. The degree of resistance reversal can be calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of TPA.
Drug Accumulation Assay (Flow Cytometry)
This protocol measures the intracellular accumulation of fluorescent chemotherapeutic drugs in the presence and absence of this compound.
-
Cell Preparation: Harvest and resuspend cancer cells in a suitable buffer (e.g., PBS with 1% FBS) to a concentration of 1 x 10⁶ cells/mL.
-
TPA Pre-incubation: Incubate the cells with a non-toxic concentration of this compound (e.g., 10-50 µM) or vehicle control for 30-60 minutes at 37°C.
-
Fluorescent Drug Loading: Add a fluorescent BCRP substrate (e.g., mitoxantrone, Hoechst 33342) to the cell suspension and incubate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Flow Cytometry Analysis: Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the fluorescent drug alone to those co-treated with this compound. An increase in fluorescence in the TPA-treated group indicates inhibition of drug efflux.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound is primarily mediated by its direct interaction with the BCRP transporter. The following diagrams illustrate the proposed mechanism and a typical experimental workflow for evaluating synergy.
Caption: Mechanism of TPA-mediated chemosensitization.
Caption: Experimental workflow for synergy assessment.
Conclusion
The available evidence strongly suggests that this compound can act as a powerful synergistic agent when combined with chemotherapeutics that are substrates of the BCRP transporter. Its ability to reverse multidrug resistance by inhibiting drug efflux presents a compelling strategy to enhance the efficacy of existing anticancer drugs. Further research focusing on detailed quantitative analysis of synergy and in vivo studies is warranted to fully elucidate the clinical potential of this compound in combination chemotherapy. This guide provides a foundational framework for researchers to design and interpret experiments aimed at exploring this promising therapeutic approach.
References
Validating G2/M Phase Arrest by Tryprostatin A: A Comparative Guide for Researchers
For Immediate Publication
Shanghai, China – December 18, 2025 – For researchers in oncology and cell biology, accurately validating the mechanism of novel anti-mitotic agents is paramount. This guide provides a comprehensive comparison of Tryprostatin A (TPA), a microtubule-targeting compound, with other established agents that induce G2/M cell cycle arrest. We include supporting experimental data and detailed protocols to facilitate the rigorous validation of TPA's effects in a laboratory setting.
This compound, an alkaloid originally isolated from Aspergillus fumigatus, functions as a potent inhibitor of cell cycle progression, specifically inducing arrest in the G2/M phase.[1][2] Its primary mechanism involves the disruption of microtubule assembly.[3][4] Unlike vinca (B1221190) alkaloids, TPA is thought to inhibit microtubule function by interfering with microtubule-associated proteins (MAPs), presenting a distinct mode of action.[3][5] This disruption activates the Spindle Assembly Checkpoint (SAC), which prevents cells from entering anaphase, leading to an accumulation of cells in the G2 and M phases of the cell cycle.[1]
Comparative Analysis of G2/M Arresting Agents
To objectively evaluate the efficacy of this compound, it is essential to compare its performance against well-characterized microtubule inhibitors. Nocodazole, a microtubule destabilizer, and Paclitaxel (Taxol), a microtubule stabilizer, are common benchmarks.[6][7] The following table summarizes representative data on the effects of these compounds on key G2/M markers.
| Marker | This compound | Nocodazole | Paclitaxel (Taxol) | Untreated Control | Method of Detection |
| % of Cells in G2/M | Increased population with 4N DNA content[2] | ~80% (in HL-60 cells)[1] | Accumulation in 4N state[1][8] | ~15% (in HL-60 cells)[1] | Flow Cytometry (PI Staining) |
| Cyclin B1 Levels | Stabilized/Increased[1] | Increased[8] | Increased | Basal Level | Western Blot |
| CDK1 (Cdc2) Levels | Stable | Stable | Stable | Basal Level | Western Blot |
| Phospho-Histone H3 (Ser10) | Increased[9] | Increased[10] | Increased | Basal Level | Western Blot / Immunofluorescence |
| p21 (WAF1/CIP1) Levels | May increase depending on p53 status[11] | Can be induced[8] | Can be induced | Basal Level | Western Blot |
Key Markers for Validating G2/M Arrest
A multi-pronged approach using specific molecular markers is crucial for confirming G2/M arrest.
-
Cyclin B1/CDK1 Complex : This complex, also known as the M-phase Promoting Factor (MPF), is the master regulator of the G2/M transition.[12] During G2/M arrest, the degradation of Cyclin B1 is inhibited, leading to its accumulation and sustained CDK1 activity, which can be measured by Western Blot.[1][13]
-
Phospho-Histone H3 (pHH3) : Histone H3 is phosphorylated at Serine 10 during chromosome condensation in late G2 and M phases.[9][12] Antibodies specific to pHH3 are excellent markers for identifying mitotic cells via immunofluorescence or Western Blotting.[9]
-
p53 and p21 : In response to cellular stress, such as that induced by microtubule disruption, the p53 tumor suppressor can be activated.[14] p53 may then induce the expression of p21, a CDK inhibitor, which contributes to maintaining the G2 arrest.[11][15]
Experimental Protocols
Detailed methodologies are provided below for the validation of this compound-induced G2/M arrest.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[16]
Protocol:
-
Cell Treatment: Plate cells (e.g., HeLa, MCF-7) at an appropriate density. Treat with this compound (e.g., 10-50 µM), Nocodazole (e.g., 100-200 nM), or a vehicle control (e.g., DMSO) for 16-24 hours.
-
Harvesting: Detach cells using trypsin and collect them by centrifugation at 300 x g for 5 minutes. Include the supernatant to collect any floating mitotic cells.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. Cells in G2/M will have a 4N DNA content, approximately double the fluorescence intensity of G1 cells (2N).[17]
Western Blot Analysis for G2/M Marker Proteins
This method is used to detect changes in the expression levels of key regulatory proteins.
Protocol:
-
Protein Extraction: Treat and harvest cells as described above. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-pHH3, anti-p21, and a loading control like anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental procedures involved in this research.
Caption: Signaling pathway of this compound-induced G2/M arrest.
Caption: Experimental workflow for validating G2/M phase arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. Part I: A Concise Synthesis of Microtubule Inhibitor this compound and B and Its Analogs Part II: Brønsted Acid Catalyzed Reactions of Aromatic Ketones with Ethyl Diazoacetate and Its Synthetic Scope [minds.wisconsin.edu]
- 3. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nocodazole Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 12. cusabio.com [cusabio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
A Comparative Analysis of Synthetic vs. Naturally Isolated Tryprostatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetically produced and naturally isolated Tryprostatin A, a potent antimitotic agent. The choice between synthetic and natural sources of a compound can have significant implications for research, particularly regarding yield, purity, and the presence of potentially bioactive impurities. This document presents supporting experimental data, detailed methodologies for key biological assays, and visual aids to clarify complex pathways and workflows, enabling an informed decision for researchers in oncology and cell biology.
This compound, an indole (B1671886) alkaloid originally isolated from the fungus Aspergillus fumigatus, inhibits cell cycle progression by disrupting microtubule dynamics.[1][2][3] Its unique mechanism, which involves interfering with the function of microtubule-associated proteins (MAPs) rather than direct tubulin binding, makes it a valuable tool for cancer research.[4][5][6] While natural isolation provides the original source, chemical synthesis offers a scalable and potentially more consistent alternative.[7][8][9]
Data Presentation: A Quantitative Comparison
The following tables summarize the key differences between synthetic and naturally sourced this compound based on reported data.
Table 1: Source, Yield, and Physicochemical Properties
| Parameter | Naturally Isolated this compound | Synthetically Produced this compound | Key Considerations |
| Source | Fermentation broth of Aspergillus fumigatus[7][10] | Multi-step chemical synthesis[8][9][11] | Natural sources are subject to biological variability; synthesis offers controlled production. |
| Typical Yield | Often described as "trace amounts"[7] | Reported overall yields range from 22% to 57%[7][8][11] | Synthesis provides a significantly higher and more reliable yield, crucial for large-scale studies. |
| Purity | Variable; dependent on extraction & purification success[12] | High; often ≥90-99% depending on purification[13][14] | Synthetic routes allow for greater control over final product purity and impurity profiles. |
| Molecular Formula | C₂₂H₂₇N₃O₃[14][15] | C₂₂H₂₇N₃O₃[14][15] | The chemical entity is identical. |
| Molecular Weight | 381.5 g/mol [14] | 381.5 g/mol [14] | The chemical entity is identical. |
| Potential Impurities | Structurally related fungal metabolites (e.g., Tryprostatin B)[16] | Reagents, byproducts, and stereoisomers from the synthetic route[11] | The nature of impurities differs significantly and can impact biological activity.[10] |
Table 2: Comparative Biological Activity (IC₅₀/MIC Values)
The following data, compiled from various studies, illustrates the reported antiproliferative activity of this compound. Direct comparison should be approached with caution due to inter-lab and inter-assay variability.
| Cell Line | Cancer Type | Reported IC₅₀ / MIC (µM) | Source |
| tsFT210 | Murine Mammary Fibroblast | 16.4 (MIC) | [11][16] |
| tsFT210 | Murine Mammary Fibroblast | 68.0 (IC₅₀) | [17][18] |
| H520 | Human Lung Carcinoma | >10 | [10] |
| MCF-7 | Human Breast Carcinoma | >10 | [10] |
| PC-3 | Human Prostate Carcinoma | >10 | [10] |
Note: Some studies have noted discrepancies in the cytotoxicity of isolated versus synthetic Tryprostatin B (a related compound), suggesting that naturally derived samples may contain highly active, co-isolated byproducts or degradation products that enhance their apparent potency.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its comparative analysis.
References
- 1. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02343H [pubs.rsc.org]
- 3. Tryprostatins A and B, novel mammalian cell cycle inhibitors produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Part I: A Concise Synthesis of Microtubule Inhibitor this compound and B and Its Analogs Part II: Brønsted Acid Catalyzed Reactions of Aromatic Ketones with Ethyl Diazoacetate and Its Synthetic Scope [minds.wisconsin.edu]
- 8. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. scbt.com [scbt.com]
- 15. This compound | C22H27N3O3 | CID 9929833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | CAS:171864-80-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Reversing the Shield: A Comparative Guide to Tryprostatin A's Efficacy in Multi-Drug Resistant Cancer
For Immediate Release
In the ongoing battle against cancer, the emergence of multi-drug resistance (MDR) in tumor cells presents a formidable challenge, rendering many chemotherapeutic agents ineffective. A key player in this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP or ABCG2), which act as cellular pumps to expel anti-cancer drugs. This guide provides a detailed comparison of Tryprostatin A (TPA), a fungal alkaloid, with other known BCRP inhibitors, evaluating their potential to resensitize MDR cancer cells to conventional chemotherapy.
Executive Summary
This compound has been identified as an inhibitor of the BCRP transporter, a critical mechanism in the development of resistance to a range of chemotherapeutic drugs, including mitoxantrone (B413), topotecan, and doxorubicin.[1] TPA works by blocking the efflux pump activity of BCRP, thereby increasing the intracellular concentration of these drugs and restoring their cytotoxic effects. While effective to a degree, comparative data suggests that TPA is a less potent BCRP inhibitor than other compounds such as Fumitremorgin C (FTC) and its synthetic analog, Ko143. This guide will delve into the quantitative data supporting these findings, provide detailed experimental protocols for replication, and visualize the underlying molecular pathways.
Comparative Efficacy of BCRP Inhibitors
The primary measure of efficacy for a BCRP inhibitor is its ability to reverse the resistance of MDR cancer cells to a known BCRP substrate, such as the chemotherapeutic agent mitoxantrone. This is often quantified by the fold change in the half-maximal inhibitory concentration (IC50) of the cytotoxic drug in the presence and absence of the inhibitor.
| Inhibitor | Target | MDR Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Inhibitor IC50 (BCRP) | Reference |
| This compound (TPA) | BCRP | MCF7/AdrVp, EPG85-257RNOV | Mitoxantrone | Concentration-dependent reversal at 10-50 µM | Not explicitly stated | [2] |
| Fumitremorgin C (FTC) | BCRP | S1M1-3.2 | Mitoxantrone | 93-fold | Not explicitly stated | [3] |
| Ko143 | BCRP | MCF7/MX100 | Mitoxantrone | Not explicitly stated | ~0.07 µM | [4] |
Note: The data presented is compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
As the table illustrates, while TPA has demonstrated the ability to reverse mitoxantrone resistance, the tetracyclic compounds FTC and Ko143 appear to be significantly more potent inhibitors of BCRP. Ko143, in particular, exhibits a very low IC50 for BCRP inhibition, indicating high potency.
Mechanism of Action: Restoring Chemosensitivity
The primary mechanism by which this compound and its counterparts overcome multi-drug resistance is through the direct inhibition of the BCRP transporter protein embedded in the cancer cell membrane.
In addition to BCRP inhibition, this compound has also been reported to induce cell cycle arrest at the G2/M phase, suggesting a potential dual mechanism of action that could contribute to its anti-cancer effects.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of chemotherapeutic agents in the presence and absence of BCRP inhibitors.
Materials:
-
MDR and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Chemotherapeutic agent (e.g., mitoxantrone)
-
BCRP inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent, both with and without a fixed, non-toxic concentration of the BCRP inhibitor.
-
Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Drug Efflux Assay (Rhodamine 123 Efflux)
This assay measures the activity of efflux pumps like BCRP.
Materials:
-
MDR cancer cells
-
BCRP inhibitor (e.g., this compound)
-
Rhodamine 123 (fluorescent substrate)
-
Flow cytometer
Procedure:
-
Harvest and wash the MDR cells.
-
Pre-incubate the cells with the BCRP inhibitor at the desired concentration for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to the cell suspension and incubate for a further 30-60 minutes to allow for dye uptake.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (with and without the inhibitor) and incubate at 37°C to allow for efflux.
-
At various time points, take aliquots of the cells and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the inhibitor-treated cells indicates reduced efflux.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the proportion of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the compound of interest
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium (B1200493) Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and untreated cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add propidium iodide staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the compound of interest
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and untreated cells.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This compound demonstrates a clear capacity to inhibit BCRP and reverse multi-drug resistance in cancer cells. However, the available data indicates that it is less potent than other BCRP inhibitors like Fumitremorgin C and Ko143. The dual mechanism of TPA, involving both BCRP inhibition and cell cycle arrest, warrants further investigation as this could offer a synergistic anti-cancer effect.
Future research should focus on direct, head-to-head comparative studies of these inhibitors in a standardized panel of MDR cell lines to provide a more definitive assessment of their relative potencies. Furthermore, medicinal chemistry efforts to synthesize more potent and pharmacokinetically favorable analogs of this compound could lead to the development of novel and effective agents to combat multi-drug resistance in cancer therapy.
References
- 1. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drugs Inhibit the Function of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
A Comparative Analysis of the Therapeutic Potential of Tryprostatin A and Etoposide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of anticancer drug development, the therapeutic index—a measure of a drug's safety and efficacy—remains a critical determinant of clinical viability. This guide provides a comparative assessment of Tryprostatin A, a microtubule-destabilizing agent, and Etoposide (B1684455), a widely used topoisomerase II inhibitor. While a direct comparison of their therapeutic indices is hampered by the limited availability of in vivo data for this compound, this analysis delves into their distinct mechanisms of action, signaling pathways, and available efficacy data to offer valuable insights for the research community. Etoposide is known to have a narrow therapeutic index, a characteristic that necessitates careful dose management to balance its potent anticancer effects against its significant toxicity.[1][2]
Quantitative Efficacy and Toxicity Data
A precise, side-by-side comparison of the therapeutic index, calculated as the ratio of the toxic dose to the effective dose (TD50/ED50), is not feasible due to the absence of publicly available in vivo efficacy and toxicity data for this compound. However, the available data for each compound are summarized below.
Table 1: In Vitro Efficacy of this compound and Etoposide
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | tsFT210 | Cell Cycle Inhibition | ~13.1 (50 µg/mL) | [3] |
| This compound | 60 human cancer cell lines | Growth Inhibition (GI50) | ≤ 10 in 2 cell lines | [4] |
| Diastereomer of Tryprostatin B | H520 (Lung Carcinoma) | Growth Inhibition (GI50) | 11.9 | [5] |
| MCF-7 (Breast Cancer) | Growth Inhibition (GI50) | 17.0 | [5] | |
| PC-3 (Prostate Cancer) | Growth Inhibition (GI50) | 11.1 | [5] | |
| Etoposide | H520 (Lung Carcinoma) | Growth Inhibition (GI50) | 8.7 | [4] |
| MCF-7 (Breast Cancer) | Growth Inhibition (GI50) | 55.6 | [4] | |
| PC-3 (Prostate Cancer) | Growth Inhibition (GI50) | 11.1 | [4] |
Note: The diastereomer of Tryprostatin B, a closely related compound, was found to be equipotent to Etoposide in certain cancer cell lines.[5]
Table 2: In Vivo Toxicity of Etoposide in Mice
| Administration Route | LD50 (mg/kg) | Reference |
| Intravenous (IV) | 220 | Pfizer |
| Intraperitoneal (IP) | 64 | Cayman Chemical |
LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the tested population.
Mechanisms of Action and Signaling Pathways
This compound: A Microtubule Assembly Inhibitor
This compound exerts its anticancer effects by inhibiting the polymerization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[3]
Caption: Mechanism of Action of this compound
Etoposide: A Topoisomerase II Inhibitor
Etoposide functions by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, Etoposide prevents the re-ligation of double-strand breaks.[6] This accumulation of DNA damage triggers a cascade of cellular responses, leading to cell cycle arrest and apoptosis.[6][7]
The apoptotic signaling pathway induced by Etoposide is complex and can involve both p53-dependent and -independent mechanisms. DNA damage activates p53, which can transcriptionally upregulate pro-apoptotic proteins like Bax. Etoposide can also induce the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade, a key executioner of apoptosis.[6][8]
Caption: Apoptotic Signaling Pathway of Etoposide
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmaceutical and pharmacological approaches for bioavailability enhancement of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Part I: A Concise Synthesis of Microtubule Inhibitor this compound and B and Its Analogs Part II: Brønsted Acid Catalyzed Reactions of Aromatic Ketones with Ethyl Diazoacetate and Its Synthetic Scope [minds.wisconsin.edu]
- 4. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Enigmatic Binding Site of Tryprostatin A on Tubulin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tryprostatin A (TPSA) with other microtubule-targeting agents, focusing on the experimental validation of its unique binding site on tubulin.
This compound, a fungal alkaloid isolated from Aspergillus fumigatus, has emerged as a compelling anti-mitotic agent due to its distinct mechanism of action. Unlike many well-characterized microtubule inhibitors, TPSA disrupts microtubule dynamics not by direct interaction with the established colchicine, vinca, or taxane (B156437) binding sites, but through a more nuanced mechanism involving microtubule-associated proteins (MAPs). This guide synthesizes the available experimental data to elucidate the validation of TPSA's binding site and compares its activity with other agents.
Mechanism of Action: A Departure from the Classics
Experimental evidence indicates that TPSA specifically inhibits MAP-dependent microtubule assembly.[1][2][3] This mode of action distinguishes it from inhibitors that directly target tubulin subunits. Studies have shown that while TPSA inhibits microtubule assembly in the presence of MAPs like MAP2 and tau, it has little to no effect on the self-assembly of purified tubulin induced by glutamate.[1][2][3] Furthermore, TPSA does not interfere with microtubule assembly promoted by taxol, which binds to a distinct site on β-tubulin.[1][2][3] These findings strongly suggest that TPSA's binding site is located at the interface of the MAP-tubulin interaction, likely involving the C-terminal domain of tubulin, which is a known binding region for MAPs.
Comparative Analysis of Microtubule Inhibitory Activity
Quantitative data on the inhibitory potency of TPSA is limited compared to established agents. However, available data allows for a preliminary comparison. It has been reported that TPSA at a concentration of 250 µM inhibits the in vitro assembly of microtubules purified from bovine brain by 40%.[1][2][3] For a comprehensive comparison, IC50 values for various microtubule inhibitors are presented below. The lack of a specific IC50 value for TPSA under comparable conditions highlights a key area for future research.
| Compound | Target Site on Tubulin | IC50 for Tubulin Polymerization Inhibition (µM) | Reference |
| This compound | Proposed MAP-Tubulin Interface | 40% inhibition at 250 µM | [1][2][3] |
| Colchicine | Colchicine Site | 2.68 | [4] |
| Compound 97 (Colchicine Site Inhibitor) | Colchicine Site | 0.79 | [4] |
| Compound 87 (Colchicine Site Inhibitor) | Colchicine Site | 1.6 | [4] |
| Combretastatin A-4 (CA-4) | Colchicine Site | 2.1 | [4] |
| Vinblastine | Vinca Alkaloid Site | Not specified in provided results | |
| Paclitaxel (Taxol) | Taxane Site | Not specified in provided results |
Experimental Protocols for Binding Site Validation
Validating the unique binding site of TPSA requires a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Microtubule Assembly Assay
This assay is fundamental to assessing the effect of compounds on microtubule polymerization.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.
Protocol:
-
Tubulin Preparation: Purify tubulin from bovine or porcine brain through cycles of polymerization and depolymerization.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (with or without MAPs), a GTP regeneration system, and buffer (e.g., MES or PIPES).
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Measurement: Monitor the change in absorbance at 350 nm over time using a spectrophotometer.
-
Data Analysis: Plot absorbance versus time to obtain polymerization curves. The inhibitory effect of a compound is determined by comparing the rate and extent of polymerization in its presence to a control.
Immunofluorescence Microscopy
This technique visualizes the effect of compounds on the microtubule network within cells.
Principle: Cells are treated with the compound of interest, and then the microtubule cytoskeleton is stained using fluorescently labeled antibodies against tubulin.
Protocol:
-
Cell Culture: Plate cells (e.g., 3Y1 rat fibroblasts) on coverslips and culture until they reach the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of TPSA or other inhibitors for a specified duration.
-
Fixation: Fix the cells with an appropriate fixative (e.g., glutaraldehyde (B144438) or paraformaldehyde) to preserve the cellular structures.
-
Permeabilization: Permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network, such as depolymerization or bundling, indicates an effect of the compound.
Visualizing the Path to Validation
The following diagrams illustrate the proposed mechanism of TPSA and the workflow for its validation.
Future Directions and Unanswered Questions
The definitive validation of this compound's binding site on tubulin remains an open area of investigation. While current evidence strongly points to the interference of the MAP-tubulin interaction, direct binding studies are necessary for conclusive proof. Future research should focus on:
-
Quantitative Inhibition Studies: Determining the IC50 value of TPSA for MAP-dependent tubulin polymerization to allow for a more direct comparison with other microtubule inhibitors.
-
Competition Binding Assays: Performing in vitro competition assays with TPSA and MAPs for binding to tubulin.
-
Photoaffinity Labeling: Synthesizing a photo-reactive analog of TPSA to covalently label its binding partner(s), which can then be identified through techniques like mass spectrometry.
-
Site-Directed Mutagenesis: Mutating key residues within the C-terminal domain of tubulin and assessing the impact on TPSA's inhibitory activity.
References
Comparative Transcriptomic Analysis of Tryprostatin A and Other Mitotic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of Tryprostatin A and other well-established mitotic inhibitors. Due to a lack of publicly available transcriptomic data for this compound, this guide focuses on presenting available data for other mitotic inhibitors to serve as a benchmark for future studies on this compound.
Executive Summary
Mitotic inhibitors are a cornerstone of cancer chemotherapy, targeting the dynamic process of cell division. This compound, a natural product isolated from Aspergillus fumigatus, has been identified as a mitotic inhibitor with a unique mechanism of action. Unlike many other microtubule-targeting agents, this compound is thought to inhibit microtubule assembly by interfering with the function of microtubule-associated proteins (MAPs). Understanding the transcriptomic consequences of treatment with this compound in comparison to other mitotic inhibitors with distinct mechanisms is crucial for elucidating its therapeutic potential and identifying novel biomarkers of response.
This guide synthesizes available transcriptomic data for prominent mitotic inhibitors, including the taxane (B156437) paclitaxel, the vinca (B1221190) alkaloid vincristine, and colchicine (B1669291). While direct comparative transcriptomic data for this compound is currently unavailable in public databases, the information presented here provides a framework for designing and interpreting future experiments aimed at characterizing the gene expression changes induced by this promising anti-cancer agent.
Mechanisms of Action of Mitotic Inhibitors
Mitotic inhibitors primarily disrupt the function of microtubules, essential components of the mitotic spindle required for chromosome segregation. They can be broadly classified based on their mechanism of action:
-
Microtubule Stabilizing Agents: These agents, such as paclitaxel, bind to β-tubulin and stabilize microtubules, leading to the formation of non-functional mitotic spindles and mitotic arrest.
-
Microtubule Destabilizing Agents: This class includes vinca alkaloids (e.g., vincristine) and colchicine, which bind to tubulin dimers and prevent their polymerization into microtubules, resulting in the dissolution of the mitotic spindle.
-
MAP-Interfering Agents: this compound is proposed to belong to this category, where it disrupts the interaction between tubulin and MAPs, thereby indirectly affecting microtubule dynamics and stability.
dot
Caption: Mechanisms of action for various mitotic inhibitors.
Comparative Transcriptomic Data
While a head-to-head transcriptomic comparison including this compound is not yet available, this section summarizes findings from individual studies on other mitotic inhibitors. This data can serve as a valuable reference for interpreting future RNA-sequencing experiments with this compound.
Table 1: Summary of Transcriptomic Studies on Mitotic Inhibitors
| Mitotic Inhibitor | Cell Line(s) | Key Findings (Differentially Expressed Genes & Pathways) | Reference |
| Paclitaxel | Ovarian Cancer Cell Lines (A2780, W1) | Downregulation of genes associated with cell cycle progression (e.g., cyclins, CDKs). Upregulation of genes involved in apoptosis and stress responses. Alterations in TGF-beta, Nod-like receptor, and Wnt signaling pathways have been observed.[1] | [1] |
| Vincristine | Breast Cancer Cell Line (MCF-7) | Altered expression of genes involved in microtubule assembly and organization. Changes in genes related to drug metabolism and transport (e.g., ABC transporters). Dysregulation of apoptosis-related pathways. | [2] |
| Colchicine | Human Kidney Cells (HK2) | Upregulation of genes associated with DNA damage and autophagy. Downregulation of genes involved in cell cycle and microtubule dynamics. | [3][4] |
Experimental Protocols
Detailed and consistent experimental protocols are critical for generating reproducible and comparable transcriptomic data. The following section outlines a general workflow for conducting a comparative transcriptomic study of mitotic inhibitors.
Cell Culture and Treatment
-
Cell Line Selection: Choose a panel of cancer cell lines relevant to the therapeutic targets of interest. Ensure cell lines are well-characterized and authenticated.
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound, paclitaxel, vincristine, and colchicine in a suitable solvent (e.g., DMSO).
-
Treatment: Seed cells at a predetermined density and allow them to adhere overnight. Treat cells with a range of concentrations of each mitotic inhibitor, including a vehicle control (e.g., DMSO). The concentrations should be based on previously determined IC50 values for each cell line. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to capture both early and late transcriptomic responses.
RNA Extraction and Quality Control
-
RNA Isolation: At the end of the treatment period, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8 for optimal results.
Library Preparation and RNA Sequencing
-
Library Preparation: Prepare RNA sequencing libraries from the high-quality total RNA using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis (typically >20 million reads).
Bioinformatic Analysis
-
Quality Control of Sequencing Data: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to the appropriate reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Quantify gene expression levels from the aligned reads using tools like RSEM or featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the different treatment conditions and the vehicle control using statistical packages such as DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of DEGs to identify the biological processes and signaling pathways affected by each mitotic inhibitor.
dot
Caption: A generalized experimental workflow for comparative transcriptomics.
Anticipated Signaling Pathways and Logical Relationships
Based on the known mechanisms of action of mitotic inhibitors, several key signaling pathways are expected to be perturbed.
dot
Caption: Expected signaling pathways affected by mitotic inhibitors.
Conclusion and Future Directions
While this guide provides a foundational understanding of the transcriptomic effects of established mitotic inhibitors, the absence of data for this compound highlights a significant knowledge gap. Future research should prioritize generating comprehensive transcriptomic and proteomic datasets for this compound across a panel of cancer cell lines. Such studies will be instrumental in:
-
Elucidating the precise mechanism of action of this compound.
-
Identifying unique gene expression signatures that can serve as biomarkers of sensitivity or resistance.
-
Discovering novel therapeutic combinations to enhance the efficacy of this compound.
-
Providing a rationale for the clinical development of this compound and its analogs.
By employing rigorous experimental designs and leveraging the comparative data presented in this guide, the scientific community can accelerate the translation of this compound from a promising natural product to a potential next-generation anti-cancer therapeutic.
References
Safety Operating Guide
Proper Disposal of Tryprostatin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of Tryprostatin A, a fungal-derived diketopiperazine with anticancer and antimitotic properties. By following these procedures, laboratories can minimize risks and maintain a safe working environment.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), it is crucial to handle it with care to minimize exposure.[1] Potential health effects include irritation of the respiratory tract, skin, and eyes, and it may be harmful if inhaled, absorbed through the skin, or swallowed.[1]
Before handling this compound, ensure the following personal protective equipment (PPE) is worn:
| Personal Protective Equipment (PPE) |
| Chemical-resistant gloves (e.g., nitrile) |
| Laboratory coat |
| Safety glasses or goggles |
All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste should follow the general principles of non-hazardous laboratory chemical waste management. The primary goal is to prevent its release into the environment and to ensure the safety of all laboratory and support personnel.
1. Waste Segregation: At the point of generation, separate this compound waste from other waste streams. Do not mix it with hazardous chemical waste, biological waste, or sharps.
2. Waste Categorization: this compound waste should be categorized as follows:
-
Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any absorbent materials used for cleaning up small spills.
-
Liquid Waste: Includes solutions containing this compound. As this compound is soluble in methanol, ethanol, and DMSO, these solutions should be treated as chemical waste.
-
Empty Containers: Original containers of this compound.
3. Container Selection and Labeling:
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | A sealable, leak-proof, and chemically compatible container (e.g., a labeled plastic bag or a designated solid waste bin). | "Non-Hazardous Chemical Waste: this compound (Solid)"Date of accumulationPrincipal Investigator's Name and Lab Contact |
| Liquid Waste | A sealable, leak-proof, and chemically compatible container (e.g., a designated carboy for non-hazardous solvent waste). | "Non-Hazardous Chemical Waste: this compound in [Solvent Name]"Approximate concentrationDate of accumulationPrincipal Investigator's Name and Lab Contact |
| Empty Containers | The original product container. | Deface the original label to prevent misuse. |
4. Disposal Procedures:
-
Solid Waste:
-
Carefully place all solid this compound waste into the designated, labeled container.
-
Seal the container securely.
-
Dispose of the sealed container in the regular laboratory trash, unless institutional policy dictates otherwise. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2][3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in the designated, labeled waste container.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity.
-
Arrange for pickup and disposal by your institution's EHS department. Do not pour liquid waste containing solvents down the drain.
-
-
Empty Containers:
-
Ensure the container is "RCRA empty," meaning all contents have been removed by normal means.
-
Deface the original manufacturer's label.
-
Dispose of the empty container in the regular laboratory trash or recycling bin, in accordance with institutional policies.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tryprostatin A
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), operational procedures, and disposal protocols for the safe handling of Tryprostatin A. All personnel must adhere to these guidelines to mitigate risks associated with this potent bioactive compound.
This compound is an indole (B1671886) alkaloid with recognized anticancer and antimitotic properties, acting as an inhibitor of the breast cancer resistance protein (BCRP) and microtubule polymerization.[1][2] While a specific Safety Data Sheet (SDS) may classify it as not a hazardous substance or mixture in certain contexts, its potent biological activity necessitates handling with care to prevent occupational exposure.[3] Potential health effects include irritation of the respiratory tract, skin, and eyes, and it may be harmful if inhaled, swallowed, or absorbed through the skin.[3] Therefore, treating this compound with the same precautions as other cytotoxic compounds is a prudent and necessary safety measure.
I. Personal Protective Equipment (PPE) Requirements
Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table summarizes the mandatory PPE for all handling procedures.
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove is to be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of aerosolized powder, especially during weighing and reconstitution. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and subsequent spread. |
II. Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure risk. All handling of this compound powder and solutions should occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
A. Preparation and Reconstitution
-
Preparation of the Work Area: Before starting, decontaminate the work surface of the BSC or fume hood. Line the work area with a disposable, absorbent bench pad.
-
Assembling Materials: Gather all necessary equipment, including vials of this compound, solvent (e.g., DMSO, ethanol, methanol), pipettes, and waste containers, and place them in the designated work area.[2]
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, respirator, eye protection, and outer gloves.
-
Handling the Powder: Carefully open the container of this compound. To avoid generating dust, do not shake or tap the container. Use a dedicated spatula for weighing.
-
Reconstitution: Slowly add the required volume of solvent to the vial containing the this compound powder. Cap the vial and gently swirl to dissolve. Avoid vigorous shaking or vortexing to prevent aerosol formation.
-
Labeling: Clearly label the reconstituted solution with the compound name, concentration, date, and your initials.
B. Experimental Use
-
Transporting: When moving the reconstituted solution outside of the BSC or fume hood, ensure the container is securely sealed and placed in a secondary, shatterproof container.
-
Cell Culture and Other Applications: When adding this compound to cell cultures or other experimental systems, use appropriate pipetting techniques to avoid splashes and aerosols.
-
Incubation: If treated materials are incubated, label the incubator with a "Cytotoxic Agent in Use" warning sign.
III. Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, bench pads, and pipette tips, must be disposed of in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused or leftover solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.
IV. Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Alert Others: Immediately notify personnel in the vicinity of the spill.
-
Secure the Area: Cordon off the spill area to prevent others from entering.
-
Don PPE: If not already wearing it, don the full required PPE.
-
Contain the Spill: For liquid spills, cover with absorbent pads from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean the Area: Starting from the outside of the spill and working inwards, carefully clean the area using a decontaminating solution.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Below is a diagram illustrating the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
